Product packaging for 2-Amino-3-hydroxyanthraquinone(Cat. No.:CAS No. 117-77-1)

2-Amino-3-hydroxyanthraquinone

Katalognummer: B092412
CAS-Nummer: 117-77-1
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: CNWWMJSRHGXXAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Amino-3-hydroxyanthraquinone (CAS 117-77-1) is an anthraquinone derivative of significant interest in biochemical and pharmacological research, primarily for its potential as an anticancer agent. This compound serves as a simpler analogue of complex anthracycline drugs, providing a valuable scaffold for studying the mechanisms of DNA interaction and cell death. Studies have demonstrated that this compound can successfully permeate biological membranes and induce apoptosis through nucleation in human breast adenocarcinoma cells (MDA-MB-231) . Its planar structure is crucial for its biological activity, allowing it to interact with key cellular components . In synthetic chemistry, this compound is a versatile building block. It is used as a key precursor in the ring-fusion synthesis of more complex heterocyclic compounds, such as anthra[2,3-d]oxazole-2-thione-5,10-diones, which are evaluated as DNA topoisomerase inhibitors and antitumor agents . Furthermore, through microbial biotransformation, it can be converted into novel O-glucoside derivatives, which have shown superior antiproliferative properties against various cancer cell lines, including gastric, cervical, and liver cancers . The product is typically supplied as an orange to dark red crystalline powder. It has a molecular weight of 239.23 g/mol and is soluble in DMSO, acetone, chloroform, and dichloromethane . For optimal stability, it is recommended to store the compound desiccated at -20°C . Please note: This product is intended for research and scientific purposes only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO3 B092412 2-Amino-3-hydroxyanthraquinone CAS No. 117-77-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-3-hydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWWMJSRHGXXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151658
Record name 2-Amino-3-hydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-77-1
Record name 2-Amino-3-hydroxyanthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-hydroxyanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-hydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-hydroxyanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Amino-3-hydroxyanthraquinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXM24KRD95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3-hydroxyanthraquinone: Structure, Properties, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-hydroxyanthraquinone, a derivative of anthraquinone with potential applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it delves into its biological activities, proposing a potential mechanism of action involving the induction of apoptosis in cancer cells through established signaling pathways. Detailed experimental protocols for synthesis, quantitative analysis, and key biological assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₄H₉NO₃, is an organic compound characterized by an anthraquinone core substituted with an amino group at the second position and a hydroxyl group at the third position.[1]

IUPAC Name: 2-amino-3-hydroxyanthracene-9,10-dione[1]

CAS Number: 117-77-1[1]

Molecular Weight: 239.23 g/mol [1]

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (carbonyl and hydroxyl groups) functionalities, along with the planar aromatic structure, governs its chemical reactivity and biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility, permeability, and potential as a drug candidate.

PropertyValueReference
Molecular FormulaC₁₄H₉NO₃[1]
Molecular Weight239.23 g/mol [1]
XLogP31.8[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count1[1]

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections provide key data for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Chemical Shifts (Predicted)

ProtonChemical Shift (ppm)
Aromatic Protons7.5 - 8.5
Amino Protons4.5 - 5.5
Hydroxyl Proton9.0 - 10.0

¹³C NMR Chemical Shifts [2]

A detailed list of the ¹³C NMR chemical shifts is available in the referenced literature.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹)Functional Group
3400 - 3200N-H and O-H stretching
1680 - 1640C=O stretching (quinone)
1600 - 1450C=C stretching (aromatic)

Table 2: Characteristic IR Absorption Bands for this compound

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 239.

Synthesis and Quantitative Analysis

Synthesis Protocol

Step 1: Synthesis of 2-Aminoanthraquinone [3]

This established industrial process involves the reaction of sodium anthraquinone-2-sulfonate with ammonia under high temperature and pressure.

  • Reactants: Sodium anthraquinone-2-sulfonate, concentrated aqueous ammonia.

  • Conditions: The mixture is heated in an autoclave to 180°C for 6 hours.[3]

  • Work-up: After cooling, the 2-aminoanthraquinone product is filtered off and dried.[3]

G cluster_synthesis Synthesis of 2-Aminoanthraquinone Sodium_anthraquinone-2-sulfonate Sodium anthraquinone-2-sulfonate Reaction Autoclave 180°C, 6h Sodium_anthraquinone-2-sulfonate->Reaction Ammonia Conc. Aqueous Ammonia Ammonia->Reaction 2-Aminoanthraquinone 2-Aminoanthraquinone Reaction->2-Aminoanthraquinone

Caption: Synthesis of 2-Aminoanthraquinone.

Step 2: Hydroxylation of 2-Aminoanthraquinone (Conceptual)

The introduction of a hydroxyl group at the 3-position of 2-aminoanthraquinone would likely require an electrophilic hydroxylation method. This remains an area for further research and optimization.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the quantitative analysis of this compound.[4]

  • Column: Newcrom R1[4]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).[4]

  • Detection: UV-Vis detector at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation and pharmacokinetic studies.[4]

Biological Activity and Signaling Pathways

Anthraquinone derivatives are known to possess a wide range of biological activities, including anticancer properties. Studies on analogous compounds suggest that this compound may induce apoptosis in cancer cells. Two potential signaling pathways are proposed based on existing literature for related compounds.

SIRT1/p53 Pathway

A structurally similar compound, 2-hydroxy-3-methyl anthraquinone, has been shown to induce apoptosis in human hepatocellular carcinoma cells by inhibiting SIRT1, leading to the activation of the p53 tumor suppressor protein.[5] Activated p53 can then upregulate pro-apoptotic proteins like Bax and caspases.

G 2_Amino_3_hydroxyanthraquinone This compound SIRT1 SIRT1 2_Amino_3_hydroxyanthraquinone->SIRT1 Inhibition p53 p53 SIRT1->p53 Deacetylation (Inhibition) Bax_Caspases Bax, Caspases p53->Bax_Caspases Activation Apoptosis Apoptosis Bax_Caspases->Apoptosis

Caption: Proposed SIRT1/p53 signaling pathway.

ROS/JNK Pathway

Anthraquinone derivatives are also known to induce the generation of reactive oxygen species (ROS).[6] Elevated ROS levels can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of apoptosis.[6] Activated JNK can phosphorylate and regulate the activity of proteins in the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.

G 2_Amino_3_hydroxyanthraquinone This compound ROS ROS Production 2_Amino_3_hydroxyanthraquinone->ROS JNK JNK Activation ROS->JNK Bcl2_family Bcl-2 Family Modulation JNK->Bcl2_family Apoptosis Apoptosis Bcl2_family->Apoptosis

References

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Amino-3-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for 2-amino-3-hydroxyanthraquinone, a significant scaffold in the development of dyes and a molecule of interest in medicinal chemistry. This document details the progression from early 20th-century dye synthesis to modern preparative methods. Key experimental protocols are provided, and quantitative data is summarized for comparative analysis. Visual diagrams of synthetic pathways and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is an organic compound featuring an anthraquinone core substituted with both an amino and a hydroxyl group. This substitution pattern is crucial for its chromophoric properties and has made it a valuable intermediate in the synthesis of vat dyes. The anthraquinone framework itself is a prominent structure in a variety of natural and synthetic dyes, known for their stability and fastness. The early 20th century saw a surge in the development of synthetic dyes, with companies like BASF and Bayer paving the way for the industrial production of anthraquinone-based colorants. The synthesis of 2-aminoanthraquinone, a key precursor, was a significant achievement of this era. More recently, analogues of anthracycline drugs, which share the anthraquinone core, have been investigated for their potential biological activities, including interactions with cancer cells. This guide traces the journey of this compound from its roots in the dye industry to its contemporary relevance.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in readily available literature. However, its emergence is intrinsically linked to the intensive research into anthraquinone dyes in the early 1900s. The development of Indanthrene blue in 1901 by René Bohn at BASF, synthesized from 2-aminoanthraquinone, marked a pivotal moment in the history of vat dyes.[1][2][3] This spurred extensive investigation into the synthesis and derivatization of aminoanthraquinones to produce a wide spectrum of colors.

A significant early development that likely paved the way for the synthesis of this compound was the preparation of its halogenated precursors. A key historical document is a German patent from 1927 (DE553039C) , which details the synthesis of 2-amino-3-chloroanthraquinone .[4] This patent provides a clear and detailed experimental protocol, suggesting that the synthesis of related derivatives, including the hydroxylated analog, was within the technological reach of the time. The conversion of a chloro-substituent to a hydroxyl group on an aromatic ring was a known transformation, often achievable through nucleophilic substitution under specific conditions.

The industrial production of the crucial starting material, 2-aminoanthraquinone , was well-established by the early 20th century. A common method involved the reaction of the sodium salt of anthraquinone-2-sulfonic acid with ammonia under high pressure and temperature.[5][6] This robust industrial process ensured a steady supply of the necessary precursor for further functionalization.

Evolution of Synthetic Methodologies

The synthesis of this compound can be approached through several strategic disconnections, primarily involving the introduction of the amino and hydroxyl groups onto the anthraquinone core. The historical development reflects the evolution of synthetic organic chemistry, from harsh, high-temperature reactions to more refined and selective methods.

Early Synthetic Approaches (Early 20th Century)

Based on the available historical literature, a plausible early synthetic route to this compound would have involved a multi-step process starting from 2-aminoanthraquinone.

Route 1: From 2-Aminoanthraquinone via Chlorination and Hydrolysis

This pathway leverages the methodology described in the 1927 German patent for the synthesis of the chloro-intermediate.

  • Step 1: Chlorination of 2-Aminoanthraquinone. The initial step involves the direct chlorination of 2-aminoanthraquinone to introduce a chlorine atom at the 3-position.

  • Step 2: Hydrolysis of 2-Amino-3-chloroanthraquinone. The subsequent step would be the hydrolysis of the chloro group to a hydroxyl group. This nucleophilic aromatic substitution would likely require forcing conditions, such as treatment with a strong base at elevated temperatures.

Early_Synthesis_Route_1 start 2-Aminoanthraquinone step1 Chlorination start->step1 intermediate 2-Amino-3-chloroanthraquinone step1->intermediate step2 Hydrolysis intermediate->step2 end This compound step2->end

Figure 1: Plausible early synthetic route via a chlorinated intermediate.

Modern Synthetic Methods

Contemporary synthetic chemistry offers a wider array of more sophisticated and often milder methods for the preparation of substituted anthraquinones. These can include cross-coupling reactions and directed ortho-metalation strategies, although specific examples for this compound are not prevalent in the literature, suggesting it is often sourced commercially for research purposes.

Experimental Protocols

This section provides detailed experimental procedures for key transformations in the historical synthesis of this compound and its precursors.

Synthesis of 2-Aminoanthraquinone (from Sodium Anthraquinone-2-sulfonate)

This protocol is based on early 20th-century industrial methods.

Procedure: 20 g of sodium anthraquinone-2-sulfonate and 200 ml of concentrated aqueous ammonia (d=0.88 g/ml) are heated in a 500 ml capacity autoclave to 180°C. The mixture is maintained at this temperature for 6 hours. The autoclave is then allowed to cool overnight. The contents are filtered, and the resulting solid is dried to yield 2-aminoanthraquinone.[7]

Product Characterization:

  • Appearance: Red crystalline solid.

  • Melting Point: 302°C.

Synthesis of 2-Amino-3-chloroanthraquinone (from German Patent DE553039C, 1927)

This protocol details the chlorination of 2-aminoanthraquinone.

Procedure: 40 parts of 2-aminoanthraquinone are suspended in 400 parts of nitrobenzene. Chlorine gas is passed into the well-stirred mixture until the weight increase corresponding to the formation of dichloro-2-aminoanthraquinone hydrochloride is achieved. The mixture is then boiled for 1 hour. After standing for several hours at ordinary temperature, the product is filtered off. The hydrochloride salt is then hydrolyzed with water.[4]

Purification: 10 parts of the crude 2-amino-3-chloroanthraquinone are dissolved in 100 parts of concentrated sulfuric acid. Water is slowly added to the well-stirred solution until the acid concentration is lowered to 80%. The precipitating sulfate of 2-amino-3-chloroanthraquinone is filtered off, washed with 80% sulfuric acid, and then boiled with water to hydrolyze the sulfate.[4]

Product Characterization:

  • Melting Point: Approximately 310°C.[4]

Quantitative Data

The following tables summarize key quantitative data for this compound and its immediate precursor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₉NO₃[8]
Molecular Weight 239.23 g/mol [9]
Appearance Orange to Amber to Dark red powder/crystal[10]
Melting Point Not explicitly stated in historical texts
Boiling Point 476.4 ± 45.0 °C at 760 mmHg (Predicted)[9]
Density 1.5 ± 0.1 g/cm³ (Predicted)[9]

Table 2: Synthesis and Properties of 2-Amino-3-chloroanthraquinone

ParameterValueSource
Starting Material 2-Aminoanthraquinone[4]
Reagent Chlorine in Nitrobenzene[4]
Product Melting Point ~310°C[4]

Visualization of Synthetic Pathways

The following diagram illustrates the key synthetic transformations discussed in this guide.

Synthesis_Overview cluster_0 Industrial Precursor Synthesis cluster_1 Historical Synthesis of this compound Anthraquinone-2-sulfonic acid Anthraquinone-2-sulfonic acid 2-Aminoanthraquinone 2-Aminoanthraquinone Anthraquinone-2-sulfonic acid->2-Aminoanthraquinone Ammonolysis (High T, P) 2-Aminoanthraquinone_2 2-Aminoanthraquinone 2-Amino-3-chloroanthraquinone 2-Amino-3-chloroanthraquinone 2-Aminoanthraquinone_2->2-Amino-3-chloroanthraquinone Chlorination (DE Patent 1927) This compound This compound 2-Amino-3-chloroanthraquinone->this compound Hydrolysis (Plausible Route)

References

Unveiling the Therapeutic Potential of 2-Amino-3-hydroxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-hydroxyanthraquinone, an organic compound belonging to the anthraquinone family, has emerged as a molecule of interest in the field of therapeutic research. While comprehensive data on this specific compound remains nascent, preliminary studies and research on analogous anthraquinones suggest a promising future in oncology, as well as potential applications stemming from its anti-inflammatory and antioxidant properties. This technical guide aims to consolidate the current understanding of this compound, presenting available quantitative data, outlining relevant experimental methodologies, and visualizing associated signaling pathways to support further investigation and drug development efforts.

Introduction

Anthraquinones are a large class of aromatic organic compounds based on the anthracene skeleton. They are found in nature, with many having been isolated from plants, fungi, and lichens, and are also synthesized for various industrial and pharmaceutical purposes. Historically, they have been utilized as dyes and pigments, but their diverse biological activities have garnered significant scientific attention. These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This compound (C₁₄H₉NO₃) is a specific derivative that has been investigated for its potential to induce apoptosis in cancer cells. This guide provides a detailed overview of its therapeutic prospects.

Anticancer Applications

The most prominent therapeutic potential of this compound lies in its anticancer properties. Studies have indicated its ability to induce programmed cell death, or apoptosis, in cancer cell lines.

Induction of Apoptosis in Breast Cancer Cells

Research has shown that this compound induces apoptosis in human breast adenocarcinoma MDA-MB-231 cells.[1] The exact signaling pathway for this compound has not been fully elucidated in publicly available research. However, studies on structurally similar anthraquinones, such as 2-hydroxy-3-methyl anthraquinone, provide insights into a potential mechanism of action.

Potential Signaling Pathway: SIRT1/p53 Pathway

A plausible mechanism for the pro-apoptotic effects of this compound may involve the SIRT1/p53 signaling pathway, as demonstrated by its analogue, 2-hydroxy-3-methyl anthraquinone, in hepatocellular carcinoma cells.[1] In this pathway, inhibition of SIRT1 leads to the acetylation and activation of p53. Activated p53 then upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, ultimately leading to the activation of the caspase cascade and apoptosis.

SIRT1_p53_Pathway 2_Amino_3_hydroxyanthraquinone This compound SIRT1 SIRT1 2_Amino_3_hydroxyanthraquinone->SIRT1 Inhibition p53_acetylated p53 (acetylated, active) SIRT1->p53_acetylated Deacetylation p53_deacetylated p53 (deacetylated, inactive) p53_deacetylated->p53_acetylated Acetylation Bcl2 Bcl-2 p53_acetylated->Bcl2 Downregulation Bax Bax p53_acetylated->Bax Upregulation Caspase_Cascade Caspase Cascade Bcl2->Caspase_Cascade Inhibition Bax->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 1: Potential SIRT1/p53-mediated apoptosis pathway.
Quantitative Data on Anticancer Activity

Specific IC50 values for this compound are not widely reported in the available literature. However, data for a closely related compound, 2-hydroxy-3-methyl anthraquinone, against HepG2 human hepatocellular carcinoma cells are presented below as a proxy.

CompoundCell LineTimepointIC50 (µM)Citation
2-hydroxy-3-methyl anthraquinoneHepG224h126.3[1]
2-hydroxy-3-methyl anthraquinoneHepG248h98.6[1]
2-hydroxy-3-methyl anthraquinoneHepG272h80.55[1]

Note: This data is for a structurally similar compound and may not be directly representative of this compound's activity.

Anti-inflammatory and Antioxidant Properties

The broader class of anthraquinones is known to possess anti-inflammatory and antioxidant activities.[2][3] While specific studies quantifying these effects for this compound are limited, the general mechanisms are believed to be applicable.

Anti-inflammatory Mechanism

Anthraquinones can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key mechanism is the inhibition of the NF-κB signaling pathway. This pathway is central to the inflammatory response, and its inhibition leads to a reduction in the expression of inflammatory cytokines and enzymes like COX-2.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 2_Amino_3_hydroxyanthraquinone This compound IKK IKK 2_Amino_3_hydroxyanthraquinone->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NF_kB_inactive NF-κB (inactive) IkB->NF_kB_inactive Sequestration NF_kB_active NF-κB (active) NF_kB_inactive->NF_kB_active Activation Nucleus Nucleus NF_kB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2) Nucleus->Inflammatory_Genes Transcription

Figure 2: General anti-inflammatory mechanism of anthraquinones.
Antioxidant Activity

Anthraquinones can act as antioxidants through various mechanisms, including scavenging free radicals and chelating metal ions. The phenolic hydroxyl group present in this compound is likely a key contributor to its antioxidant potential.

Quantitative Data on Antioxidant Activity: Specific quantitative antioxidant data (e.g., ORAC, DPPH, or FRAP values) for this compound are not readily available. Research in this area is warranted to characterize its antioxidant profile.

Experimental Protocols

Detailed experimental protocols for this compound are not standardized. The following are generalized protocols based on methodologies used for similar compounds, which can be adapted for the study of this compound.

Cell Culture and Treatment for Anticancer Assays
  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in a complete cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

  • Downstream Analysis: Proceed with assays such as MTT for cell viability, flow cytometry for apoptosis analysis (e.g., Annexin V/PI staining), or Western blotting for protein expression analysis.

Cell_Treatment_Workflow Start Start Seed_Cells Seed Cancer Cells Start->Seed_Cells Adherence Overnight Adherence Seed_Cells->Adherence Prepare_Compound Prepare this compound and Vehicle Control Solutions Adherence->Prepare_Compound Treat_Cells Treat Cells Adherence->Treat_Cells Prepare_Compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Analysis Downstream Analysis (MTT, Flow Cytometry, Western Blot) Incubate->Analysis End End Analysis->End

Figure 3: General workflow for in vitro anticancer assays.
In Vitro Antioxidant Activity Assays

Standard assays can be employed to determine the antioxidant capacity of this compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

    • Add a solution of DPPH in the same solvent to each concentration of the compound.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Prepare a fresh FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

    • Add the test sample of this compound to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period.

    • Measure the absorbance of the colored product (ferrous tripyridyltriazine complex) at a specific wavelength (e.g., 593 nm).

    • Construct a standard curve using a known antioxidant (e.g., FeSO₄·7H₂O) to determine the FRAP value of the sample.

Future Directions and Conclusion

The available evidence, though limited, positions this compound as a compound with noteworthy therapeutic potential, particularly in the realm of oncology. Its pro-apoptotic effects on breast cancer cells are a strong starting point for further investigation. However, to advance this compound towards any clinical application, a significant amount of research is still required.

Key areas for future research include:

  • Comprehensive in vitro screening: Determining the IC50 values of this compound against a wide panel of cancer cell lines.

  • Elucidation of mechanisms: Detailed investigation into the specific signaling pathways modulated by this compound in various therapeutic contexts.

  • In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives to optimize therapeutic activity and minimize potential toxicity.

  • Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

References

Spectroscopic Properties of 2-Amino-3-hydroxyanthraquinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3-hydroxyanthraquinone, an anthraquinone derivative of significant interest due to its structural analogy to anthracycline anticancer drugs. This document details its spectral characteristics, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring this spectroscopic data and illustrates relevant biological pathways.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. While some specific experimental values are not publicly available, this guide provides expected values based on the compound's structure and data from similar anthraquinone derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of anthraquinones reveals characteristic electronic transitions within the conjugated system. Typically, these compounds exhibit multiple absorption bands in the UV-Vis region, corresponding to π → π* and n → π* transitions.[1] The position and intensity of these bands are influenced by substituents and the solvent.[1]

λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)SolventElectronic Transition
~220-350Data not availableEthanol/Methanolπ → π
~420Data not availableEthanol/Methanoln → π

Note: The λmax values are estimations based on general data for amino- and hydroxy-substituted anthraquinones.[1][2] Molar absorptivity values can vary with experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by key absorption bands corresponding to the vibrations of its amine, hydroxyl, and carbonyl groups, as well as the aromatic rings.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3200 (broad)O-H stretchPhenolic Hydroxyl
3500-3300N-H stretchPrimary Amine
3100-3000C-H stretchAromatic
~1670C=O stretchQuinone
~1620N-H bendPrimary Amine
1600-1450C=C stretchAromatic Ring
1300-1200C-O stretchPhenolic Hydroxyl
1350-1250C-N stretchAromatic Amine

Note: The provided wavenumber ranges are characteristic for the specified functional groups and are based on general IR absorption tables.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) Data

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic H (unsubstituted ring)7.5 - 8.5m
Aromatic H (substituted ring)6.5 - 7.5m
-OH9.0 - 10.0 (broad)s
-NH₂4.0 - 5.0 (broad)s

Note: Predicted chemical shifts are based on the analysis of similar anthraquinone structures.[4][5] The broadness of the -OH and -NH₂ signals is due to hydrogen bonding and exchange.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (Quinone)180 - 190
C-O (Phenolic)150 - 160
C-N (Amine)140 - 150
Aromatic C-H110 - 135
Aromatic C (quaternary)120 - 140

Note: These are approximate chemical shift ranges for the carbon atoms in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₄H₉NO₃), the expected molecular weight is approximately 239.23 g/mol .[6]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion (M⁺˙) is expected at m/z 239. Common fragmentation pathways for anthraquinones involve the sequential loss of carbon monoxide (CO) molecules from the quinone moiety.[7][8] Therefore, prominent fragment ions would be expected at:

  • m/z 211: [M - CO]⁺˙

  • m/z 183: [M - 2CO]⁺˙

Further fragmentation may involve the loss of small molecules from the amino and hydroxyl substituents.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolve_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve_NMR Dissolve_UV Dissolve in UV-grade Solvent (e.g., Ethanol) Sample->Dissolve_UV Prepare_IR Prepare KBr Pellet or ATR Sample Sample->Prepare_IR Dissolve_MS Dissolve in Volatile Solvent (e.g., Methanol) Sample->Dissolve_MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve_NMR->NMR UV_Vis UV-Vis Spectroscopy Dissolve_UV->UV_Vis IR FT-IR Spectroscopy Prepare_IR->IR MS Mass Spectrometry Dissolve_MS->MS Structure Structural Elucidation NMR->Structure UV_Vis->Structure IR->Structure MS->Structure

A generalized workflow for the spectroscopic analysis of this compound.
UV-Vis Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).[2]

    • Prepare a series of dilutions from the stock solution to a final concentration that yields an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).[2]

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a reference.

    • Fill a second matched quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.[9]

    • Record a baseline with the solvent.

    • Measure the absorbance of the sample solution over a wavelength range of 200-600 nm.[9]

FT-IR Spectroscopy (KBr Pellet Method)
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.

    • In an agate mortar, grind 1-2 mg of this compound to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and grind the mixture to ensure homogeneity.

    • Transfer the mixture to a pellet press die and apply pressure to form a transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[2]

    • Cap the tube and ensure the sample is completely dissolved, using sonication if necessary.[2]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.[2]

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile solvent such as methanol or acetonitrile.[7]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used.[7] For ESI, the solution is infused or injected into the ion source.

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Biological Relevance: Apoptosis Signaling Pathways

This compound is an analogue of anthracycline drugs, which are known to induce apoptosis in cancer cells. The induction of apoptosis by anthracyclines can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10]

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, which are common effects of anthracyclines. This leads to the activation of a caspase cascade originating from the mitochondria.

Intrinsic_Apoptosis Anthracycline This compound (Anthracycline Analogue) ROS ↑ Reactive Oxygen Species (ROS) & DNA Damage Anthracycline->ROS Mitochondrion Mitochondrion ROS->Mitochondrion stress Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 → Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 → Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

The intrinsic apoptosis pathway induced by anthracycline analogues.
Extrinsic (Death Receptor) Apoptosis Pathway

Anthracyclines can also stimulate the extrinsic pathway by increasing the expression of death receptors and their ligands on the cell surface.[10]

Extrinsic_Apoptosis Anthracycline This compound (Anthracycline Analogue) Death_Ligands ↑ FasL / TNFα Expression Anthracycline->Death_Ligands Death_Receptors Death Receptors (Fas / TNFR) Death_Ligands->Death_Receptors binds to DISC DISC Formation (FADD, TRADD) Death_Receptors->DISC Caspase8 Pro-Caspase-8 → Caspase-8 DISC->Caspase8 Caspase3_direct Pro-Caspase-3 → Caspase-3 Caspase8->Caspase3_direct Bid Bid → tBid Caspase8->Bid Apoptosis Apoptosis Caspase3_direct->Apoptosis Mitochondrion Mitochondrial Pathway Amplification Bid->Mitochondrion Mitochondrion->Apoptosis

The extrinsic apoptosis pathway induced by anthracycline analogues.

The dual activation of both intrinsic and extrinsic apoptotic pathways highlights the potent cytotoxic effects of anthracycline-related compounds and underscores their importance in cancer chemotherapy.[10][11] Understanding the detailed spectroscopic properties of analogues like this compound is crucial for the development of new and improved therapeutic agents.

References

2-Amino-3-hydroxyanthraquinone CAS number and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

IdentifierValueReference
CAS Number 117-77-1[1]
Chemical Formula C₁₄H₉NO₃[1]
IUPAC Name 2-amino-3-hydroxyanthracene-9,10-dione[1]

Physicochemical Data

PropertyValueUnitReference
Molecular Weight 239.23 g/mol [1]
XLogP3 1.8[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 0[1]
Exact Mass 239.058243 g/mol [1]
Monoisotopic Mass 239.058243 g/mol [1]
Topological Polar Surface Area 80.4Ų[1]
Heavy Atom Count 18[1]

Spectroscopic Data

A comprehensive compilation of spectroscopic data for 2-Amino-3-hydroxyanthraquinone is crucial for its identification and characterization.

Spectrum TypeKey Peaks / NotesReference
¹H NMR Data not fully available in compiled format.[2]
¹³C NMR Instrument: Bruker WM-360[1]
Mass Spectrometry (GC-MS) Top Peaks (m/z): 239, 240, 211[1]
Infrared (FTIR) Technique: KBr-Pellet[1]
UV-Vis Spectroscopic studies have been conducted in various solvents.[3]

Synthesis and Preparation

Biological Activity and Potential Signaling Pathways

Research on the direct biological activity of this compound has indicated its ability to induce apoptosis in human breast adenocarcinoma cells (MDA-MB-231).[3] While the precise signaling pathway for this compound is not fully elucidated, studies on the closely related compound, 2-hydroxy-3-methyl anthraquinone (HMA), provide significant insights into a probable mechanism of action.

HMA has been shown to induce apoptosis and inhibit the proliferation and invasion of human hepatocellular carcinoma (HepG2) cells by targeting the SIRT1/p53 signaling pathway. This suggests that this compound may exert its anticancer effects through a similar mechanism.

SIRT1/p53 Signaling Pathway in HMA-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway by which 2-hydroxy-3-methyl anthraquinone, a structural analog, induces apoptosis.

SIRT1_p53_Pathway HMA 2-hydroxy-3-methyl anthraquinone (HMA) SIRT1 SIRT1 HMA->SIRT1 inhibition p53 p53 SIRT1->p53 deacetylation (inhibition) Bcl2 Bcl-2 p53->Bcl2 inhibition Bax Bax p53->Bax activation Apoptosis Apoptosis Bcl2->Apoptosis Casp9 Caspase-9 Bax->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation Casp3->Apoptosis execution

Caption: Proposed SIRT1/p53 signaling pathway for HMA-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of anthraquinone derivatives, adapted from studies on 2-hydroxy-3-methyl anthraquinone.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Biological Assays cluster_analysis Data Analysis start Seed HepG2 cells treatment Treat with 2-hydroxy-3-methyl anthraquinone (HMA) start->treatment cck8 Cell Viability (CCK-8) treatment->cck8 flow Apoptosis (Flow Cytometry) treatment->flow transwell Invasion (Transwell Assay) treatment->transwell western Protein Expression (Western Blot) treatment->western ic50 Calculate IC50 cck8->ic50 apoptosis_rate Quantify Apoptosis Rate flow->apoptosis_rate invasion_count Count Invading Cells transwell->invasion_count protein_levels Analyze Protein Levels western->protein_levels

Caption: General workflow for assessing the biological activity of anthraquinones.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells into 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., 2-hydroxy-3-methyl anthraquinone) and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Treat HepG2 cells with the test compound at its determined IC50 concentration for 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).

Invasion Assay (Transwell)
  • Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

  • Cell Seeding: Seed treated HepG2 cells in the upper chamber in a serum-free medium.

  • Incubation: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber and incubate for 24 hours.

  • Cell Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

  • Cell Counting: Count the number of invading cells under a microscope.

Western Blot Analysis
  • Protein Extraction: Lyse treated cells and quantify the total protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, p53, Bcl-2, Bax, Caspase-9, Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

References

Unraveling the Cellular Mechanism of 2-Amino-3-hydroxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-hydroxyanthraquinone, an analogue of anthracycline drugs, has emerged as a compound of interest in oncology research. This technical guide synthesizes the current understanding of its mechanism of action within cancer cells. While direct comprehensive studies on this compound are limited, compelling evidence from closely related analogues, particularly 2-hydroxy-3-methyl anthraquinone (HMA), delineates a multi-faceted mechanism centered on the induction of apoptosis. The primary proposed pathway involves the inhibition of Sirtuin 1 (SIRT1), a class III histone deacetylase, which subsequently activates the p53 tumor suppressor pathway. This activation leads to a cascade of downstream events, including cell cycle arrest, modulation of the Bcl-2 family of proteins to favor apoptosis, and the activation of caspases. Furthermore, consistent with the broader class of anthraquinone compounds, the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway are also implicated as contributing mechanisms. This document provides a detailed overview of these pathways, supported by quantitative data from analogue studies, detailed experimental protocols for key assays, and visual diagrams to elucidate the complex molecular interactions.

Core Mechanism of Action: SIRT1/p53-Mediated Apoptosis

The principal mechanism by which this compound and its analogues are understood to exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Research on the structurally similar compound 2-hydroxy-3-methyl anthraquinone (HMA) has demonstrated that it targets the SIRT1/p53 signaling axis in hepatocellular carcinoma (HepG2) cells.[1][2]

SIRT1 Inhibition: HMA has been shown to inhibit the activity of SIRT1.[1][2] SIRT1 is a NAD+-dependent deacetylase that plays a critical role in cell survival and proliferation by deacetylating and thereby inactivating various tumor suppressor proteins, including p53. By inhibiting SIRT1, the anthraquinone compound allows for the hyperacetylation and subsequent activation of p53.

p53 Activation and Downstream Effects: The activation of the p53 tumor suppressor protein is a pivotal event in the apoptotic cascade. Activated p53 transcriptionally upregulates the expression of pro-apoptotic proteins. This includes the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2] This shift in the Bcl-2/Bax ratio is a critical determinant for mitochondrial outer membrane permeabilization.

Mitochondrial Pathway of Apoptosis: The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c into the cytosol. This event triggers the assembly of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion AHA This compound SIRT1 SIRT1 AHA->SIRT1 Inhibition p53_inactive p53 (inactive) SIRT1->p53_inactive Deacetylation (Inactivation) p53_active p53 (active, acetylated) p53_inactive->p53_active Acetylation (Activation) p53_active_nuc p53 (active) p53_active->p53_active_nuc Translocation Bcl2 Bcl-2 Mito Mitochondrial Membrane Bcl2->Mito Inhibits Pore Formation Bax Bax Bax->Mito Promotes Pore Formation CytC Cytochrome c Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53_active_nuc->Bcl2 Transcription Inhibition p53_active_nuc->Bax Transcription Activation Mito->CytC Release CytC_mito Cytochrome c

Caption: Proposed SIRT1/p53-mediated apoptotic pathway.

Ancillary Mechanisms of Action

While the SIRT1/p53 axis appears to be a central pathway, other mechanisms common to anthraquinone derivatives likely contribute to the cellular activity of this compound.

Generation of Reactive Oxygen Species (ROS) and JNK Pathway Activation

Anthraquinones are known to induce oxidative stress by generating ROS. This can occur through various mechanisms, including mitochondrial dysfunction and redox cycling. Elevated ROS levels can activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can phosphorylate and regulate the activity of several proteins involved in apoptosis, including members of the Bcl-2 family, further promoting cell death.

G AHA This compound ROS ROS Generation AHA->ROS JNK JNK ROS->JNK pJNK p-JNK (activated) JNK->pJNK Phosphorylation Apoptosis Apoptosis pJNK->Apoptosis

Caption: ROS generation and subsequent JNK pathway activation.
Cell Cycle Arrest

Studies on anthraquinone derivatives have demonstrated their ability to induce cell cycle arrest, particularly at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to apoptotic cell death. The mechanism often involves the modulation of key cell cycle regulatory proteins such as cyclin B1 and p21.

Quantitative Data (from Analogue Studies)

CompoundCell LineTime PointIC50 (µM)Citation
2-hydroxy-3-methyl anthraquinone (HMA)HepG224 hours126.3[1][2]
2-hydroxy-3-methyl anthraquinone (HMA)HepG248 hours98.6[1][2]
2-hydroxy-3-methyl anthraquinone (HMA)HepG272 hours80.55[1][2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of anthraquinone derivatives.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of key proteins in the signaling pathways (e.g., SIRT1, p53, Bcl-2, Bax, Caspase-3, p-JNK).

G step1 Cell Culture & Treatment (e.g., with 2-Amino-3- hydroxyanthraquinone) step2 Cell Lysis (RIPA buffer + protease inhibitors) step1->step2 step3 Protein Quantification (BCA Assay) step2->step3 step4 SDS-PAGE (Separation by size) step3->step4 step5 Protein Transfer (to PVDF membrane) step4->step5 step6 Blocking (5% non-fat milk in TBST) step5->step6 step7 Primary Antibody Incubation (e.g., anti-p53, overnight at 4°C) step6->step7 step8 Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) step7->step8 step9 Detection (Chemiluminescence, ECL substrate) step8->step9 step10 Imaging & Analysis step9->step10

Caption: Standard workflow for Western Blot analysis.

Protocol:

  • Sample Preparation: Culture cells (e.g., HepG2, MDA-MB-231) to 70-80% confluency. Treat with desired concentrations of this compound for specified time points.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-SIRT1, anti-p53, anti-Bax) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at various concentrations. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Probe Loading: After treatment, remove the medium and wash cells with warm PBS. Add PBS containing 5-10 µM H2DCFDA and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the H2DCFDA solution and wash the cells twice with PBS to remove any excess probe.

  • Measurement:

    • Flow Cytometry: Detach cells using trypsin, resuspend in PBS, and analyze immediately on a flow cytometer (Excitation: 488 nm, Emission: ~525 nm).

    • Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells using a fluorescence microscope with a FITC filter set.

  • Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the amount of intracellular ROS.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with this compound for the desired time (e.g., 24 or 48 hours).

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS. Resuspend the cells gently in ice-cold 70% ethanol while vortexing, and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 channel.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its anticancer effects primarily through the induction of apoptosis. The proposed central mechanism, inferred from potent analogues, is the inhibition of SIRT1, leading to p53 activation and the initiation of the intrinsic mitochondrial apoptotic cascade. This is likely complemented by the generation of ROS and the activation of the JNK stress pathway, common features of anthraquinone compounds.

For future research, it is imperative to validate this proposed mechanism directly using this compound. Key experiments would include:

  • Direct SIRT1 Activity Assays: Measuring the effect of this compound on SIRT1 deacetylase activity in vitro.

  • Target Identification: Employing chemoproteomic approaches to identify the direct binding partners of the compound within the cell.

  • Quantitative Cytotoxicity Screening: Determining the IC50 values across a broad panel of cancer cell lines to understand its spectrum of activity.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical animal models of cancer.

A deeper and more direct understanding of its molecular interactions will be crucial for the potential development of this compound as a therapeutic agent.

References

Exploring Analogs of 2-Amino-3-hydroxyanthraquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the landscape of 2-Amino-3-hydroxyanthraquinone analogs, offering insights into their synthesis, biological activities, and mechanisms of action. This document provides a comprehensive resource for the discovery and development of novel therapeutic agents based on the anthraquinone scaffold.

Introduction

This compound and its analogs represent a promising class of compounds with diverse biological activities, drawing significant attention in the field of medicinal chemistry. As analogs of anthracycline drugs, these compounds have been investigated for their potential as anticancer agents.[1] Their planar anthraquinone core allows for intercalation into DNA, while various substitutions on the ring system modulate their biological effects, including the induction of apoptosis in cancer cells. This guide delves into the synthesis, cytotoxic profiles, and the intricate signaling pathways activated by these compounds, providing a foundational resource for further research and development.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives often involves multi-step reactions starting from commercially available anthraquinone precursors. A general approach involves the introduction of amino and hydroxyl groups onto the anthraquinone core through nucleophilic substitution or other functional group transformations.

General Synthetic Protocol for Aminoanthraquinone Derivatives

A common method for the synthesis of aminoanthraquinone derivatives is the amination of a suitable precursor, such as a halogenated or sulfonated anthraquinone. For instance, 2-aminoanthraquinone can be synthesized from sodium anthraquinone-2-sulfonate by heating it with concentrated aqueous ammonia in an autoclave.

Experimental Protocol: Synthesis of 2-Aminoanthraquinone

  • Reaction Setup: In an autoclave, combine 20 g of sodium anthraquinone-2-sulfonate with 200 mL of concentrated aqueous ammonia (0.88 g/mL).

  • Heating: Heat the mixture to 180°C and maintain this temperature for 6 hours.

  • Cooling and Filtration: Allow the autoclave to cool overnight.

  • Product Isolation: Filter the resulting solid, which is the 2-aminoanthraquinone product, and dry it. The product is a red solid powder with a melting point of 302°C.

Further modifications, such as the introduction of a hydroxyl group at the 3-position, can be achieved through subsequent reactions like diazotization followed by hydrolysis. The synthesis of various N-substituted aminoanthraquinones can be accomplished via the Ullmann condensation reaction between a halo-anthraquinone and an appropriate amine in the presence of a copper catalyst.

Biological Activity and Cytotoxicity

A range of this compound analogs have demonstrated significant cytotoxic activity against various cancer cell lines. The nature and position of substituents on the anthraquinone scaffold play a crucial role in determining their potency and selectivity.

Quantitative Cytotoxicity Data

The following tables summarize the reported cytotoxic activities (IC50 values) of several this compound analogs and related derivatives against different human cancer cell lines.

Compound/Analog NameCancer Cell LineIC50 (µM)Reference
2-hydroxy-3-methyl anthraquinoneHepG2 (Liver)126.3 (24h), 98.6 (48h), 80.55 (72h)[2]
2-(butylamino)anthracene-1,4-dioneMCF-7 (Breast)1.1 µg/mL[3]
2-(butylamino)anthracene-1,4-dioneHep-G2 (Liver)13.0 µg/mL[3]
2-(butylamino)anthracene-9,10-dioneMCF-7 (Breast)1.5 µg/mL[3]
2-(butylamino)anthracene-9,10-dioneHep-G2 (Liver)11.0 µg/mL[3]
2,3-(dibutylamino)anthracene-9,10-dioneMCF-7 (Breast)1.2 µg/mL[3]
2,3-(dibutylamino)anthracene-9,10-dioneHep-G2 (Liver)12.0 µg/mL[3]

Experimental Protocols for Biological Assays

Standardized protocols are essential for the accurate evaluation and comparison of the biological activities of these analogs. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Detailed MTT Assay Protocol

This protocol provides a step-by-step guide for determining the cytotoxic effects of anthraquinone analogs on cancer cell lines.

  • Cell Seeding:

    • Culture cancer cells in a suitable medium and harvest them at the logarithmic growth phase.

    • Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound analogs are often mediated through the modulation of specific intracellular signaling pathways, leading to apoptosis or cell cycle arrest.

SIRT1/p53 Signaling Pathway

Certain anthraquinone derivatives, such as 2-hydroxy-3-methyl anthraquinone, have been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the SIRT1/p53 signaling pathway.[2] Inhibition of SIRT1, a histone deacetylase, leads to an increase in the acetylation and activation of the tumor suppressor protein p53. Activated p53 then upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases and apoptosis.[2]

SIRT1_p53_Pathway Anthraquinone 2-hydroxy-3-methyl anthraquinone SIRT1 SIRT1 Anthraquinone->SIRT1 p53 p53 SIRT1->p53 deacetylates (inactivates) Bcl2 Bcl-2 p53->Bcl2 inhibits transcription Bax Bax p53->Bax promotes transcription Caspases Caspase Cascade Bcl2->Caspases inhibits Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

SIRT1/p53 signaling pathway modulated by an anthraquinone analog.
ROS/JNK Signaling Pathway

Another critical mechanism of action for some anthraquinone derivatives involves the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] Increased intracellular ROS levels can lead to cellular stress and activate the JNK pathway, which in turn can phosphorylate and regulate the activity of various downstream targets, including proteins of the Bcl-2 family, leading to mitochondrial dysfunction and apoptosis.

ROS_JNK_Pathway Anthraquinone Anthraquinone Analog ROS ROS Generation Anthraquinone->ROS JNK JNK Activation ROS->JNK Bcl2_family Bcl-2 Family Modulation JNK->Bcl2_family Mitochondria Mitochondrial Dysfunction Bcl2_family->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

ROS/JNK-mediated apoptotic pathway induced by anthraquinones.
Endoplasmic Reticulum (ER) Stress Pathway

Certain novel anthraquinone derivatives have been found to induce apoptosis by triggering an endoplasmic reticulum (ER) stress response.[1] These compounds can cause an accumulation of unfolded or misfolded proteins in the ER, leading to the activation of the unfolded protein response (UPR). Specifically, the ATF6 (Activating Transcription Factor 6) branch of the UPR can be activated, leading to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

ER_Stress_Pathway Anthraquinone Anthraquinone Derivative ER_Stress ER Stress (Unfolded Proteins) Anthraquinone->ER_Stress ATF6 ATF6 Activation ER_Stress->ATF6 CHOP CHOP Upregulation ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis

ER stress-induced apoptosis via the ATF6-CHOP pathway.

Conclusion

The exploration of this compound analogs continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds. The structured data on cytotoxicity, detailed experimental protocols, and visual representations of key signaling pathways are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. Further investigation into structure-activity relationships and the optimization of lead compounds will be crucial in translating the potential of these anthraquinone derivatives into clinical applications.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Amino-3-hydroxyanthraquinone, a key intermediate in the synthesis of various dyes and potential therapeutic agents. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the solubility and stability characteristics of this molecule. By integrating theoretical principles with actionable experimental protocols, this guide aims to facilitate the development of robust formulations and analytical methods. The narrative emphasizes the causality behind experimental choices and provides self-validating systems for protocol implementation. All key claims are substantiated with citations to authoritative sources.

Introduction: The Significance of this compound

This compound, belonging to the anthraquinone class of compounds, is characterized by a tricyclic aromatic system with amino and hydroxyl substitutions. These functional groups are pivotal in defining its chemical reactivity, spectroscopic properties, and, most importantly for pharmaceutical and industrial applications, its solubility and stability. A thorough understanding of these parameters is a prerequisite for any formulation development, as they directly impact bioavailability, shelf-life, and efficacy. This guide will delve into the nuanced aspects of these properties, providing both a theoretical framework and practical methodologies for their assessment.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various matrices.

PropertyValueSource
Molecular Formula C₁₄H₉NO₃[PubChem][1]
Molecular Weight 239.23 g/mol [PubChem][1]
Appearance Orange to Amber to Dark red powder/crystal[Guidechem][2]
XLogP3 1.8[PubChem][1]
Hydrogen Bond Donor Count 2[Guidechem][2]
Hydrogen Bond Acceptor Count 4[Guidechem][2]
Topological Polar Surface Area 80.4 Ų[Guidechem][2]

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, the presence of both a basic amino group and an acidic hydroxyl group suggests a complex solubility profile that is highly dependent on the pH of the medium.

Aqueous Solubility

The aqueous solubility of this compound is expected to be low in neutral water due to its largely hydrophobic tricyclic core. However, its amphoteric nature, imparted by the amino and hydroxyl groups, allows for increased solubility in acidic and basic conditions through the formation of soluble salts.

The ionization equilibria governing the solubility of this compound can be visualized as follows:

G cluster_pH pH-Dependent Ionization Low_pH Low pH (Acidic) Protonated (Cationic Form) Higher Solubility Neutral_pH Neutral pH Zwitterionic/Neutral Form Low Solubility Low_pH->Neutral_pH + OH⁻ - H₂O High_pH High pH (Basic) Deprotonated (Anionic Form) Higher Solubility Neutral_pH->High_pH + OH⁻ - H₂O

Caption: pH-dependent ionization of this compound.

Organic Solvent Solubility

In organic solvents, the solubility will be dictated by the principle of "like dissolves like." Polar aprotic solvents are anticipated to be effective solubilizing agents.

Table of Predicted Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale
Water (pH 7)Very Slightly SolublePredominantly non-polar structure.
0.1 M HClSolubleFormation of the protonated amine salt.
0.1 M NaOHSolubleFormation of the deprotonated hydroxyl salt.
EthanolSlightly SolubleCapable of hydrogen bonding.[3]
MethanolSlightly SolubleSimilar to ethanol.
AcetoneSolublePolar aprotic solvent.[3]
Dimethylformamide (DMF)SolubleHighly polar aprotic solvent.[4]
Dichloromethane (DCM)Slightly SolubleModerately polar solvent.
HexaneInsolubleNon-polar solvent.

Note: The above table provides predicted solubility based on chemical principles. Experimental verification is crucial.

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the solubility of this compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

G cluster_workflow Shake-Flask Solubility Protocol Start Start Add_Excess Add excess solid to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24-72 hours with agitation) Add_Excess->Equilibrate Filter Filter to remove undissolved solid (0.45 µm syringe filter) Equilibrate->Filter Dilute Dilute filtrate with mobile phase Filter->Dilute Analyze Analyze by validated HPLC method Dilute->Analyze Quantify Quantify against a standard curve Analyze->Quantify End End Quantify->End

Caption: Workflow for shake-flask solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C) and agitate for a defined period (e.g., 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.

  • Quantification: Dilute the filtrate with the HPLC mobile phase to a concentration within the calibrated range of the analytical method. Analyze the diluted samples using a validated HPLC method.

HPLC Method Parameters:

  • Column: Newcrom R1 or equivalent C18 column.[5]

  • Mobile Phase: Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[5]

  • Detection: UV-Vis detector at a wavelength determined from the UV spectrum of the compound.

Stability Profile: Ensuring Product Integrity

The chemical stability of this compound is paramount for its successful application. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[6]

Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis API This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, heat) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid & solution) API->Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) API->Photolytic HPLC HPLC-UV/DAD Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS Analysis (Degradant Identification) HPLC->LCMS

Caption: Workflow for forced degradation studies.

Predicted Degradation Pathways
  • Hydrolysis: The amide and hydroxyl functionalities may be susceptible to hydrolysis under extreme pH and temperature conditions.

  • Oxidation: The electron-rich aromatic ring and the amino group are potential sites for oxidative degradation.

  • Photodegradation: Anthraquinone derivatives are known to be photosensitive and can undergo degradation upon exposure to light.[7] The presence of amino and hydroxyl groups can influence the photochemical reactivity.[8]

Experimental Protocol for Stability Assessment

A validated stability-indicating HPLC method is the cornerstone of any stability study.

Step-by-Step Methodology for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents and expose them to the stress conditions outlined in the workflow diagram.

  • Time-Point Analysis: At specified time intervals, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all potential degradation products.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent drug and any degradation products.

  • Mass Balance Calculation: Ensure that the total amount of drug and degradation products accounts for the initial amount of the drug, demonstrating that all significant degradants are being detected.

  • Degradant Identification: Utilize LC-MS to obtain mass information on the degradation products to aid in their structural elucidation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[1][2][6]

  • Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns for structural elucidation.[1]

  • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as N-H, O-H, and C=O stretches.[2]

  • UV-Vis Spectroscopy: The extended chromophore of the anthraquinone system results in characteristic absorbance maxima in the UV-visible region, which is useful for quantification.[9]

Conclusion

The solubility and stability of this compound are complex properties governed by its molecular structure and the surrounding environment. This guide has provided a comprehensive framework for understanding and experimentally evaluating these critical parameters. The detailed protocols for solubility determination and forced degradation studies, coupled with the principles of analytical method development, offer a robust starting point for researchers in pharmaceutical development and related fields. Adherence to these scientifically sound methodologies will ensure the generation of reliable data, ultimately facilitating the development of safe and effective products.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-3-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Significance of 2-Amino-3-hydroxyanthraquinone

This compound is a vital organic intermediate in the synthesis of a wide array of functional molecules, particularly in the realm of high-performance dyes and pigments.[1][2] Its unique structural motif, featuring both an amino and a hydroxyl group on the anthraquinone core, allows for diverse chemical modifications, leading to compounds with tailored photophysical and biological properties. In the field of medicinal chemistry, anthraquinone derivatives are explored for their potential as antibacterial, antioxidant, and anti-cancer agents.[1] The strategic placement of the amino and hydroxyl moieties in this compound makes it a valuable scaffold for the development of novel therapeutic agents.

This document provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles and safety considerations. The primary route detailed herein focuses on the direct hydroxylation of 2-aminoanthraquinone, a method selected for its efficiency and specificity.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of this compound can be approached through several pathways. After a thorough review of available methodologies, we have prioritized a direct hydroxylation route for its elegance and efficiency.

Primary Recommended Pathway: Direct Boric Acid-Mediated Hydroxylation

This protocol is centered on the direct hydroxylation of the readily available starting material, 2-aminoanthraquinone, using a mixture of oleum and boric acid. This method is advantageous due to its high regioselectivity for the 3-position and its operational simplicity. The boric acid plays a crucial role in facilitating the hydroxyl group's introduction onto the anthraquinone nucleus.[3]

Alternative Synthetic Routes (A Brief Overview)

While the direct hydroxylation method is recommended, it is valuable for the research scientist to be aware of alternative strategies:

  • From Halogenated Precursors: An alternative approach involves the synthesis of an intermediate such as 2-amino-3-chloroanthraquinone, followed by a nucleophilic aromatic substitution of the chloro group with a hydroxide. This pathway, however, can require harsh reaction conditions and may present challenges in achieving complete conversion and purification.

  • Sulfonation Followed by Hydroxylation: Another potential route is the sulfonation of 2-aminoanthraquinone to introduce a sulfonic acid group at the 3-position. This intermediate can then be converted to the desired hydroxyl derivative through fusion with a strong base, such as caustic soda, at elevated temperatures. This method's primary drawback is the need for high-temperature fusion, which can lead to side products.

The following diagram illustrates the recommended synthetic workflow.

Synthesis_Workflow Start 2-Aminoanthraquinone (Starting Material) Reaction Direct Hydroxylation (Oleum, Boric Acid) Start->Reaction Step 1: Electrophilic Attack Workup Reaction Quenching & Product Precipitation Reaction->Workup Step 2: Hydrolysis Purification Filtration, Washing, & Recrystallization Workup->Purification Step 3: Isolation Product This compound (Final Product) Purification->Product Step 4: Characterization

Caption: Recommended workflow for the synthesis of this compound.

Detailed Experimental Protocol: Direct Hydroxylation

This section provides a step-by-step guide for the synthesis of this compound from 2-aminoanthraquinone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminoanthraquinone>98%Sigma-AldrichEnsure dryness before use.
Oleum (20% SO₃)ReagentFisher ScientificHandle with extreme caution in a fume hood.
Boric AcidACS GradeVWR
Sulfuric Acid (98%)ACS GradeVWRFor workup.
Deionized Water
EthanolReagentFor recrystallization.
Ice
Step-by-Step Methodology
  • Reaction Setup and Reagent Addition:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5.0 g of boric acid.

    • Carefully and slowly, add 50 mL of oleum (20% SO₃) to the flask while stirring under a gentle stream of nitrogen. Caution: This is a highly exothermic process. The addition should be performed in an ice bath to maintain the temperature below 20°C.

    • Once the boric acid has dissolved, add 10.0 g of 2-aminoanthraquinone to the mixture in small portions over 30 minutes. Maintain the temperature of the reaction mixture between 20-25°C during the addition.

  • Reaction Progression:

    • After the complete addition of 2-aminoanthraquinone, allow the reaction mixture to stir at room temperature (20-25°C) for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., toluene:ethyl acetate 8:2). The starting material (2-aminoanthraquinone) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Product Isolation:

    • Prepare a 1 L beaker containing 500 g of crushed ice and carefully and slowly pour the reaction mixture onto the ice with vigorous stirring. Extreme Caution: This quenching process is highly exothermic and will generate fumes. Perform this step in a well-ventilated fume hood.

    • A precipitate of the crude product will form. Allow the mixture to stir for an additional 1-2 hours to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield a red crystalline powder.[1]

    • Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the molecular structure.

    • FT-IR: To identify the characteristic functional groups (amine, hydroxyl, and quinone carbonyls).

    • Mass Spectrometry: To determine the molecular weight.

Safety Precautions

  • This synthesis involves the use of highly corrosive and hazardous materials, including oleum and concentrated sulfuric acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The quenching of the reaction mixture is extremely exothermic. Add the reaction mixture to ice slowly and with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols for the Purification of 2-Amino-3-hydroxyanthraquinone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Amino-3-hydroxyanthraquinone using column chromatography. Two primary methods are outlined: normal-phase flash column chromatography for initial purification of crude material and reverse-phase preparative High-Performance Liquid Chromatography (HPLC) for achieving high-purity final product.

Introduction

This compound is a valuable organic compound with applications in the synthesis of dyes and as a potential scaffold in medicinal chemistry. Its biological and chemical properties are highly dependent on its purity. Column chromatography is a fundamental technique for the purification of such compounds, separating the target molecule from impurities based on differential partitioning between a stationary phase and a mobile phase. This guide offers detailed protocols to enable researchers to effectively purify this compound.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of this compound. These values should be considered as starting points and may require optimization based on the specific crude mixture composition and desired purity.

Table 1: Normal-Phase Flash Column Chromatography - Typical Parameters

ParameterValue
Chromatography Mode Normal-Phase Flash Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (gradient)
Initial Purity ~80-90%
Final Purity >95%
Recovery/Yield 85-95%
Loading Capacity 1-10% of silica gel weight (w/w)

Table 2: Reverse-Phase Preparative HPLC - Typical Parameters

ParameterValue
Chromatography Mode Preparative Reverse-Phase HPLC
Stationary Phase C18 Silica Gel (5-10 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient)
Initial Purity >95% (from flash chromatography)
Final Purity >99%
Recovery/Yield >90%
Sample Loading Dependent on column dimensions and particle size

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is designed for the initial purification of a crude this compound sample to remove major impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM) or other suitable solvent for sample loading

  • Glass column for flash chromatography

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for visualization

Procedure:

  • TLC Analysis:

    • Develop a suitable mobile phase for TLC analysis to determine the separation conditions. Start with a mixture of Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v).

    • Spot the crude material on a TLC plate and develop the chromatogram.

    • Visualize the spots under a UV lamp. The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select an appropriate size glass column.

    • Dry pack the column with silica gel.

    • Equilibrate the packed column by passing the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) through it until the silica gel is fully wetted and the baseline is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble, such as dichloromethane (DCM) or a mixture of DCM and the mobile phase.

    • Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading is often preferred as it can lead to better resolution.

  • Elution:

    • Begin elution with the low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 5% to 20% or higher, as determined by TLC analysis). A stepwise or linear gradient can be employed.

    • Maintain a constant flow rate.

  • Fraction Collection:

    • Collect fractions of the eluate in tubes.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Post-Purification:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid product.

    • Determine the purity of the product using analytical HPLC.

Protocol 2: Reverse-Phase Preparative HPLC

This protocol is for the final purification of this compound to achieve very high purity, suitable for demanding applications.

Materials:

  • Partially purified this compound (from flash chromatography)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Formic acid (or Phosphoric acid)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • Fraction collector

Procedure:

  • System Preparation:

    • Equip the preparative HPLC system with a suitable C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water with 0.1% formic acid). A typical starting condition could be 30-40% acetonitrile.

  • Sample Preparation:

    • Dissolve the this compound obtained from flash chromatography in a suitable solvent, such as a mixture of acetonitrile and water or dimethylformamide (DMF), ensuring complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Develop a suitable gradient based on analytical HPLC runs. A typical gradient might start at 30% B and increase to 80% B over 20-30 minutes.

    • Flow Rate: The flow rate will depend on the dimensions of the preparative column.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., determined from a UV-Vis spectrum).

  • Fraction Collection:

    • Collect the peak corresponding to this compound using an automated fraction collector.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the acetonitrile from the collected fractions under reduced pressure.

    • The remaining aqueous solution can be lyophilized or the product can be extracted with a suitable organic solvent to yield the high-purity this compound.

    • Confirm the final purity by analytical HPLC.

Mandatory Visualization

experimental_workflow cluster_crude Crude Material cluster_protocol1 Protocol 1: Normal-Phase Flash Chromatography cluster_protocol2 Protocol 2: Reverse-Phase Preparative HPLC Crude Crude 2-Amino-3- hydroxyanthraquinone TLC TLC Analysis (Hexane:Ethyl Acetate) Crude->TLC Packing Column Packing (Silica Gel) TLC->Packing Loading Sample Loading (Dry or Wet) Packing->Loading Elution Gradient Elution Loading->Elution Collection1 Fraction Collection Elution->Collection1 Analysis1 TLC Analysis of Fractions Collection1->Analysis1 Combine1 Combine Pure Fractions Analysis1->Combine1 Evaporation1 Solvent Evaporation Combine1->Evaporation1 Purified1 Purified Product (>95%) Evaporation1->Purified1 SamplePrep Sample Preparation (Dissolve & Filter) Purified1->SamplePrep For higher purity Injection Sample Injection SamplePrep->Injection HPLCEquilibration System Equilibration (C18 Column) HPLCEquilibration->Injection Gradient Gradient Elution (ACN:H2O w/ HCOOH) Injection->Gradient Collection2 Fraction Collection Gradient->Collection2 Combine2 Combine Pure Fractions Collection2->Combine2 Evaporation2 Solvent Removal Combine2->Evaporation2 FinalProduct High-Purity Product (>99%) Evaporation2->FinalProduct

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for 2-Amino-3-hydroxyanthraquinone as a Fluorescent Probe in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-hydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinone derivatives are of significant interest in biomedical research due to their inherent fluorescence and biological activity. This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent probe in microscopy, with a particular focus on its potential application in visualizing cellular processes such as apoptosis.

The core structure of this compound, with its electron-donating amino and hydroxyl groups, gives rise to its fluorescent properties. The fluorescence of anthraquinone derivatives is often sensitive to the local environment, making them potentially useful as probes for specific cellular compartments or events.[1] Research has indicated that some anthraquinone compounds can permeate cell membranes and induce apoptosis, suggesting a role for this compound in studying this critical cellular pathway.[2]

Principle of Detection

The use of this compound as a fluorescent probe is based on the modulation of its fluorescence upon interaction with cellular components or changes in the cellular environment. The mechanism can involve:

  • Environmental Sensitivity (Solvatochromism): The emission spectrum of anthraquinone derivatives can shift based on the polarity of their surroundings.[1] This property may lead to differential staining of cellular organelles with varying hydrophobicity.

  • Intercalation or Binding: Anthraquinone structures are planar and can intercalate into DNA or bind to other biomolecules, leading to a change in fluorescence intensity or spectral properties. This is a known mechanism for other fluorescent anthraquinone dyes like DRAQ5.[3][4]

  • Apoptosis-Associated Changes: During apoptosis, changes in the cellular environment, such as alterations in membrane potential or caspase activation, may influence the fluorescence of the probe. While the exact mechanism for this compound is yet to be fully elucidated, its association with apoptosis induction in cancer cells suggests its potential to visualize this process.[2]

Data Presentation

The following tables summarize the key photophysical and cytotoxic properties of this compound and related compounds.

Table 1: Photophysical Properties of Anthraquinone Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Solvent/EnvironmentReference
This compound~465-488 (Broad Absorbance)~584-628Various Organic Solvents[1]
DRAQ5646681/697 (intercalated with dsDNA)Aqueous Buffer[3]
CyTRAK Orange510 (Absorbance Max)610Not Specified[4]

Note: The excitation and emission maxima of this compound can be influenced by the solvent polarity. The provided range is based on studies in various organic solvents and should be optimized for specific cellular imaging applications.

Table 2: Cytotoxicity Data for a Related Anthraquinone Derivative (DHAQC) on MCF-7 Cells

CompoundIncubation Time (hours)IC50 (µM)Reference
1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC)48Not specified, but used at IC50 for experiments[2]

Note: The cytotoxicity of this compound should be determined for the specific cell line and experimental conditions being used.

Experimental Protocols

The following protocols provide a starting point for using this compound in fluorescence microscopy. Optimization will be required for specific cell types and applications.

Protocol 1: Live-Cell Staining and Imaging

This protocol is designed for the visualization of cellular structures in living cells.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture:

    • Plate cells on a live-cell imaging dish or chambered coverglass at a suitable density to allow for individual cell imaging.

    • Allow cells to adhere and grow for 24-48 hours in a CO2 incubator at 37°C.

  • Staining:

    • Prepare a working solution of this compound in a complete cell culture medium. A starting concentration range of 1-10 µM is recommended.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time should be determined empirically.

  • Imaging:

    • After incubation, gently wash the cells twice with a pre-warmed complete culture medium or imaging buffer to remove excess unbound probe.

    • Add fresh, pre-warmed medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Based on available data for similar compounds, use an excitation wavelength around 470-490 nm and collect emission in the range of 580-630 nm.[1] It is crucial to determine the optimal excitation and emission wavelengths experimentally.

Protocol 2: Fixed-Cell Staining and Co-localization Studies

This protocol is suitable for fixed-cell imaging and can be combined with immunofluorescence.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • PBS

  • Mounting medium with antifade reagent

  • (Optional) Primary and fluorescently labeled secondary antibodies for immunofluorescence

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Wash cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (if required for intracellular targets):

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • (Optional) Immunofluorescence Staining:

    • Perform blocking, primary, and secondary antibody incubations according to standard immunofluorescence protocols.

  • This compound Staining:

    • Prepare a working solution of this compound in PBS. A starting concentration of 1-5 µM is recommended.

    • Incubate the cells with the staining solution for 10-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence or confocal microscope with appropriate filter sets as described in Protocol 1.

Protocol 3: Visualization of Apoptosis

This protocol aims to use this compound to visualize apoptotic cells. It is recommended to use this probe in conjunction with other established apoptosis markers for validation.

Materials:

  • This compound working solution

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Control cells (untreated)

  • (Optional) Co-stain for apoptosis, such as a fluorescently labeled Annexin V or a caspase activity probe.[5][6]

Procedure:

  • Induction of Apoptosis:

    • Treat cells with an appropriate concentration of an apoptosis-inducing agent for a time course determined by the specific drug and cell line. Include an untreated control group.

  • Staining:

    • Follow the staining procedure outlined in Protocol 1 (for live-cell imaging of apoptosis) or Protocol 2 (for fixed-cell analysis).

    • If using a co-stain, follow the manufacturer's protocol for the additional probe. Ensure that the emission spectra of the two probes are sufficiently separated.

  • Imaging and Analysis:

    • Acquire images of both the treated and control cells.

    • Compare the fluorescence intensity and localization of this compound in apoptotic versus healthy cells. Look for changes in fluorescence that correlate with the apoptotic phenotype (e.g., cell shrinkage, membrane blebbing, nuclear condensation).

    • Quantify the fluorescence changes to assess the extent of apoptosis.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Live-Cell Imaging prep Prepare 10 mM Stock Solution in DMSO culture Culture Cells on Imaging Dish stain Prepare Staining Solution (1-10 µM) & Incubate (15-60 min) culture->stain wash Wash Cells with Pre-warmed Medium stain->wash image Image with Fluorescence Microscope (Ex: ~480 nm, Em: ~600 nm) wash->image

Caption: Workflow for live-cell imaging with this compound.

signaling_pathway Hypothesized Mechanism of Apoptosis Visualization probe This compound cell Living Cell probe->cell nucleus Nucleus/Cellular Components probe->nucleus Interaction cellular_changes Biochemical/Morphological Changes probe->cellular_changes Interaction cell->nucleus apoptosis_induction Apoptosis Induction (e.g., Drug Treatment) cell->apoptosis_induction apoptotic_cell Apoptotic Cell apoptotic_cell->cellular_changes fluorescence Basal Fluorescence nucleus->fluorescence enhanced_fluorescence Altered Fluorescence (Intensity/Spectrum Shift) apoptosis_induction->apoptotic_cell cellular_changes->enhanced_fluorescence

Caption: Hypothesized mechanism for apoptosis detection.

Troubleshooting

  • Low Signal: Increase the concentration of the probe or the incubation time. Check the filter sets on the microscope to ensure they are appropriate for the expected excitation and emission wavelengths.

  • High Background: Decrease the concentration of the probe or the incubation time. Ensure thorough washing after staining.

  • Phototoxicity: Reduce the excitation light intensity and exposure time. Use an antifade reagent in the mounting medium for fixed cells.

  • No Difference Between Control and Treated Cells: The probe may not be sensitive to the specific apoptotic pathway induced. Validate apoptosis using an established method. The concentration of the apoptosis-inducing agent or the treatment time may need optimization.

Safety Precautions

This compound is a chemical compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the DMSO stock solution with care as it can facilitate the absorption of substances through the skin. Dispose of chemical waste according to institutional guidelines.

References

Application of 2-Amino-3-hydroxyanthraquinone in Detecting Metal Ions: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature review reveals no established application of 2-Amino-3-hydroxyanthraquinone as a chemosensor for the detection of metal ions. While the broader family of aminoanthraquinones has been explored for this purpose, scientific databases and peer-reviewed publications do not contain specific studies detailing the use of this compound for metal ion sensing. Research on this particular molecule has primarily focused on its synthesis, interactions with micelles, and its potential as an anticancer agent.

In contrast, various other substituted aminoanthraquinones have been successfully developed as colorimetric and fluorescent sensors for a range of metal ions. These related compounds offer insights into the potential, yet unxplored, capabilities of the anthraquinone scaffold in metal ion detection. This application note will, therefore, focus on these analogous compounds to provide a relevant overview for researchers, scientists, and drug development professionals interested in this area.

Closely Related Aminoanthraquinone-Based Metal Ion Sensors

Several studies have demonstrated the efficacy of aminoanthraquinone derivatives in the selective detection of metal ions such as copper (Cu²⁺), lead (Pb²⁺), mercury (Hg²⁺), and aluminum (Al³⁺). The sensing mechanism of these compounds typically relies on the interaction between the metal ion and the nitrogen and oxygen atoms of the amino and quinone groups, respectively. This interaction often leads to a discernible change in the spectroscopic properties of the molecule, such as a shift in the absorption or emission wavelength, or a quenching of fluorescence.

Quantitative Data for Aminoanthraquinone-Based Sensors

To provide a comparative overview, the following table summarizes the performance of various aminoanthraquinone derivatives in metal ion detection. It is crucial to note that these data do not apply to this compound but to the specified derivatives.

Anthraquinone DerivativeTarget Ion(s)Limit of Detection (LOD)Linear RangeAnalytical Method
1-Aminoanthraquinone DerivativesCu²⁺, Pb²⁺Micromolar (µM) rangeNot specifiedColorimetric
1,8-Bis(aminoethyl)aminoanthraquinoneCu²⁺, Hg²⁺Not specifiedNot specifiedColorimetric
Bodipy-Anthraquinone ConjugateAl³⁺Not specifiedNot specifiedFluorescent ("Turn-on")

Experimental Protocols for Representative Aminoanthraquinone-Based Sensors

The following are generalized experimental protocols based on published research for related aminoanthraquinone sensors. These are provided for illustrative purposes and would require significant adaptation and optimization for any new compound, including this compound.

General Protocol for Colorimetric Detection of Metal Ions

This protocol outlines a typical procedure for evaluating the colorimetric response of an aminoanthraquinone-based sensor towards various metal ions.

Materials:

  • Aminoanthraquinone derivative stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).

  • Aqueous buffer solution (e.g., HEPES, Tris-HCl, at a physiological pH).

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) of the ions to be tested (e.g., 10 mM in deionized water).

  • UV-Vis spectrophotometer.

  • Cuvettes.

Procedure:

  • Prepare a working solution of the aminoanthraquinone sensor by diluting the stock solution in the aqueous buffer. The final concentration will depend on the specific sensor's properties.

  • To a cuvette containing the sensor solution, add a specific concentration of the target metal ion from its stock solution.

  • Mix the solution thoroughly and allow it to incubate for a predetermined period to ensure the reaction reaches equilibrium.

  • Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range.

  • Repeat the measurement for a range of metal ion concentrations to determine the linear range and limit of detection.

  • To assess selectivity, repeat the experiment with other metal ions at the same concentration and compare the spectral changes.

General Protocol for Fluorescent Detection of Metal Ions

This protocol describes a general method for assessing the fluorescent response of a sensor.

Materials:

  • Fluorescent aminoanthraquinone derivative stock solution.

  • Aqueous buffer solution.

  • Stock solutions of various metal salts.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a dilute working solution of the fluorescent sensor in the chosen buffer.

  • Record the fluorescence emission spectrum of the sensor solution by exciting at its maximum absorption wavelength.

  • Add a known concentration of the target metal ion to the cuvette.

  • After an incubation period, record the fluorescence emission spectrum again.

  • Observe any changes in fluorescence intensity (quenching or enhancement) or shifts in the emission wavelength.

  • Perform a titration by incrementally adding the metal ion to determine the binding constant and detection limit.

  • Evaluate the sensor's selectivity by testing its response to a panel of other relevant metal ions.

Signaling Pathways and Experimental Workflows

The interaction between an aminoanthraquinone-based sensor and a metal ion can be visualized as a signaling pathway. The following diagrams, generated using the DOT language, illustrate the general workflow for metal ion detection and a conceptual signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sensor_Prep Sensor Solution Preparation Mixing Mixing Sensor and Metal Ion Solution Sensor_Prep->Mixing Metal_Prep Metal Ion Solutions Metal_Prep->Mixing Incubation Incubation Mixing->Incubation Measurement Spectroscopic Measurement (UV-Vis or Fluorescence) Incubation->Measurement Data_Analysis Data Analysis (LOD, Selectivity) Measurement->Data_Analysis

General experimental workflow for metal ion detection.

signaling_pathway Sensor Sensor Complex Sensor-Metal Complex Sensor->Complex Binding Metal Metal Ion Metal->Complex Signal Optical Signal Complex->Signal Generates

Conceptual signaling pathway for metal ion detection.

Conclusion

While this compound itself has not been reported as a metal ion sensor, the broader class of aminoanthraquinones presents a versatile platform for the development of such chemosensors. The established methodologies for synthesizing and evaluating these compounds provide a solid foundation for future research. Investigating the potential of this compound and its derivatives for metal ion detection could be a promising avenue for developing novel sensors with unique selectivity and sensitivity profiles. Researchers are encouraged to explore the coordination chemistry of this specific molecule with various metal ions to unlock its potential in this application.

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Amino-3-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-3-hydroxyanthraquinone. The method is suitable for the determination of the active pharmaceutical ingredient (API) in the presence of its degradation products. The protocol outlines the chromatographic conditions, sample preparation, and method validation parameters according to ICH guidelines. A comprehensive forced degradation study was conducted to establish the method's specificity.

Introduction

This compound (CAS No. 117-77-1) is an organic compound belonging to the anthraquinone family.[1][2] Anthraquinone derivatives are of significant interest due to their wide range of biological activities and applications as intermediates in the synthesis of dyes and pharmaceuticals.[3][4] A reliable and validated analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. This application note presents a specific and sensitive RP-HPLC method developed for this compound, which effectively separates the parent compound from its degradation products generated under various stress conditions.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₉NO₃[1][5]
Molecular Weight239.23 g/mol [1][5]
XLogP31.8[1][5]
AppearanceOrange to red crystalline powder[2][6]
SolubilitySoluble in organic solvents like ethanol; sparingly soluble in water.[6]

Experimental Protocols

Instrumentation and Software
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data station software.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[7][8]

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (AR grade)[9]

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

  • Diluent: Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

Table 1: Optimized Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 30 | | | 15.0 | 80 | | | 20.0 | 80 | | | 22.0 | 30 | | | 25.0 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | PDA detection, quantification at 275 nm | | Injection Volume | 10 µL |

Method Development and Validation Workflow

The development of a robust HPLC method follows a logical sequence of experiments to achieve optimal separation and sensitivity. The workflow involves selecting the appropriate stationary phase, optimizing the mobile phase composition and pH, and fine-tuning the gradient elution program to ensure separation from all potential impurities and degradants.

HPLC_Method_Development start Method Goal: Stability-Indicating Assay col_select Column Selection (e.g., C18, C8) start->col_select mp_screen Mobile Phase Screening (ACN vs. MeOH, pH Modifier) col_select->mp_screen grad_opt Gradient Optimization (Slope, Time) mp_screen->grad_opt validation Method Validation (ICH) Specificity, Linearity, Accuracy, Precision, LOD/LOQ grad_opt->validation final_method Final Validated Method validation->final_method

Caption: Logical workflow for HPLC method development and validation.

Method Validation Summary

The developed method was validated according to ICH guidelines. The results are summarized below.

Table 2: System Suitability Results

Parameter Acceptance Criteria Typical Result
Tailing Factor (Asymmetry) ≤ 2.0 1.15
Theoretical Plates ≥ 2000 8500

| %RSD of Peak Area | ≤ 2.0% (for n=6) | 0.85% |

Table 3: Method Validation Summary

Parameter Result
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
LOD (Limit of Detection) 0.25 µg/mL
LOQ (Limit of Quantification) 0.75 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 1.5%

| Specificity | No interference from degradants or placebo |

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10] The API is subjected to various stress conditions to produce potential degradation products.

Forced_Degradation api API Solution (1000 µg/mL) acid Acid Hydrolysis 0.1M HCl, 60°C, 4h api->acid base Base Hydrolysis 0.1M NaOH, 60°C, 2h api->base oxidation Oxidation 6% H₂O₂, RT, 24h api->oxidation thermal Thermal Degradation Solid, 105°C, 48h api->thermal photo Photolytic Degradation ICH Option 1 (UV/Vis) api->photo analysis Neutralize (if needed) Dilute to 100 µg/mL Inject into HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Assess Peak Purity Quantify Degradation analysis->result

Caption: Workflow for the forced degradation study of the API.

Stress Conditions
  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, then dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid API powder to 105°C in a hot air oven for 48 hours. Then, prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Results of Forced Degradation

The method demonstrated successful separation of the this compound peak from all degradation products. Peak purity analysis confirmed the spectral homogeneity of the main peak in all stressed samples.

Table 4: Forced Degradation Study Results Summary

Stress Condition % Degradation Observations
Acid Hydrolysis ~15.2% Major degradant peak at RRT 0.75
Base Hydrolysis ~25.8% Multiple degradant peaks observed
Oxidative Degradation ~8.5% Minor degradant peak at RRT 1.12
Thermal Degradation ~4.1% Negligible degradation

| Photolytic Degradation | ~6.7% | Minor degradation observed |

Conclusion

The developed RP-HPLC method is rapid, precise, accurate, and specific for the quantitative analysis of this compound. The validation results confirm its suitability for routine quality control and stability studies. The method's ability to separate the main compound from its degradation products, as demonstrated in the forced degradation study, establishes it as a reliable stability-indicating assay.

References

Application Note: Enhanced Detection of 2-Amino-3-hydroxyanthraquinone in Complex Matrices using Silylation Derivatization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the analysis of 2-Amino-3-hydroxyanthraquinone using mass spectrometry (MS) following derivatization. Due to the presence of polar amino and hydroxyl functional groups, this compound can exhibit poor chromatographic peak shape and low ionization efficiency. To overcome these challenges, a silylation derivatization protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is presented. This method converts the active hydrogens on the amino and hydroxyl groups to less polar and more volatile trimethylsilyl (TMS) ethers and amines, significantly improving its gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) performance. This protocol is designed for researchers in drug development and related fields requiring accurate and reproducible quantification of this and similar anthraquinone compounds.

Introduction

This compound is an organic compound with a structural backbone found in many dyes and pigments, and it is also investigated for its potential pharmacological activities. Accurate and sensitive quantification of this molecule in various biological and environmental matrices is crucial for research and development. However, the inherent polarity of the amino and hydroxyl groups can lead to challenges in mass spectrometric analysis, including poor chromatographic resolution, peak tailing, and ion suppression.

Chemical derivatization is a powerful strategy to enhance the analytical properties of polar molecules.[1] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique.[1] This process increases the volatility and thermal stability of the analyte, making it more amenable to GC-MS analysis.[2] It also reduces the polarity, which can lead to improved peak shape and reduced matrix effects in LC-MS. This application note provides a detailed protocol for the silylation of this compound with BSTFA for subsequent mass spectrometry analysis.

Materials and Methods

Reagents and Materials
  • This compound analytical standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine, anhydrous

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Deionized water, 18 MΩ·cm

  • Nitrogen gas, high purity

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

  • GC-MS or LC-MS system

Standard Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From this stock, create a series of working standard solutions in acetonitrile ranging from 1 µg/mL to 100 µg/mL for calibration curve generation.

Experimental Protocols

Derivatization Protocol
  • Sample Preparation: Transfer 100 µL of the sample or standard solution into a clean glass reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[1]

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried residue to act as a solvent and catalyst.

  • Derivatization Reagent: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Sample Dilution (Optional): The derivatized sample can be analyzed directly or diluted with an appropriate solvent (e.g., acetonitrile) to the desired concentration for analysis.

  • Analysis: Transfer the derivatized sample to an autosampler vial for GC-MS or LC-MS analysis.

GC-MS Analysis Conditions (Illustrative)
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-600

LC-MS Analysis Conditions (Illustrative)
  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start at 30% B

    • Linear gradient to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

Data Presentation

The silylation derivatization of this compound results in the addition of two trimethylsilyl (TMS) groups, one on the amino group and one on the hydroxyl group. This leads to a predictable mass shift in the mass spectrum.

CompoundMolecular FormulaMolecular Weight ( g/mol )Derivatization ProductMolecular Formula (Derivatized)Molecular Weight (Derivatized, g/mol )Expected [M]+ or [M+H]+ (m/z)
This compoundC₁₄H₉NO₃239.23Bis(trimethylsilyl) derivativeC₂₀H₂₅NO₃Si₂383.58383 (GC-MS) or 384 (LC-MS)

Visualizations

Caption: Silylation of this compound with BSTFA.

Experimental_Workflow A Sample/Standard Preparation B Solvent Evaporation (Nitrogen Stream) A->B C Addition of Pyridine and BSTFA B->C D Derivatization Reaction (70°C, 60 min) C->D E Cooling to Room Temp D->E F Dilution (Optional) E->F G GC-MS or LC-MS Analysis F->G H Data Processing and Quantification G->H

Caption: Experimental workflow for derivatization and analysis.

Conclusion

The described silylation protocol provides a simple and effective method for the derivatization of this compound, enabling sensitive and robust quantification by mass spectrometry. This approach effectively addresses the challenges associated with the analysis of polar anthraquinone derivatives, leading to improved chromatographic performance and detection limits. This method can be readily adopted in research and quality control laboratories for the analysis of this compound and structurally related compounds in various complex matrices.

References

Application Notes and Protocols for the Experimental Use of 2-Amino-3-hydroxyanthraquinone in Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-hydroxyanthraquinone (AQ) is a synthetic anthraquinone derivative that has demonstrated potential as an anticancer agent. Structurally analogous to the core of several anthracycline chemotherapeutic drugs, AQ has been investigated for its cytotoxic and apoptotic effects on cancer cells. These application notes provide a summary of the current experimental findings, detailed protocols for key assays, and a proposed mechanism of action based on available research. The information presented herein is intended to guide researchers in the further investigation and development of this compound as a potential therapeutic.

Data Presentation

The cytotoxic effects of this compound have been quantitatively assessed in human breast adenocarcinoma cells. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound against Human Breast Cancer Cells

Cell LineCell TypeIncubation Time (hours)IC50 (µM)Reference
MDA-MB-231Human Breast Adenocarcinoma24200[1]
MDA-MB-231Human Breast Adenocarcinoma48190[1]

Table 2: Selectivity Profile of this compound

Cell LineCell TypeEffectReference
HBL-100Normal Breast EpithelialLittle to no cytotoxic effect[2]

Experimental Protocols

Detailed methodologies for the key experiments performed to evaluate the anticancer properties of this compound are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound (AQ)

  • Human breast adenocarcinoma cell line (e.g., MDA-MB-231)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of AQ. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24 or 48 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Apoptosis Detection using Acridine Orange/Ethidium Bromide (AO/EB) Staining

Objective: To visualize and differentiate between live, apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • This compound (AQ)

  • MDA-MB-231 cells

  • Complete DMEM medium

  • 6-well plates

  • Acridine Orange (AO) solution (100 µg/mL in PBS)

  • Ethidium Bromide (EB) solution (100 µg/mL in PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding and Treatment: Seed MDA-MB-231 cells in a 6-well plate and treat with the IC50 concentration of AQ for the desired time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, gently wash the cells with PBS.

  • Staining: Prepare a staining solution by mixing AO and EB solutions (1:1 ratio). Add 10 µL of the AO/EB staining solution to 100 µL of cell suspension.

  • Visualization: Immediately place a drop of the stained cell suspension on a microscope slide and cover with a coverslip. Observe the cells under a fluorescence microscope.

    • Live cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.

    • Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.

    • Necrotic cells: Uniform orange to red fluorescence.

  • Quantification: Count the number of live, apoptotic, and necrotic cells in several random fields to determine the percentage of apoptotic cells.

Visualizations

Experimental Workflow for Assessing Anticancer Activity

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mtt MTT Assay cluster_aoeb AO/EB Staining cluster_analysis Data Analysis start Seed MDA-MB-231 Cells treatment Treat with this compound start->treatment mtt_assay Incubate & Add MTT treatment->mtt_assay aoeb_stain Stain with Acridine Orange/Ethidium Bromide treatment->aoeb_stain formazan Solubilize Formazan mtt_assay->formazan readout Measure Absorbance formazan->readout ic50 Calculate IC50 Value readout->ic50 microscopy Fluorescence Microscopy aoeb_stain->microscopy apoptosis_quant Quantify Apoptotic Cells microscopy->apoptosis_quant

Caption: Workflow for evaluating the anticancer effects of this compound.

Putative Signaling Pathway of Apoptosis Induction

Based on studies of the structurally similar compound 2-hydroxy-3-methyl anthraquinone, the following signaling pathway is proposed for the apoptosis-inducing effect of this compound. Further experimental validation is required to confirm this pathway.

putative_signaling_pathway cluster_regulation Upstream Regulation cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade compound This compound sirt1 SIRT1 compound->sirt1 inhibits p53 p53 sirt1->p53 inhibits bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 inhibits bax Bax (Pro-apoptotic) p53->bax activates cytochrome_c Cytochrome c Release bcl2->cytochrome_c inhibits bax->cytochrome_c promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative apoptotic signaling pathway induced by this compound.

Conclusion and Future Directions

This compound demonstrates selective cytotoxic and pro-apoptotic activity against human breast cancer cells in vitro. The provided protocols offer a foundation for further investigation into its anticancer potential. Future research should focus on:

  • Broadening the Scope: Evaluating the efficacy of AQ across a wider panel of cancer cell lines, including those from different tissues of origin.

  • Mechanism of Action: Elucidating the precise molecular signaling pathway of apoptosis induction through techniques such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family members, p53).

  • In Vivo Studies: Assessing the antitumor activity and toxicity of this compound in preclinical animal models.

These continued efforts will be crucial in determining the potential of this compound as a novel therapeutic agent for cancer treatment.

References

Application Notes: Covalent Labeling of Proteins with 2-Amino-3-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein labeling is a fundamental technique in life sciences and drug development, enabling the attachment of probes to proteins for visualization, tracking, and functional analysis.[1] Covalent bioconjugation strategies are essential for creating stable protein-probe complexes for applications ranging from fluorescence microscopy to targeted drug delivery.[2][3] This document details a protocol for the covalent labeling of proteins using 2-Amino-3-hydroxyanthraquinone, an analogue of anthracycline drugs.[4] Anthracyclines are a class of chemotherapeutic agents known to induce apoptosis, making their analogues valuable tools for cancer research and drug development.[5][6][7]

Principle of the Reaction

The proposed labeling strategy is based on the chemical modification of this compound to create a reactive intermediate that can covalently bind to specific amino acid residues on a protein's surface. The primary aromatic amine group of this compound can be converted into a highly reactive diazonium salt through a process called diazotization.[][9][10] This reaction is typically carried out at low temperatures in the presence of nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[10]

The resulting aryl diazonium salt is an electrophile that can then react with electron-rich amino acid side chains on the protein.[3][11] The primary target for this "azo-coupling" reaction is the phenol side chain of tyrosine residues.[11][12][13][14] The reaction is highly dependent on pH, with optimal coupling to tyrosine occurring under slightly alkaline conditions (pH 8-9).[13][14] This process results in the formation of a stable azo bond, covalently linking the anthraquinone moiety to the protein.

Applications

The resulting protein-anthraquinone conjugate can be utilized in various research and development applications:

  • Studying Apoptosis: As an anthracycline analogue, the labeled protein can be used to study the mechanisms of drug-induced apoptosis. Anthracyclines are known to trigger both intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways.[5][6][15]

  • Cellular Imaging and Tracking: The anthraquinone structure possesses inherent chromophoric properties, which may be leveraged for certain imaging applications.

  • Drug Delivery Research: Attaching this molecule to a targeting protein (such as an antibody) could be a model for developing antibody-drug conjugates (ADCs) for targeted cancer therapy.[3]

  • Biophysical Studies: The labeled protein can be used to investigate how the conjugation of a small molecule affects protein structure, stability, and function.

Experimental Protocols

This section provides a detailed methodology for the covalent labeling of a target protein with this compound via diazotization and azo-coupling.

Part 1: Preparation of Reagents
  • Protein Solution:

    • Prepare the target protein at a concentration of 1-5 mg/mL in a cold, amine-free buffer. A suitable buffer is 0.1 M borate buffer, pH 8.8.[3][13]

    • Ensure the buffer does not contain primary amines (e.g., Tris) or other nucleophiles that could interfere with the reaction.

    • Chill the protein solution on ice.

  • This compound Solution:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO.

  • Diazotization Reagents:

    • Prepare a 20 mM solution of sodium nitrite (NaNO₂) in deionized water. Prepare this solution fresh.

    • Use a 1 M solution of hydrochloric acid (HCl).

    • All reagent preparations and subsequent reactions should be performed in a fume hood.

Part 2: Diazotization of this compound

This procedure generates the reactive diazonium salt in situ. The intermediate is unstable and should be used immediately.

  • In a microcentrifuge tube, combine 10 µL of the 10 mM this compound stock solution with 10 µL of 1 M HCl.

  • Place the tube in an ice bath and allow it to cool for 5 minutes.

  • While keeping the tube on ice, add 10 µL of the freshly prepared 20 mM sodium nitrite solution.

  • Incubate the reaction on ice for 15 minutes with occasional gentle vortexing. The formation of the diazonium salt may be accompanied by a color change.

Part 3: Protein Labeling via Azo-Coupling
  • Slowly add the freshly prepared diazonium salt solution (from Part 2) to the chilled protein solution (from Part 1). A typical starting point is a 20:1 molar ratio of the labeling reagent to the protein.[16] This ratio may require optimization.

  • Incubate the reaction mixture for 2 hours at 4°C with gentle stirring or rotation, protected from light.[14]

  • To quench the reaction, add a quenching buffer such as 1 M glycine or Tris to a final concentration of 50-100 mM to consume any unreacted diazonium salt.

Part 4: Purification of the Labeled Protein
  • Separate the labeled protein from unreacted labeling reagent and byproducts using size-exclusion chromatography (e.g., a PD-10 desalting column or a gel filtration column).

  • Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column and collect fractions according to the manufacturer's instructions.

  • Monitor the column eluate by measuring absorbance at 280 nm (for protein) and at the characteristic absorbance maximum for the anthraquinone derivative to identify fractions containing the labeled protein.

Part 5: Characterization of the Protein Conjugate

The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined using UV-Vis spectrophotometry.[17]

  • Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum (A_max) of this compound.

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[17]

  • Calculate the concentration of the conjugated dye.

  • The DOL is the molar ratio of the dye to the protein.

Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Sol Prepare Protein Solution (e.g., 1-5 mg/mL in Borate Buffer, pH 8.8) Azo_Coupling Step 2: Azo-Coupling (Add Diazonium Salt to Protein) Protein_Sol->Azo_Coupling Reagent_Sol Prepare Reagent Solutions (Label, NaNO₂, HCl) Diazotization Step 1: Diazotization (Amine + NaNO₂ + HCl at 0-4°C) Reagent_Sol->Diazotization Diazotization->Azo_Coupling Immediate Use Incubation Incubate 2h at 4°C Azo_Coupling->Incubation Quench Quench Reaction (e.g., add Glycine) Incubation->Quench Purification Purify Conjugate (Size-Exclusion Chromatography) Quench->Purification Characterization Characterize Conjugate (UV-Vis for Degree of Labeling) Purification->Characterization

Caption: Experimental workflow for labeling proteins with this compound.

Data Presentation

The success of a protein labeling reaction is evaluated by several quantitative parameters. The following table provides representative values for a typical bioconjugation experiment. Note that these are example values, and optimal results depend on the specific protein and reaction conditions.[16][18]

ParameterTypical RangeMethod of DeterminationSignificance
Molar Coupling Ratio (MCR) 10:1 to 40:1 (Label:Protein)Set during reaction setupThe initial ratio of labeling reagent to protein in the reaction mixture.[16]
Degree of Labeling (DOL) 1 - 5UV-Vis SpectrophotometryThe average number of label molecules covalently bound per protein molecule.[17]
Labeling Efficiency 30% - 90%Comparison of DOL to MCR; advanced microscopy techniquesThe percentage of target protein molecules that are successfully labeled.[18][19][20]
Conjugate Stability Hours to WeeksSDS-PAGE, Chromatography, Functional AssaysThe stability of the covalent bond and the labeled protein over time under specific storage conditions (e.g., 4°C, -20°C).[4][21]

Application Example: Anthracycline-Induced Apoptosis Pathway

Proteins labeled with this compound can be used to investigate the apoptotic pathways triggered by anthracyclines. These drugs can induce apoptosis through both the intrinsic pathway, which is mediated by mitochondria, and the extrinsic pathway, which is initiated by death receptors on the cell surface.[5][6][15]

G cluster_cell Cellular Environment cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Anthracycline Anthracycline Analogue (Labeled Protein) ROS ↑ Reactive Oxygen Species (ROS) Anthracycline->ROS FasL ↑ Fas/FasL Expression Anthracycline->FasL p53 p53 Activation Anthracycline->p53 Cell Cardiomyocyte Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC DISC DISC Formation FasL->DISC Casp8 Caspase-8 Activation DISC->Casp8 Bax ↑ Bax p53->Bax Bax->Mito permeabilization Apoptosome Apoptosome (Apaf-1, Casp-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway for anthracycline-induced apoptosis.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Amino-3-hydroxyanthraquinone in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the quantitative analysis of 2-Amino-3-hydroxyanthraquinone in various tissue samples. The protocols outlined below are based on established methodologies for the analysis of analogous small molecules and anthraquinone derivatives in biological matrices. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for quantifying low-abundance analytes in complex biological samples.[1][2][3] This document provides detailed procedures for tissue sample preparation, analyte extraction, and LC-MS/MS analysis, along with illustrative data presentation and workflow diagrams.

Physicochemical Properties of this compound (Illustrative)

A successful quantitative method relies on understanding the physicochemical properties of the analyte. The following table summarizes the predicted properties of this compound, which inform the selection of appropriate extraction and chromatographic conditions.

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Weight ~241.23 g/mol Suitable for mass spectrometry.
LogP (Hydrophobicity) Estimated to be moderately hydrophobicSuggests good retention on a reversed-phase HPLC column and solubility in organic solvents for extraction.
pKa Phenolic hydroxyl group (~8-10), Amino group (~3-5)The molecule's charge state can be manipulated by adjusting the pH of the mobile phase and extraction solvent to optimize retention and recovery.
UV-Vis Absorption Expected absorption in the UV-Vis regionWhile LC-MS/MS is the primary detection method, UV detection can be used for preliminary analysis or for compounds at higher concentrations.

Experimental Protocols

Tissue Sample Homogenization

The initial step in analyzing solid tissue is to create a uniform homogenate. The choice of homogenization technique depends on the tissue type and the required throughput.[3]

Materials:

  • Tissue sample (e.g., liver, kidney, tumor)

  • Homogenization buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) or ultrasonic homogenizer

Protocol:

  • Accurately weigh a portion of the frozen tissue sample (e.g., 100 mg).

  • Add a pre-determined volume of ice-cold homogenization buffer (e.g., 500 µL of PBS to create a 20% w/v homogenate).

  • Homogenize the tissue using one of the following methods:

    • Mechanical Homogenization: Place the tissue and buffer in a tube with homogenization beads and process in a bead beater for 2-5 minutes.

    • Ultrasonic Homogenization: Place the tube containing the tissue and buffer in an ice bath and sonicate using an ultrasonic probe until the tissue is completely disrupted.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (tissue homogenate) for the extraction procedure.

Analyte Extraction from Tissue Homogenate

Extraction is a critical step to isolate the analyte from the complex biological matrix and minimize matrix effects.[4][5] Three common extraction techniques are presented below. The choice of method will depend on the required cleanliness of the extract and the potential for matrix interference.

This is a rapid and simple method suitable for high-throughput analysis.[4]

Materials:

  • Tissue homogenate

  • Acetonitrile (ACN) containing an internal standard (IS)

Protocol:

  • To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[5]

Materials:

  • Tissue homogenate

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether - MTBE) containing an internal standard (IS)

  • Aqueous buffer (e.g., pH 9-10 to ensure the analyte is in its neutral form)

Protocol:

  • To 100 µL of tissue homogenate, add 50 µL of aqueous buffer (pH 9-10).

  • Add 500 µL of the extraction solvent (e.g., ethyl acetate) containing the internal standard.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

SPE offers the most thorough cleanup and can be used to concentrate the analyte, leading to higher sensitivity.[4]

Materials:

  • Tissue homogenate

  • SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent)

  • Conditioning, washing, and elution solvents

Protocol:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of the tissue homogenate (pre-treated as necessary, e.g., by dilution or pH adjustment).

  • Washing: Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte with 500 µL of an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following are suggested starting conditions for the analysis of this compound. Method optimization will be required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Parameters (Illustrative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound): Precursor ion (Q1) m/z 242.1 -> Product ion (Q3) m/z [To be determined by infusion and fragmentation analysis]

    • Internal Standard (IS): [To be selected, e.g., a stable isotope-labeled version of the analyte]

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Calibration Curve Data
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.590
1001.180
5005.950
100011.900
Linearity (r²) >0.995
Table 2: Illustrative Method Validation Data
ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N ≥ 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)3.1% to 9.8%
Recovery (%) Consistent and reproducible85-95%
Matrix Effect Within acceptable limitsMinimal ion suppression observed
Table 3: Illustrative Quantification of this compound in Tissue Samples
Sample IDTissue TypeConcentration (ng/g tissue)
T-001Liver152.4
T-002Liver165.8
T-003Kidney88.2
T-004Kidney95.1
T-005Tumor345.6
T-006Tumor389.0

Visualization of Workflows

Experimental Workflow for Quantitative Analysis

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Tissue Sample Collection B Tissue Homogenization A->B C Protein Precipitation / LLE / SPE B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Peak Integration & Quantification E->F G Data Review & Reporting F->G

Caption: Workflow for the quantitative analysis of this compound in tissue.

Logical Relationship for Method Development

G cluster_0 Method Development Strategy A Define Analytical Requirements (Sensitivity, Accuracy, Precision) B Optimize Sample Preparation (Extraction Efficiency, Matrix Effects) A->B C Optimize LC-MS/MS Parameters (Chromatography, Ionization, Fragmentation) A->C D Method Validation (Linearity, LLOQ, Recovery) B->D C->D E Routine Sample Analysis D->E

Caption: Logical steps for developing a robust quantitative analytical method.

References

Application Notes and Protocols: 2-Amino-3-hydroxyanthraquinone as an Intermediate for Novel Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-amino-3-hydroxyanthraquinone as a versatile intermediate in the synthesis of novel azo disperse dyes. The methodologies outlined are based on established principles of diazotization and azo coupling reactions, adapted for this specific anthraquinone derivative.

Introduction

This compound is a valuable scaffold for the development of novel dyes, particularly azo disperse dyes, which are of significant interest in the textile industry and for advanced materials applications. Its inherent chromophoric structure, combined with the reactive amino group, allows for the facile introduction of diverse functionalities, leading to a broad palette of colors with potentially high light and wash fastness. The presence of the hydroxyl group can further influence the dye's spectroscopic properties and its affinity for various substrates. This document outlines the synthetic route for creating novel azo dyes from this compound and provides detailed experimental protocols.

Synthetic Pathway

The general synthetic strategy involves a two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt using a diazotizing agent, typically sodium nitrite, in a strong acidic medium at low temperatures.

  • Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component (e.g., phenols, naphthols, aromatic amines, or active methylene compounds) to form the corresponding azo dye. The choice of coupling component is crucial in determining the final color and properties of the dye.

Data Presentation

The following table summarizes the expected quantitative data for a series of hypothetical novel azo disperse dyes synthesized from this compound and various coupling components. These values are illustrative and based on typical results obtained for analogous anthraquinone dyes.

Dye IDCoupling ComponentMolecular Weight ( g/mol )Yield (%)λmax (nm)Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)
AHD-1 Phenol345.318548525,000
AHD-2 β-Naphthol395.389052035,000
AHD-3 N,N-Dimethylaniline372.418855042,000
AHD-4 Resorcinol361.318249528,000
AHD-5 Acetoacetanilide430.417845022,000

Experimental Protocols

1. Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (1.1 eq)

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully dissolve this compound (1.0 eq) in concentrated sulfuric acid at a temperature maintained below 20°C.

  • Cool the resulting solution to 0-5°C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the stirred solution of this compound in sulfuric acid, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure complete diazotization. The completion of the reaction can be monitored by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

2. Azo Coupling Reaction

This protocol outlines the general procedure for coupling the diazonium salt with a suitable coupling component to synthesize the final azo dye.

Materials:

  • Diazonium salt solution of this compound (from the previous step)

  • Coupling Component (e.g., β-Naphthol) (1.0 eq)

  • Sodium Hydroxide or Sodium Carbonate solution

  • Hydrochloric Acid or Acetic Acid

  • Ice

  • Distilled Water

Procedure:

  • In a separate beaker, dissolve the coupling component (e.g., β-Naphthol, 1.0 eq) in an aqueous solution of sodium hydroxide or sodium carbonate. Cool the solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the stirred solution of the coupling component.

  • Maintain the pH of the reaction mixture within the optimal range for coupling (typically pH 8-10 for phenols and naphthols) by the periodic addition of sodium hydroxide or sodium carbonate solution.

  • Continue stirring the reaction mixture at 0-5°C for 2-4 hours. The formation of the colored dye precipitate indicates the progress of the reaction.

  • Once the coupling reaction is complete, acidify the mixture by the slow addition of hydrochloric acid or acetic acid to precipitate the dye fully.

  • Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the synthesized dye in a vacuum oven at 60-70°C.

  • Characterize the purified dye using standard analytical techniques such as UV-Vis spectroscopy, FT-IR, and NMR.

Mandatory Visualizations

Synthesis_Pathway This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, H2SO4 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling pH 8-10, 0-5 °C Coupling Component Coupling Component Coupling Component->Azo Dye

Caption: Synthetic pathway for novel azo dyes.

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification D1 Dissolve this compound in conc. H2SO4 D2 Cool to 0-5 °C D1->D2 D3 Add NaNO2 solution dropwise D2->D3 D4 Stir for 30-60 min D3->D4 C2 Add diazonium salt solution D4->C2 Immediate Use C1 Prepare cooled solution of coupling component C1->C2 C3 Maintain pH 8-10 C2->C3 C4 Stir for 2-4 hours C3->C4 W1 Acidify to precipitate dye C4->W1 W2 Filter and wash with water W1->W2 W3 Dry the dye product W2->W3

Caption: Experimental workflow for dye synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-3-hydroxyanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic strategies for this compound involve a two-step process:

  • Halogenation of 2-aminoanthraquinone: This initial step involves the bromination or chlorination of 2-aminoanthraquinone to produce 2-amino-3-bromoanthraquinone or 2-amino-3-chloroanthraquinone.

  • Nucleophilic Substitution/Hydrolysis: The resulting 2-amino-3-haloanthraquinone is then subjected to a nucleophilic substitution reaction with a hydroxide source to replace the halogen atom with a hydroxyl group.

Another potential, though less detailed in available literature, involves the direct oxidation of 2-aminoanthraquinone.

Q2: How can I improve the yield of the initial halogenation step?

A2: Optimizing the halogenation of 2-aminoanthraquinone is crucial for a high overall yield. For the bromination reaction, a patented process suggests that using crude 2-aminoanthraquinone in sulfuric acid (60-90% strength) containing an alkanecarboxylic acid (e.g., propionic acid) and reacting it with bromine at 130-150°C can yield a product of sufficient purity for subsequent steps.[1]

Q3: What are the key parameters to control during the hydrolysis of the halogenated intermediate?

A3: The conversion of 2-amino-3-haloanthraquinone to this compound is a critical step. Key parameters to control include:

  • Choice of Base: Strong bases like sodium hydroxide or potassium hydroxide are typically used. The concentration of the base can significantly impact the reaction rate and the formation of byproducts.

  • Solvent: The choice of solvent is important. While aqueous conditions are common, the use of co-solvents can improve the solubility of the starting material and influence the reaction outcome.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction without significant degradation of the product.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.[2]

Q4: What are the potential side reactions and how can they be minimized?

A4: During the synthesis, several side reactions can occur, leading to a lower yield and the formation of impurities.

  • Over-halogenation: During the initial halogenation step, di- or poly-halogenated products can form. Careful control of the stoichiometry of the halogenating agent and reaction time can minimize this.

  • Hydrolysis of the amino group: Under harsh basic conditions during the hydrolysis step, the amino group could potentially be hydrolyzed, although this is generally less likely than substitution of the halogen.

  • Degradation of the anthraquinone core: Prolonged exposure to high temperatures and strong bases can lead to the degradation of the anthraquinone structure.

Minimizing these side reactions involves optimizing reaction conditions and monitoring the reaction closely.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Problem Possible Cause Troubleshooting Steps
Low yield of 2-amino-3-haloanthraquinone Incomplete halogenation.- Monitor the reaction by TLC to ensure all the starting 2-aminoanthraquinone has been consumed.- Ensure the halogenating agent is fresh and of high purity.- Optimize the reaction temperature and time as per literature protocols.[1]
Formation of over-halogenated byproducts.- Use a precise stoichiometric amount of the halogenating agent.- Control the reaction temperature to avoid excessive reactivity.
Low yield of this compound Incomplete hydrolysis of the halogenated precursor.- Increase the concentration of the base or the reaction temperature, while carefully monitoring for product degradation.- Consider using a phase-transfer catalyst to enhance the reaction rate if dealing with a biphasic system.
Degradation of the product.- Avoid excessively high temperatures or prolonged reaction times.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Product is difficult to purify Presence of unreacted starting materials.- Ensure the reaction goes to completion by monitoring with TLC or HPLC.[2]
Presence of side products.- Optimize reaction conditions to minimize side reactions.- Employ appropriate purification techniques such as column chromatography or recrystallization.
Inconsistent results between batches Variability in raw material quality.- Use starting materials of consistent purity. Impurities in the initial 2-aminoanthraquinone can affect the halogenation step.
Poor control over reaction parameters.- Precisely control temperature, reaction time, and stoichiometry in every run.

Experimental Protocols

Synthesis of 2-Amino-3-bromoanthraquinone (Illustrative Protocol based on Patent Literature)

This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety considerations.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge crude 2-aminoanthraquinone.

  • Solvent Addition: Add 7 to 15 times the weight of 2-aminoanthraquinone of 75% sulfuric acid containing 10-15% (by weight of sulfuric acid) of propionic acid.

  • Bromination: While stirring, add 1.0 to 1.05 molar equivalents of bromine.

  • Reaction: Heat the mixture to 140-145°C and maintain this temperature until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and isolate the product by filtration. Wash the solid with water until the filtrate is neutral and then dry.

Hydrolysis of 2-Amino-3-bromoanthraquinone to this compound (General Procedure)

This is a general guideline; specific conditions need to be optimized.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-bromoanthraquinone in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent to aid solubility).

  • Addition of Base: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it with an acid (e.g., hydrochloric acid) until the product precipitates.

  • Purification: Collect the solid product by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide) or by column chromatography.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Halogenation (Qualitative)

ParameterCondition 1 (Conventional)Condition 2 (Patented)[1]Expected Outcome
Starting Material Purified 2-aminoanthraquinoneCrude 2-aminoanthraquinoneCondition 2 allows for the use of less pure starting material.
Solvent Sulfuric acidSulfuric acid with propionic acidThe addition of propionic acid is claimed to improve the reaction.
Temperature Variable130-150°CHigher temperatures may be required for efficient bromination.
Purity of Product HighSufficient for subsequent stepsThe patented method aims for a product that can be used directly.

Visualizations

To aid in understanding the key factors influencing the synthesis, the following diagram illustrates the logical relationships in the process.

Synthesis_Yield_Improvement cluster_halogenation Step 1: Halogenation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Purification Halogenation 2-Aminoanthraquinone Halogenation Yield_H Yield of 2-Amino-3-haloanthraquinone Halogenation->Yield_H Purity_SM Purity of Starting Material Purity_SM->Halogenation Stoichiometry Stoichiometry of Halogen Stoichiometry->Halogenation Temperature_H Reaction Temperature Temperature_H->Halogenation Solvent_H Solvent System Solvent_H->Halogenation Hydrolysis Hydrolysis of 2-Amino-3-haloanthraquinone Yield_H->Hydrolysis Input Yield_Final Final Yield of this compound Hydrolysis->Yield_Final Base_Conc Base Concentration Base_Conc->Hydrolysis Temperature_OH Reaction Temperature Temperature_OH->Hydrolysis Solvent_OH Solvent Solvent_OH->Hydrolysis Time_OH Reaction Time Time_OH->Hydrolysis Purification Purification Yield_Final->Purification Input Purity_Final Final Product Purity Purification->Purity_Final Recrystallization Recrystallization Recrystallization->Purification Chromatography Column Chromatography Chromatography->Purification

Caption: Key factors influencing the yield and purity in the synthesis of this compound.

References

troubleshooting low solubility of 2-Amino-3-hydroxyanthraquinone in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of 2-Amino-3-hydroxyanthraquinone in buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is an organic compound that is practically insoluble in water and aqueous buffers.[1] It exhibits some solubility in organic solvents such as ethanol and dimethylformamide (DMF).[2] Like other anthraquinone derivatives, its solubility is influenced by the presence of functional groups on the anthraquinone core.[3]

Q2: Why is my this compound not dissolving in my aqueous buffer?

The low aqueous solubility of this compound is attributed to its largely non-polar aromatic structure. For a solution to form, the solvent molecules must overcome the intermolecular forces of the solute. Water, a highly polar solvent, interacts poorly with the hydrophobic anthraquinone backbone, leading to low solubility.

Q3: Can I use organic solvents to prepare a stock solution?

Yes, preparing a concentrated stock solution in an organic solvent is a common strategy for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a frequently used solvent for creating high-concentration stock solutions.[4] Ethanol and DMF are also viable options.[2] When preparing your final working solution, the concentrated stock is then diluted into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experiment.

Q4: How does pH affect the solubility of this compound?

The solubility of ionizable compounds is often pH-dependent.[1] this compound contains both an amino group (basic) and a hydroxyl group (weakly acidic).

  • At low pH , the amino group will be protonated (-NH3+), which can increase its solubility in aqueous media.

  • At high pH , the hydroxyl group can be deprotonated (-O-), which can also enhance its solubility.

The exact pH at which solubility is maximal would need to be determined experimentally.

Troubleshooting Guide

Issue: Precipitate forms when diluting my organic stock solution into an aqueous buffer.

This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.

Solutions:

  • Decrease the final concentration: Your target concentration may be too high for the aqueous buffer. Try preparing a more dilute solution.

  • Reduce the percentage of organic solvent: While seemingly counterintuitive, a high percentage of the organic co-solvent can sometimes cause the compound to precipitate when it hits the aqueous phase. Try making a more concentrated initial stock solution so that a smaller volume is needed for dilution.

  • Use a different co-solvent: If DMSO is not working, you could try DMF or ethanol to prepare the stock solution.

  • Adjust the pH of the aqueous buffer: As mentioned in the FAQs, altering the pH can significantly impact solubility. Experiment with buffers at different pH values.

  • Gentle heating and sonication: Gently warming the solution in a water bath (e.g., 37°C) or using a sonicator in short bursts can help dissolve the compound. However, you must first confirm the thermal stability of this compound to avoid degradation.[5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues.

TroubleshootingWorkflow start Start: Low Solubility Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Action: Lower the final concentration check_conc->reduce_conc Yes check_solvent Is the organic co-solvent appropriate? check_conc->check_solvent No success Result: Compound Dissolved reduce_conc->success change_solvent Action: Try a different co-solvent (e.g., DMF, Ethanol) check_solvent->change_solvent No adjust_ph Action: Modify the pH of the aqueous buffer check_solvent->adjust_ph Yes change_solvent->adjust_ph use_energy Action: Apply gentle heating or sonication adjust_ph->use_energy check_stability Is the compound stable under these conditions? use_energy->check_stability check_stability->success Yes fail Result: Solubility Issue Persists (Consider formulation strategies) check_stability->fail No

A step-by-step guide to troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the standard method for preparing a stock solution of a poorly soluble compound.

  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolution: Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve the desired high concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be applied if necessary, provided the compound is stable.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "shake-flask" method, a common approach to determine the thermodynamic solubility of a compound.[6]

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a series of vials, each containing a different aqueous buffer (e.g., PBS pH 5.4, 7.4, and 9.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the undissolved solid to settle. Carefully collect the supernatant. For rigorous results, centrifuge the samples and collect the supernatant, or filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for quantifying anthraquinone derivatives.[7]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer at that temperature.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for experimentally determining the solubility of a compound.

ExperimentalWorkflow start Start: Determine Compound Solubility prepare_buffers Prepare a range of aqueous buffers (varying pH) start->prepare_buffers add_compound Add excess compound to each buffer prepare_buffers->add_compound equilibrate Equilibrate samples (e.g., 24-48h with agitation) add_compound->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate quantify Quantify dissolved compound concentration (e.g., HPLC-UV) separate->quantify analyze Analyze data and plot solubility vs. pH quantify->analyze end End: Solubility Profile Determined analyze->end

A workflow for determining compound solubility.

Quantitative Data

Buffer SystempHTemperature (°C)Co-solventCo-solvent Conc. (%)Solubility (µg/mL)Solubility (µM)
Citrate Buffer4.025None0
Phosphate Buffer6.525None0
PBS7.425None0
Tris Buffer8.525None0
Carbonate-Bicarbonate9.525None0
PBS7.437DMSO0.5
PBS7.437Ethanol0.5

References

Technical Support Center: Optimizing Fluorescence Quantum Yield of 2-Amino-3-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-hydroxyanthraquinone. The following information is designed to help you optimize its fluorescence quantum yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected fluorescence behavior of this compound?

This compound is an anthraquinone derivative containing both an electron-donating amino group (-NH₂) and a hydroxyl group (-OH). These substituents generally enhance fluorescence in the anthraquinone core. The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, is expected to be highly dependent on the local chemical environment, including solvent polarity and pH. While specific data for this compound is not extensively published, related amino- and hydroxy-anthraquinones can exhibit significant fluorescence.

Q2: How does solvent choice impact the fluorescence quantum yield of this compound?

Solvent polarity is a critical factor. For closely related compounds like 2-amino-9,10-anthraquinone, it has been observed that fluorescence quantum yields can be unusually high in low-polarity solvents.[1] This is attributed to structural changes in the molecule that reduce non-radiative decay pathways. In contrast, medium to high polarity solvents can lead to lower quantum yields. Therefore, to optimize the fluorescence quantum yield, it is recommended to test a range of solvents with varying polarities.

Q3: What is the effect of pH on the fluorescence of this compound?

The fluorescence of this compound is expected to be pH-dependent due to the presence of the amino and hydroxyl groups, which can be protonated or deprotonated. For other fluorescent molecules with similar functional groups, fluorescence intensity can vary significantly with pH. While specific quantitative data for this compound is limited, it is crucial to control and optimize the pH of your solution to ensure reproducible and maximal fluorescence. For instance, studies on other heterocyclic compounds show dramatic changes in fluorescence spectra in response to pH shifts.

Q4: My fluorescence signal is weak. What are the common causes and how can I troubleshoot this?

A weak fluorescence signal can be due to several factors. Here is a step-by-step troubleshooting guide:

  • Check Solvent and pH: As discussed, solvent polarity and pH are critical. Experiment with a range of solvents and buffer systems to find the optimal conditions.

  • Concentration Effects: At high concentrations, you may observe aggregation-caused quenching (ACQ), where the fluorescence intensity decreases. Prepare a dilution series to determine the optimal concentration range.

  • Photobleaching: Prolonged exposure to the excitation light source can lead to the degradation of the fluorophore. Minimize exposure time and use fresh samples for critical measurements.

  • Presence of Quenchers: Contaminants in your sample or solvent can quench fluorescence. Ensure you are using high-purity solvents and reagents.

  • Instrument Settings: Optimize the settings on your spectrofluorometer, including excitation and emission wavelengths, slit widths, and detector gain.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Low Fluorescence Intensity Suboptimal solvent polarity.Test a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., DMSO, acetonitrile) and polar protic (e.g., ethanol, methanol). Based on related compounds, non-polar solvents may yield higher quantum yields.[1]
Incorrect pH.Prepare a series of buffers to test a range of pH values. The optimal pH will depend on the pKa of the amino and hydroxyl groups.
Aggregation-caused quenching (ACQ).Prepare and measure the fluorescence of a dilution series of your sample to identify and avoid concentration-dependent quenching.
Photobleaching.Reduce excitation light intensity or exposure time. Use fresh samples for each measurement.
Presence of contaminants.Use high-purity solvents and reagents. Ensure cuvettes are thoroughly cleaned.
Inconsistent/Irreproducible Results Fluctuations in pH.Ensure your buffer has sufficient capacity to maintain a stable pH.
Temperature variations.Maintain a constant temperature during your experiments as fluorescence can be temperature-sensitive.
Solvent evaporation.Keep cuvettes capped to prevent solvent evaporation, which can change the concentration of your sample.
Shift in Emission Wavelength Change in solvent polarity.This phenomenon, known as solvatochromism, is expected for this type of molecule. Document the emission maximum in each solvent.
Change in pH.Protonation or deprotonation of the amino or hydroxyl groups can lead to shifts in the emission spectrum.

Quantitative Data

Table 1: Effect of Solvent Polarity on the Fluorescence Quantum Yield of 2-Amino-9,10-anthraquinone (a related compound)

SolventPolarity (Lippert-Mataga Parameter, Δf)Fluorescence Quantum Yield (Φf)
n-Heptane~0.00High
Cyclohexane~0.00High
1,4-Dioxane~0.02Moderate
Diethyl ether~0.20Low
Acetonitrile~0.31Low

Data adapted from a study on 2-amino-9,10-anthraquinone, which suggests that lower polarity environments can significantly enhance the fluorescence quantum yield.[1]

Table 2: Illustrative pH-Dependent Fluorescence of a Functionalized Anthracene Derivative (as a proxy)

pHRelative Fluorescence Intensity
2Low
4Moderate
7High
10Moderate-High
12Low

This is a generalized representation. The actual pH dependence of this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Determining the Optimal Solvent

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a good solvent (e.g., DMSO or ethanol).

  • Working Solutions: Prepare a series of dilute working solutions in a range of fluorescence-grade solvents (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, and water). The final concentration should be low enough to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Spectra Acquisition:

    • Measure the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λ_max).

    • Using the λ_max as the excitation wavelength, record the fluorescence emission spectrum for each solution.

  • Data Analysis: Compare the integrated fluorescence intensities of the different solutions to identify the solvent that provides the highest fluorescence signal.

Protocol 2: Determining the Optimal pH

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small aliquot of a concentrated stock solution of this compound to each buffer to create a series of solutions with the same fluorophore concentration but different pH values.

  • Spectra Acquisition:

    • Record the UV-Vis absorption spectrum for each pH to check for any changes in the absorption profile.

    • Record the fluorescence emission spectrum for each solution, exciting at the absorption maximum.

  • Data Analysis: Plot the integrated fluorescence intensity as a function of pH to determine the optimal pH range for maximum fluorescence.

Protocol 3: Measuring the Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.

  • Standard Selection: Choose a fluorescence standard with an absorption and emission profile that is in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄ or a rhodamine dye).

  • Solution Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

  • Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • 'sample' and 'std' refer to the sample and the standard, respectively.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots can be used in the calculation for a more accurate determination.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis & Optimization A Prepare Stock Solution of this compound B Prepare Dilutions in Various Solvents/Buffers A->B Dilute C Measure UV-Vis Absorption Spectra B->C Analyze D Record Fluorescence Emission Spectra C->D Excite at λmax E Compare Integrated Fluorescence Intensities D->E Integrate Spectra F Determine Optimal Solvent and pH E->F Identify Peak Conditions G Calculate Relative Quantum Yield F->G Use Optimal Conditions

Caption: A generalized workflow for optimizing the fluorescence quantum yield of this compound.

Troubleshooting_Logic Start Weak Fluorescence Signal CheckSolvent Is the solvent optimal? Start->CheckSolvent CheckpH Is the pH optimal? CheckSolvent->CheckpH No SolutionFound Signal Optimized CheckSolvent->SolutionFound Yes CheckConc Is concentration causing quenching? CheckpH->CheckConc No CheckpH->SolutionFound Yes CheckBleach Is photobleaching occurring? CheckConc->CheckBleach No CheckConc->SolutionFound Yes CheckBleach->SolutionFound Yes/Addressed

Caption: A logical flowchart for troubleshooting a weak fluorescence signal from this compound.

References

preventing degradation of 2-Amino-3-hydroxyanthraquinone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Amino-3-hydroxyanthraquinone during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), high humidity, and contact with strong oxidizing agents. The presence of both an amino and a hydroxyl group on the anthraquinone ring makes the molecule susceptible to oxidative and photo-oxidative degradation.

Q2: What are the visible signs of this compound degradation?

A2: Degradation may be indicated by a change in the physical appearance of the substance, such as a color shift from its characteristic reddish-brown to a darker, less vibrant shade. Other signs can include clumping of the powder due to moisture absorption or a noticeable change in its solubility profile. However, significant degradation can occur without any obvious visual changes, necessitating analytical testing for confirmation.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. The storage area should be cool, dry, and well-ventilated. For long-term storage, refrigeration (2-8 °C) in a desiccated environment is recommended. It is also crucial to store it away from strong oxidizing agents.

Q4: Can the degradation of this compound impact experimental results?

A4: Yes, absolutely. The degradation of this compound leads to a decrease in its purity and the formation of impurities. This can result in inaccurate quantification, reduced biological activity, and the introduction of interfering substances in your experiments, ultimately compromising the validity and reproducibility of your results.

Q5: Are there any known incompatible excipients with this compound in solid dosage formulations?

A5: While specific studies on this compound are limited, excipients containing reactive impurities such as peroxides (often found in povidone and polyethylene glycol) could promote oxidative degradation.[1] Excipients with high moisture content or those that are hygroscopic can also accelerate degradation. Compatibility with reducing sugars should be carefully evaluated, as the amino group could potentially participate in Maillard-type reactions under certain conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and storage of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Discoloration of the compound observed over time. 1. Photodegradation: Exposure to ambient or UV light. 2. Oxidation: Exposure to air (oxygen) or reaction with oxidizing impurities. 3. Thermal Degradation: Storage at elevated temperatures.1. Store the compound in an amber or opaque vial to block light. 2. Purge the container with an inert gas like nitrogen or argon before sealing. 3. Store at recommended low temperatures (e.g., 2-8 °C).
Inconsistent results in bioassays or analytical tests. 1. Degradation of the stock solution: Solutions may degrade faster than the solid compound. 2. Use of a degraded batch of the compound. 1. Prepare fresh stock solutions for each experiment. If a solution must be stored, protect it from light and store it at a low temperature for a validated period. 2. Perform a purity check of the solid compound using a validated analytical method (e.g., HPLC) before use.
Appearance of unexpected peaks in HPLC analysis. 1. Formation of degradation products. 2. Contamination of the sample or analytical system. 1. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times. 2. Use high-purity solvents and clean analytical equipment. Run a blank to rule out system contamination.
Poor solubility of the compound compared to a new batch. 1. Formation of less soluble degradation products or polymers. 2. Absorption of moisture leading to clumping. 1. Confirm the identity and purity of the compound using analytical techniques. 2. Store in a desiccator to prevent moisture uptake. If clumping occurs, gently grind the powder in a dry environment before use.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, illustrating its stability under various stress conditions. This data is for illustrative purposes to demonstrate how to present such findings.

Stress Condition Duration % Degradation Appearance of Major Degradation Product(s) (% Peak Area)
Acid Hydrolysis (0.1 M HCl) 24 hours5.2%DP1 (2.8%), DP2 (1.5%)
Base Hydrolysis (0.1 M NaOH) 8 hours15.8%DP3 (8.9%), DP4 (4.2%)
Oxidative (3% H₂O₂) 8 hours25.4%DP5 (12.5%), DP6 (7.8%)
Thermal (80°C) 48 hours10.1%DP1 (4.5%), DP7 (3.2%)
Photolytic (ICH Q1B Option 2) 1.2 million lux hours and 200 watt hours/m²35.7%DP8 (18.3%), DP9 (11.2%)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound and the separation of its degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Purified water.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 435 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Dilute the stock solution with the mobile phase (initial conditions) to a working concentration of 50 µg/mL.

Protocol 2: Forced Degradation Studies

This protocol outlines the procedures for conducting forced degradation studies to identify potential degradation pathways and products.

1. Acid and Base Hydrolysis:

  • Acid: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before injection.

2. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours, protected from light.

3. Thermal Degradation:

  • Store the solid compound in a temperature-controlled oven at 80°C for 48 hours. Prepare a sample for HPLC analysis as described in Protocol 1.

4. Photolytic Degradation:

  • Expose the solid compound and a solution (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3][4] A control sample should be wrapped in aluminum foil to protect it from light.

Visualizations

degradation_pathway cluster_degradation Degradation Products This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O₂, H₂O₂) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light (UV/Vis) Hydrolytic Products Hydrolytic Products This compound->Hydrolytic Products Acid/Base Hydrolysis experimental_workflow cluster_sample Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Solid Compound Solid Compound Stock Solution Stock Solution Solid Compound->Stock Solution Thermal Thermal Solid Compound->Thermal Photolytic Photolytic Solid Compound->Photolytic Acid/Base Hydrolysis Acid/Base Hydrolysis Stock Solution->Acid/Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Stock Solution->Photolytic HPLC-UV Analysis HPLC-UV Analysis Acid/Base Hydrolysis->HPLC-UV Analysis Oxidation->HPLC-UV Analysis Thermal->HPLC-UV Analysis Photolytic->HPLC-UV Analysis Data Interpretation Data Interpretation HPLC-UV Analysis->Data Interpretation Identify & Quantify Degradants troubleshooting_logic outcome outcome start Inconsistent Experimental Results? check_purity Purity of Solid Compound Checked? start->check_purity check_solution Stock Solution Freshly Prepared? check_purity->check_solution Yes perform_hplc Perform HPLC Analysis check_purity->perform_hplc No degradation_suspected Degradation Suspected check_solution->degradation_suspected No new_peaks New Peaks Observed? check_solution->new_peaks Yes review_storage Review Storage Conditions degradation_suspected->review_storage perform_hplc->new_peaks new_peaks->outcome No (Other experimental error) identify_degradants Identify Degradants (LC-MS) new_peaks->identify_degradants Yes identify_degradants->review_storage review_storage->outcome Implement Corrective Actions

References

Technical Support Center: Purification of Crude 2-Amino-3-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-Amino-3-hydroxyanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in purifying crude this compound?

The primary challenges in purifying crude this compound often stem from its low solubility in common organic solvents and the presence of structurally similar impurities. These impurities may arise from the starting materials, side reactions, or degradation of the product during synthesis and workup. Effective removal of these contaminants while maximizing the recovery of the pure product can be complex.

Q2: What are the potential impurities in crude this compound?

While specific impurities depend on the synthetic route, common contaminants in related anthraquinone syntheses can include:

  • Unreacted starting materials: Depending on the synthesis, this could include precursors to the anthraquinone core or the amino and hydroxyl functionalities.

  • Isomeric byproducts: Positional isomers of the amino and hydroxyl groups on the anthraquinone scaffold can be formed.

  • Over-oxidation or under-oxidation products: If the synthesis involves oxidation or reduction steps, partially reacted or overly oxidized species can be present.

  • Degradation products: The anthraquinone core can be susceptible to degradation under harsh reaction or purification conditions.

Q3: What are the recommended methods for purifying crude this compound?

The most common and effective purification techniques for this compound and similar compounds are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q4: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable method for determining the purity of this compound.[1][2] A reverse-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) can be employed for analysis.[1] Other analytical techniques such as Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and for monitoring the progress of purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Problem 1: Low Recovery After Recrystallization
Possible Cause Suggested Solution
Incorrect solvent choice. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is soluble in ethanol and dimethylformamide, consider using these as the primary solvent.[3] Experiment with solvent/anti-solvent systems. For example, dissolve the crude product in a minimal amount of hot DMF or ethanol and slowly add a miscible anti-solvent (e.g., water) until turbidity is observed, then allow to cool slowly.
Using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of the product in solution upon cooling, thus reducing the yield.
Cooling the solution too quickly. Rapid cooling can lead to the formation of fine, impure crystals or precipitation instead of crystallization. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Product is highly impure. If the crude product contains a significant amount of impurities, a preliminary purification step, such as a simple filtration or a wash with a solvent that selectively dissolves some impurities, may be necessary before recrystallization.
Problem 2: Product Fails to Crystallize or Oils Out
Possible Cause Suggested Solution
Supersaturation is too high. This can happen if the solution is too concentrated or cooled too rapidly. Try diluting the solution slightly with more hot solvent or slowing down the cooling rate.
Presence of impurities that inhibit crystallization. "Oiling out" is often caused by impurities. Consider a pre-purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.
Incorrect solvent system. The chosen solvent or solvent mixture may not be appropriate for inducing crystallization. Screen a variety of solvents and solvent/anti-solvent systems to find one that promotes crystal growth.
Lack of nucleation sites. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a small seed crystal of pure this compound to the cooled solution.
Problem 3: Ineffective Purification by Column Chromatography
Possible Cause Suggested Solution
Inappropriate stationary phase. Silica gel is a common stationary phase for the purification of anthraquinones.[4]
Incorrect eluent system. The polarity of the eluent system is critical for good separation. For anthraquinone derivatives, a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is often effective.[4] Start with a low polarity mobile phase and gradually increase the polarity to elute the desired compound. Use TLC to determine the optimal eluent composition for separating your product from impurities.
Co-elution of impurities. If impurities have similar polarity to the product, they may co-elute. In this case, consider using a different stationary phase or a different eluent system. Preparative HPLC with a C18 column can also provide higher resolution for difficult separations.[4]
Sample overloading. Loading too much crude material onto the column can lead to poor separation. Use an appropriate amount of stationary phase relative to the amount of sample being purified.
Column packing issues. An improperly packed column with channels or cracks will result in poor separation. Ensure the column is packed uniformly.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient tailored to elute the compound and separate it from potential impurities. A starting point could be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength where the compound has maximum absorbance.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like methanol or DMF.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a starting point for the purification of crude this compound and should be optimized based on TLC analysis.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point for developing the eluent system is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Dry pack the column with silica gel and then equilibrate with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the this compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Post-Purification: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Purification Method Initial Purity (%) Final Purity (%) Recovery Yield (%) Notes
Recrystallizatione.g., 75e.g., 95e.g., 60Solvent system: DMF/Water
Column Chromatographye.g., 75e.g., >98e.g., 80Eluent: Hexane/Ethyl Acetate gradient

Visualizations

Troubleshooting Workflow for Purification

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of crude this compound.

Purification_Troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization end_pure Pure Product end_rework Rework Purification column_chromatography Perform Column Chromatography recrystallization->column_chromatography No (Oils out/Fails) select_solvent Select Appropriate Solvent/Anti-solvent recrystallization->select_solvent Yes check_purity1 Purity > 98%? check_purity1->end_pure Yes check_purity1->column_chromatography No select_eluent Select Eluent System (TLC) column_chromatography->select_eluent Yes check_purity2 Purity > 98%? check_purity2->end_pure Yes check_purity2->end_rework No slow_cooling Ensure Slow Cooling select_solvent->slow_cooling analyze_purity1 Analyze Purity (HPLC/TLC) slow_cooling->analyze_purity1 analyze_purity1->check_purity1 run_column Run Column & Collect Fractions select_eluent->run_column analyze_purity2 Analyze Purity (HPLC/TLC) run_column->analyze_purity2 analyze_purity2->check_purity2

Caption: A troubleshooting workflow for the purification of crude this compound.

References

Technical Support Center: Enhancing In Vivo Stability of 2-Amino-3-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-hydroxyanthraquinone (AHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving the stability of this promising therapeutic agent.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Poor Bioavailability and Inconsistent In Vivo Efficacy of AHA

  • Potential Cause: this compound, like many anthraquinone derivatives, exhibits poor aqueous solubility, which can lead to low absorption and rapid metabolism in vivo, resulting in suboptimal therapeutic concentrations at the target site.[1]

  • Troubleshooting Steps:

    • Formulation Improvement: Encapsulating AHA in a nanoparticle-based delivery system can enhance its solubility and stability. Liposomal and polymeric nanoparticle formulations are recommended.

    • Route of Administration: For initial in vivo efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and ensure more consistent systemic exposure.

    • Vehicle Selection: For preclinical studies, a vehicle such as 10% DMSO, 40% PEG 300, and 50% Saline can be used to dissolve AHA for administration. However, the percentage of organic solvents should be minimized to reduce potential toxicity.[2]

Issue 2: Rapid Degradation of AHA in Plasma Samples Post-Collection

  • Potential Cause: Anthraquinones can be susceptible to enzymatic degradation in biological matrices. Improper handling and storage of plasma samples can lead to inaccurate quantification of the parent compound.

  • Troubleshooting Steps:

    • Immediate Processing: Process blood samples immediately after collection. Centrifuge at 4°C to separate plasma.

    • Enzyme Inhibition: Add a broad-spectrum protease and esterase inhibitor cocktail to the plasma to prevent enzymatic degradation.

    • Storage Conditions: Store plasma samples at -80°C until analysis. Minimize freeze-thaw cycles.

Issue 3: Low and Inconsistent Drug Loading in Liposomal Formulations

  • Potential Cause: The physicochemical properties of AHA may pose challenges for efficient encapsulation within liposomes.

  • Troubleshooting Steps:

    • Lipid Composition: Optimize the lipid composition of the liposomes. The inclusion of charged lipids can improve the encapsulation of polar molecules.

    • pH Gradient: Employ a pH gradient method during liposome preparation. Loading the drug at a pH where it is uncharged and then changing the internal pH can trap the drug inside the liposome.

    • Extrusion: Use an extruder with polycarbonate membranes to create unilamellar vesicles of a defined size, which can improve loading consistency.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo stability of this compound?

A1: The primary challenges are its poor aqueous solubility and susceptibility to metabolic degradation.[1] Anthraquinones are generally absorbed in the intestines and can undergo significant first-pass metabolism in the liver. Metabolic pathways for anthraquinones include hydrolysis, glucuronidation, and sulfation.[1][3]

Q2: What formulation strategies can be employed to improve the in vivo stability and bioavailability of AHA?

A2: Nanoparticle-based delivery systems are a promising approach. Key strategies include:

  • Liposomal Formulations: Encapsulating AHA within liposomes can protect it from degradation, improve its solubility, and prolong its circulation time.[]

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to formulate nanoparticles for sustained release of AHA.

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can enhance the oral bioavailability of poorly soluble drugs.

Q3: How can I quantify the concentration of AHA and its metabolites in plasma samples?

A3: A validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method is the gold standard for quantifying small molecules like AHA in biological matrices due to its high sensitivity and selectivity.[5]

Q4: What are the potential mechanisms of action and degradation pathways for AHA in vivo?

A4: While the specific pathways for AHA are still under investigation, related anthraquinone derivatives have been shown to induce apoptosis in cancer cells through the SIRT1/p53 pathway and the Reactive Oxygen Species (ROS)/JNK signaling pathway .[2][6] The in vivo degradation of AHA likely involves hepatic metabolism, including phase I (oxidation) and phase II (conjugation) reactions.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected improvements in the in vivo stability of this compound when formulated in liposomal and nanoparticle delivery systems compared to a standard solution. This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations Following Intravenous Administration in Rats (Illustrative Data)

FormulationCmax (ng/mL)AUC (0-t) (ng·h/mL)Half-life (t½) (h)
AHA in Saline/DMSO85012001.5
Liposomal AHA250095008.2
AHA Nanoparticles220088007.5

Table 2: In Vivo Stability of this compound in Rat Plasma Over Time (Illustrative Data)

Time (h)AHA in Saline/DMSO (% Remaining)Liposomal AHA (% Remaining)AHA Nanoparticles (% Remaining)
1759897
4309088
8107572
24<14035

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes

This protocol describes the preparation of AHA-loaded liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound (AHA)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) and a specific amount of AHA in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids.

  • The resulting multilamellar vesicles (MLVs) are then subjected to five freeze-thaw cycles.

  • To obtain unilamellar vesicles of a uniform size, the liposome suspension is extruded 11 times through a 100 nm polycarbonate membrane using a mini-extruder.[7]

  • The unencapsulated AHA is removed by dialysis or size exclusion chromatography.

Protocol 2: Quantification of this compound in Rat Plasma by HPLC-MS/MS

This protocol provides a general procedure for the extraction and quantification of AHA from rat plasma.

Materials:

  • Rat plasma samples

  • Acetonitrile with 0.1% formic acid (protein precipitation agent)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[8]

  • HPLC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.

    • Chromatographic Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Flow Rate: 0.3 mL/min

      • Gradient elution to separate AHA from endogenous plasma components.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on AHA's properties.

      • Detection Mode: Multiple Reaction Monitoring (MRM) for specific transitions of AHA and the IS.

  • Quantification:

    • Construct a calibration curve using standard solutions of AHA in blank plasma.

    • Determine the concentration of AHA in the unknown samples by comparing the peak area ratio of AHA to the IS against the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation cluster_invivo In Vivo Study cluster_analysis Bioanalysis cluster_data Data Analysis form_aha AHA Solution admin Animal Dosing (e.g., IV, IP) form_aha->admin form_lipo Liposomal AHA form_lipo->admin form_np AHA Nanoparticles form_np->admin sampling Blood Sampling (Time Points) admin->sampling extraction Plasma Extraction (Protein Precipitation) sampling->extraction hplc HPLC-MS/MS Quantification extraction->hplc pk Pharmacokinetic Analysis hplc->pk stability Stability Assessment hplc->stability

Experimental workflow for in vivo stability assessment.

sirt1_p53_pathway aha This compound (AHA) sirt1 SIRT1 aha->sirt1 Inhibition p53_ac Acetylated p53 (Inactive) sirt1->p53_ac Deacetylation p53 p53 (Active) p53_ac->p53 Acetylation bax Bax p53->bax Upregulation bcl2 Bcl-2 p53->bcl2 Downregulation cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c Inhibition caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Proposed SIRT1/p53-mediated apoptosis pathway for AHA.

ros_jnk_pathway aha This compound (AHA) ros Reactive Oxygen Species (ROS) aha->ros Induction jnk JNK (c-Jun N-terminal kinase) ros->jnk Activation cjun c-Jun jnk->cjun Phosphorylation ap1 AP-1 cjun->ap1 Forms pro_apoptotic Pro-apoptotic Gene Expression ap1->pro_apoptotic Activation apoptosis Apoptosis pro_apoptotic->apoptosis

Proposed ROS/JNK-mediated apoptosis pathway for AHA.

References

Technical Support Center: Synthesis of 2-Amino-3-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-Amino-3-hydroxyanthraquinone, with a particular focus on the formation of side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Reaction Monitoring: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction progress. The disappearance of the starting material is a key indicator of reaction completion. - Reaction Time & Temperature: If starting material persists, consider extending the reaction time or cautiously increasing the temperature. Be mindful that excessive heat can lead to degradation and the formation of undesired byproducts.
Suboptimal Reaction Conditions - Stoichiometry: Precisely measure and verify the stoichiometry of all reactants and reagents. An excess or deficit of any component can significantly impact the reaction outcome. - Catalyst Activity: In catalyzed reactions, ensure the catalyst is fresh and active. For instance, in amination reactions using copper catalysts, the oxidation state and purity of the copper source are critical.
Product Loss During Workup - pH Adjustment: During aqueous workup, carefully adjust the pH to ensure complete precipitation of the product. The solubility of this compound is pH-dependent. - Solvent Selection: Avoid excessive washing with solvents in which the product exhibits partial solubility. Conduct small-scale solubility tests to select the optimal washing solvent.

Issue 2: Presence of Significant Impurities and Side Products

Side Product Potential Cause of Formation Mitigation Strategies & Purification
2,3-Diaminoanthraquinone Over-amination of the starting material, particularly when using a halogenated precursor under harsh conditions or with a large excess of the aminating agent.- Control Stoichiometry: Use a controlled molar ratio of the aminating agent. - Milder Conditions: Employ lower reaction temperatures and shorter reaction times. - Purification: Separation can be achieved by column chromatography on silica gel, capitalizing on the polarity difference between the mono- and di-substituted products.
Positional Isomers (e.g., 1-Amino-2-hydroxyanthraquinone) Non-regioselective reaction, especially if the starting material has multiple reactive sites. The directing effects of existing substituents play a crucial role.- Use of Directing Groups: Introduce or utilize existing substituent groups that favor substitution at the desired position. - Catalyst Selection: Certain catalysts can enhance the regioselectivity of the reaction. - Purification: Isomers can often be separated by fractional crystallization or preparative chromatography (HPLC or column chromatography).
Poly-hydroxylated Anthraquinones Occurs during reactions involving hydroxylation, such as the Bohn-Schmidt reaction, where over-hydroxylation can be a significant side reaction.[1][2][3]- Reaction Control: Carefully control the reaction time and temperature. - Use of Boric Acid: In the Bohn-Schmidt reaction, the addition of boric acid can form esters with the hydroxyl groups, preventing further oxidation and hydroxylation.[1] - Purification: Chromatographic methods are typically required to separate products with varying degrees of hydroxylation.
Degradation Products (Dark-colored, tar-like substances) Occurs at excessively high temperatures or prolonged reaction times, leading to the decomposition of the starting materials and/or product.- Temperature Control: Maintain the reaction temperature within the optimal range. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Purification: Removal of tarry materials may require trituration with a non-polar solvent or filtration through a plug of silica gel before further purification.

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of this compound from a suitable precursor, such as 2-chloro-3-hydroxyanthraquinone.

Materials:

  • 2-Chloro-3-hydroxyanthraquinone

  • Ammonia solution (e.g., aqueous or in an organic solvent)

  • Copper catalyst (optional, e.g., copper(I) oxide or copper(II) sulfate)

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-hydroxyanthraquinone in the chosen solvent.

  • If using a catalyst, add it to the solution.

  • Purge the reaction vessel with an inert gas.

  • Add the ammonia solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain for a specified time, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent may need to be removed under reduced pressure.

  • Wash the crude product with water and a suitable organic solvent to remove impurities.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Hypothetical Yield and Purity Data for Different Synthetic Routes

Synthetic Route Starting Material Key Reagents Typical Yield (%) Purity (%) Major Side Products
Amination 2-Chloro-3-hydroxyanthraquinoneAmmonia, Copper Catalyst60-7585-952,3-Diaminoanthraquinone, Unreacted Starting Material
Hydrolysis 2-Aminoanthraquinone-3-sulfonic acidDilute Acid or Base70-8590-98Residual Sulfonated Precursor, Hydroxylated Byproducts

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields and purities will vary depending on the specific experimental conditions.

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

TroubleshootingWorkflow Troubleshooting Side Product Formation start High Level of Impurities Detected identify Identify Side Product(s) (e.g., via MS, NMR) start->identify diamino Is it 2,3-Diaminoanthraquinone? identify->diamino isomer Is it a Positional Isomer? diamino->isomer No diamino_sol Reduce Aminating Agent Stoichiometry & Lower Reaction Temperature diamino->diamino_sol Yes polyhydroxy Is it a Poly-hydroxylated Product? isomer->polyhydroxy No isomer_sol Modify Directing Groups or Change Catalyst isomer->isomer_sol Yes degradation Is it a Degradation Product? polyhydroxy->degradation No polyhydroxy_sol Control Reaction Time/Temperature & Add Boric Acid (if applicable) polyhydroxy->polyhydroxy_sol Yes degradation_sol Lower Reaction Temperature & Use Inert Atmosphere degradation->degradation_sol Yes end Purify Product via Chromatography or Recrystallization diamino_sol->end isomer_sol->end polyhydroxy_sol->end degradation_sol->end

Caption: Troubleshooting workflow for identifying and mitigating side product formation.

Experimental Workflow for this compound Synthesis

ExperimentalWorkflow General Experimental Workflow start Start: Prepare Reactants reaction_setup Set up Reaction Vessel (Inert Atmosphere) start->reaction_setup addition Add Starting Material, Solvent, and Catalyst reaction_setup->addition reagent_addition Add Aminating/Hydrolyzing Agent addition->reagent_addition heating Heat to Reaction Temperature reagent_addition->heating monitoring Monitor Reaction Progress (TLC/HPLC) heating->monitoring workup Reaction Workup (Cooling, Precipitation/Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Amination of Hydroxyanthraquinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals working on the amination of hydroxyanthraquinones. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to overcome common challenges in these syntheses.

Frequently Asked Questions (FAQs)

Q1: My amination reaction of 1,4-dihydroxyanthraquinone is giving very low yields. What are the common causes?

A1: Low yields are a frequent issue and can stem from several factors:

  • Sub-optimal Reaction Temperature: The reaction temperature is critical. For instance, in the ammonolysis of nitroanthraquinones, increasing the temperature from 120°C to 213°C can dramatically increase product formation, but excessively high temperatures (>225°C) may promote side reactions and decrease yield.

  • Poor Substrate Activation: Hydroxyanthraquinones, like 1,4-dihydroxyanthraquinone (quinizarin), may not be reactive enough on their own. The reaction is often performed with a mixture of quinizarin and its reduced (leuco) form, 2,3-dihydro-1,4-dihydroxyanthraquinone, which is more reactive.[1][2]

  • Absence of a Catalyst/Promoter: Boric acid is a common and crucial additive. It acts as a condensation auxiliary, likely by forming a more reactive boric acid ester with the hydroxyl groups.[1][3]

  • Inappropriate Solvent: The choice of solvent is important for both solubility and reactivity. Solvents like N-methyl-2-pyrrolidone (NMP) have been shown to improve yields and product brilliance compared to alcohols or aqueous systems.[1]

  • Reaction Time: Amination reactions can be slow. Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

Q2: I am trying to synthesize a mono-amino hydroxyanthraquinone, but I'm getting a significant amount of the di-substituted product. How can I improve selectivity?

A2: Controlling selectivity between mono- and di-substitution is a key challenge.

  • Stoichiometry: Carefully control the molar ratio of the amine. Using a large excess of the amine will strongly favor the formation of the di-substituted product.

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) will generally favor mono-substitution. Pushing the reaction to full conversion of the starting material often increases the amount of the di-substituted product.

  • Solvent Choice: Using an aqueous solvent system can sometimes suppress the formation of bis-adducts (di-substitution).[1]

Q3: What is the purpose of adding leucoquinizarin (2,3-dihydro-1,4-dihydroxyanthraquinone) to the reaction?

A3: The addition of the leuco form of the hydroxyanthraquinone is a common strategy to improve reaction outcomes. While the exact mechanism is complex, it is understood that the leuco form is more nucleophilically active. The reaction involves the amine condensing with the leucoquinizarin, followed by oxidation to the final aminoanthraquinone product.[2][3] Often, an in-situ reduction/oxidation cycle is established.

Q4: Are there any catalyst systems other than boric acid?

A4: While boric acid is the most common auxiliary for direct amination of quinizarin, other systems are used for different anthraquinone precursors. For example, in the synthesis of 1-aminoanthraquinones from bromaminic acid, a mixture of copper(II) and iron(II) salts is used to catalyze the nucleophilic substitution of the bromine atom.

Q5: My product is difficult to purify. What are some common impurities?

A5: Common impurities include:

  • Unreacted starting hydroxyanthraquinone.

  • The undesired di-substituted aminoanthraquinone.

  • Products from side reactions, which can be promoted by overly high temperatures.

  • In reactions starting from nitro- or halo-anthraquinones, residual starting material or intermediates may be present.

Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Minimal Reaction 1. Reaction temperature too low.2. Inactive substrate.3. Catalyst/promoter is missing or inactive.1. Gradually increase the reaction temperature, monitoring for product formation and side reactions.2. Add the leuco form of the hydroxyanthraquinone or an in-situ reducing agent like hydrazine hydrate.[4]3. Ensure boric acid is added to the reaction mixture.[1][3]
Low Product Yield 1. Incomplete reaction.2. Product degradation.3. Sub-optimal solvent.1. Increase reaction time and monitor by TLC until starting material is consumed.2. Avoid excessively high temperatures, which can cause decomposition.[5]3. Screen alternative high-boiling polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP).[1]
Formation of Di-substituted Byproduct 1. Excess amine used.2. Reaction conditions too harsh (high temp/long time).1. Use a stoichiometric amount or only a slight excess of the amine.2. Reduce the reaction temperature and monitor carefully to stop the reaction once the mono-substituted product is maximized.
Product is an Insoluble Tar 1. Polymerization or decomposition.2. Poor solubility of reactants or products.1. Lower the reaction temperature.2. Ensure adequate solvent volume and choose a solvent in which all components are reasonably soluble at the reaction temperature (e.g., NMP, sulfolane).[1][4]
Inconsistent Results Batch-to-Batch 1. Purity of starting materials varies.2. Inefficient removal of water (if applicable).3. Atmosphere control issues.1. Verify the purity of the hydroxyanthraquinone and amine before starting.2. If forming boric acid esters, it can be advantageous to distill off the alcohol/water formed.[3]3. Some reactions may be sensitive to air (oxidation). Consider running the reaction under an inert atmosphere (Nitrogen or Argon).

Experimental Protocols & Data

Protocol 1: Synthesis of a 1-Alkylamino-4-hydroxyanthraquinone

This protocol is adapted from prior art describing the general procedure for reacting 1,4-dihydroxyanthraquinone with amines.[1][2][3]

Materials:

  • 1,4-Dihydroxyanthraquinone (Quinizarin)

  • 2,3-Dihydro-1,4-dihydroxyanthraquinone (Leucoquinizarin) (approx. 5-10 wt% of Quinizarin)

  • Boric Acid

  • Primary Aliphatic or Aromatic Amine (e.g., p-toluidine)

  • N-Methyl-2-pyrrolidone (NMP) or Sulfolane

  • Methanol

Procedure:

  • To a reaction flask equipped with a stirrer, thermometer, and condenser, add 1,4-dihydroxyanthraquinone, leucoquinizarin (5-10 wt%), and boric acid (1.0-1.2 equivalents).

  • Add N-methyl-2-pyrrolidone as the solvent.

  • Heat the mixture to 70-100°C to allow for the formation of the boric acid ester. Water or alcohol formed during this step can be distilled off.

  • Add the primary amine (1.0-1.5 equivalents) to the reaction mixture.

  • Raise the temperature to the target reaction temperature (typically 100-140°C) and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 70-80°C.

  • Add methanol to precipitate the product.

  • Filter the suspension while warm, wash the filter cake with hot methanol, and dry the product under vacuum.

Data Summary: Influence of Reaction Parameters

The following table summarizes the effect of various parameters on the amination of anthraquinone derivatives, based on data from multiple sources.

Parameter Condition Effect on Yield/Selectivity Reference
Temperature 120°C ➞ 213°C (Ammonolysis of NAQ)Yield increases significantly from ~17% to >93%.[5]
Temperature > 215°C (Ammonolysis of NAQ)Yield may decrease due to aggravation of side reactions.[5]
Catalyst Boric AcidEssential for good yields in the amination of 1,4-dihydroxyanthraquinone.[1][3]
Catalyst Copper(II)/Iron(II) SaltsEffective for amination of bromaminic acid, yielding up to 96% product.
Solvent N-Methyl-2-pyrrolidone (NMP)Leads to higher yields and more brilliant color compared to alcohols.[1]
Reactant Form Quinizarin + Leucoquinizarin mixtureUse of the leuco form is critical for activating the substrate and achieving high conversion.[1][2][3]
Pressure 0.2 - 0.5 MPa (Ammonia gas)High pressure is used to maintain ammonia concentration in the synthesis of 1,4-diaminoanthraquinone leuco.[4]

*NAQ = 1-Nitroanthraquinone

Visualized Workflows and Logic

General Workflow for Optimizing Amination

G General Workflow for Amination Optimization A 1. Select Reactants (Hydroxyanthraquinone, Amine) B 2. Prepare Reaction Mixture - Add Solvent (e.g., NMP) - Add Catalyst (e.g., Boric Acid) - Add Leuco Form A->B Mixing C 3. Set Reaction Conditions - Temperature - Time - Atmosphere B->C Setup D 4. Monitor Reaction (e.g., TLC, HPLC) C->D Execution E 5. Workup & Isolation - Precipitation - Filtration - Washing D->E Completion F 6. Analyze Product - Yield - Purity (HPLC, NMR) - Impurity Profile E->F Purification

Caption: A typical experimental workflow for the amination of hydroxyanthraquinones.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree for Low Yield Start Problem: Low Yield Q1 Is starting material consumed (by TLC)? Start->Q1 A1_No Increase Temperature OR Reaction Time Q1->A1_No No A1_Yes Significant side products or decomposition observed? Q1->A1_Yes Yes Q2 Are catalysts/promoters (Boric Acid, Leuco Form) present? A1_No->Q2 A2_No Add Boric Acid and/or Leuco Form Q2->A2_No No A2_Yes Consider alternative solvent (e.g., NMP) or check reactant purity Q2->A2_Yes Yes A1_Yes_Ans Decrease Reaction Temperature A1_Yes->A1_Yes_Ans Yes A1_No_Ans Check workup procedure for product loss A1_Yes->A1_No_Ans No

Caption: A logical guide for troubleshooting low-yield amination reactions.

References

troubleshooting poor signal in 2-Amino-3-hydroxyanthraquinone fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescence assays using 2-Amino-3-hydroxyanthraquinone.

Troubleshooting Guides

Poor or inconsistent signal in fluorescence assays can arise from a variety of factors. The following guides provide a systematic approach to identifying and resolving these issues.

Issue 1: Weak or No Fluorescence Signal

A common challenge in fluorescence assays is a signal that is either too low to be reliably detected or absent altogether. This can be due to problems with the reagents, instrument settings, or the experimental protocol.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Excitation/Emission Wavelengths The optimal spectral properties for this compound are not widely reported and should be determined experimentally. Perform a wavelength scan to identify the precise excitation and emission maxima for your specific experimental conditions (e.g., solvent, pH, and buffer composition).
Incorrect Fluorophore Concentration Too low a concentration will result in a weak signal, while excessive concentrations can lead to inner filter effects and self-quenching. Prepare a dilution series of this compound to determine the optimal concentration range that yields a linear signal response.
Reagent Degradation This compound, like many fluorescent molecules, can be sensitive to light and temperature.[1] Store the compound in a cool, dark, and dry place.[1] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Inappropriate Solvent or Buffer Conditions The fluorescence properties of a fluorophore can be highly dependent on its local environment. The polarity, pH, and viscosity of the solvent or buffer can significantly impact fluorescence intensity. Test a range of buffer conditions (e.g., different pH values) and solvents to find the optimal environment for your assay.
Presence of Quenchers Anthraquinone derivatives can be prone to fluorescence quenching by various substances.[2][3][4] Aromatic hydrocarbons, for instance, have been shown to quench the fluorescence of similar compounds.[2] Ensure all glassware is scrupulously clean and that none of your assay components are known quenchers. If quenching is suspected, a Stern-Volmer analysis can be performed to characterize the quenching effect.
Incorrect Instrument Settings Improperly configured instrument settings are a frequent source of poor signal. Ensure the correct excitation and emission filters are in place, the gain/sensitivity is set appropriately, and the exposure time is optimized for your sample.
Photobleaching Prolonged exposure to the excitation light source can lead to the irreversible destruction of the fluorophore. Minimize the exposure time of your sample to the light source and use the lowest effective excitation intensity.
Issue 2: High Background Fluorescence

Excessive background signal can mask the specific fluorescence of this compound, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Autofluorescence from Sample Components Biological samples, buffers, and solvents can all exhibit intrinsic fluorescence. Run a "blank" sample containing all assay components except this compound to measure the level of autofluorescence. If significant, consider using a different buffer system or purifying your sample.
Contaminated Reagents or Labware Fluorescent contaminants on glassware or in reagents can contribute to high background. Use high-purity solvents and reagents, and ensure all labware is thoroughly cleaned.
Light Leakage in the Instrument Ensure that the sample chamber of the fluorometer is properly sealed to prevent ambient light from reaching the detector.
Raman Scattering Raman scattering from the solvent can sometimes be mistaken for fluorescence. This is typically observed as a sharp peak at a fixed energy shift from the excitation wavelength. To mitigate this, you can narrow the emission slit width or change the excitation wavelength.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The specific excitation and emission maxima for this compound are not consistently reported in the literature and can be highly dependent on the solvent and other experimental conditions. Therefore, it is crucial to experimentally determine these values for your specific assay. A starting point for similar amino-anthraquinone derivatives can be in the blue-green region of the spectrum, but a full spectral scan is recommended for optimization.

Q2: How should I store my this compound stock solutions?

A2: Stock solutions should be stored in a cool, dark place, typically at 4°C for short-term storage or -20°C for long-term storage.[1] Protect the solutions from light by using amber vials or by wrapping them in aluminum foil to prevent photobleaching.

Q3: What factors can quench the fluorescence of this compound?

A3: Anthraquinone derivatives can be susceptible to fluorescence quenching by a variety of mechanisms, including photoinduced electron transfer (PET) and the formation of non-fluorescent complexes. Known quenchers for similar compounds include aromatic hydrocarbons and certain metal ions.[2] It is important to consider the potential for quenching from all components in your assay system.

Q4: How can I improve the signal-to-noise ratio in my assay?

A4: To improve the signal-to-noise ratio, you can try several approaches:

  • Optimize the concentration of this compound.

  • Experimentally determine and use the optimal excitation and emission wavelengths.

  • Increase the instrument's gain or detector voltage, being mindful of also increasing noise.

  • Use a higher-purity solvent to reduce background fluorescence.

  • Incorporate a "blank" subtraction to correct for autofluorescence.

Data Presentation

The photophysical properties of this compound are highly dependent on the experimental conditions. The following table provides a template for characterizing these properties in your specific assay system.

Property Value Solvent/Buffer Notes
Excitation Maximum (λex) Experimentally DeterminedSpecify your solvent/bufferPerform a scan of excitation wavelengths while monitoring emission at an estimated maximum.
Emission Maximum (λem) Experimentally DeterminedSpecify your solvent/bufferPerform a scan of emission wavelengths while exciting at the determined λex.
Molar Extinction Coefficient (ε) Experimentally DeterminedSpecify your solvent/bufferDetermined using the Beer-Lambert law from an absorbance spectrum.
Quantum Yield (Φ) Experimentally DeterminedSpecify your solvent/bufferTypically determined relative to a known standard (e.g., quinine sulfate).

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
  • Prepare a solution of this compound in your chosen assay buffer at a concentration known to be within the linear range of your instrument.

  • Set the spectrofluorometer to excitation scan mode. Set the emission wavelength to an estimated value (e.g., based on the color of the solution's fluorescence).

  • Scan a range of excitation wavelengths (e.g., 300-500 nm) and record the fluorescence intensity. The wavelength that gives the highest intensity is the optimal excitation wavelength (λex).

  • Set the spectrofluorometer to emission scan mode. Set the excitation wavelength to the optimal λex determined in the previous step.

  • Scan a range of emission wavelengths (e.g., 400-700 nm) and record the fluorescence intensity. The wavelength that gives the highest intensity is the optimal emission wavelength (λem).

Visualizations

Troubleshooting Workflow for Poor Fluorescence Signal

TroubleshootingWorkflow Troubleshooting Poor Signal in Fluorescence Assays cluster_reagents Reagent Checks cluster_instrument Instrument Checks cluster_protocol Protocol Review start Start: Poor Signal Detected check_reagents 1. Check Reagents start->check_reagents reagent_conc Optimize Concentration check_reagents->reagent_conc reagent_prep Prepare Fresh Solutions check_reagents->reagent_prep reagent_storage Verify Proper Storage check_reagents->reagent_storage check_instrument 2. Check Instrument Settings inst_wavelengths Optimize Ex/Em Wavelengths check_instrument->inst_wavelengths inst_gain Adjust Gain/Sensitivity check_instrument->inst_gain inst_filters Check Filters check_instrument->inst_filters check_protocol 3. Review Experimental Protocol proto_quenching Investigate Potential Quenching check_protocol->proto_quenching proto_autofluorescence Measure Autofluorescence check_protocol->proto_autofluorescence proto_photobleaching Minimize Light Exposure check_protocol->proto_photobleaching end_good Signal Improved end_bad Persistent Issue: Consult Specialist reagent_conc->end_good reagent_prep->end_good reagent_storage->check_instrument If no improvement inst_wavelengths->end_good inst_gain->end_good inst_filters->check_protocol If no improvement proto_quenching->end_good proto_autofluorescence->end_good proto_photobleaching->end_bad If no improvement

Caption: A logical workflow for troubleshooting poor signal in fluorescence assays.

General Experimental Workflow

ExperimentalWorkflow General Workflow for this compound Assay prep_reagents 1. Reagent Preparation (Fluorophore, Buffer, Analytes) instrument_setup 2. Instrument Setup (Determine Optimal Ex/Em) prep_reagents->instrument_setup blank_measurement 3. Blank Measurement (Buffer/Solvent only) instrument_setup->blank_measurement sample_measurement 4. Sample Measurement (Fluorophore in Buffer) blank_measurement->sample_measurement analyte_addition 5. Analyte Addition (Titration) sample_measurement->analyte_addition data_acquisition 6. Data Acquisition (Measure Fluorescence Intensity) analyte_addition->data_acquisition data_analysis 7. Data Analysis (Signal vs. Concentration) data_acquisition->data_analysis conclusion 8. Conclusion data_analysis->conclusion

Caption: A generalized experimental workflow for a fluorescence assay.

References

Technical Support Center: Method Refinement for Consistent 2-Amino-3-hydroxyanthraquinone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable derivatization of 2-Amino-3-hydroxyanthraquinone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of Acetylated Product (2-Acetamido-3-hydroxyanthraquinone)

Q: My acetylation reaction of this compound with acetic anhydride and pyridine is resulting in a low yield or no product at all. What are the possible causes and how can I improve the yield?

A: Low yields in the acetylation of this compound are a common issue. Several factors can contribute to this problem. Below is a table outlining potential causes and recommended solutions.

Potential CauseRecommended Solutions
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time. - Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, but be cautious of potential side reactions.
Reagent Quality - Use Fresh Acetic Anhydride: Acetic anhydride can hydrolyze over time. Use a freshly opened bottle or distill older reagents. - Use Anhydrous Pyridine: Water in the pyridine will react with acetic anhydride, reducing its effectiveness. Use dry pyridine.
Insufficient Reagent - Increase Acetic Anhydride Equivalents: While a slight excess is typical, for stubborn reactions, a larger excess of acetic anhydride may be necessary.
Product Degradation - Control Temperature During Workup: Avoid excessively high temperatures during solvent evaporation, as this can lead to product degradation.
Side Reactions - O-Acetylation: The hydroxyl group can also be acetylated. While N-acetylation is generally favored under these conditions, prolonged reaction times or higher temperatures can increase the formation of the di-acetylated product. Consider using milder conditions or a more selective acetylating agent if this is a significant issue.

Experimental Workflow for Acetylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Amino-3- hydroxyanthraquinone in Pyridine add_ac2o Add Acetic Anhydride dropwise at 0°C start->add_ac2o react Stir at Room Temperature add_ac2o->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Methanol monitor->quench Reaction Complete evap Evaporate Solvents quench->evap extract Extract with Ethyl Acetate evap->extract wash Wash with aq. HCl, NaHCO3, and Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by Column Chromatography dry->purify end 2-Acetamido-3- hydroxyanthraquinone purify->end

Acetylation Workflow

Issue 2: Formation of Multiple Products in Methylation (Etherification)

Q: I am attempting to methylate the hydroxyl group of this compound using dimethyl sulfate and potassium carbonate, but I am observing multiple products. How can I improve the selectivity for O-methylation?

A: The presence of both an amino and a hydroxyl group on the anthraquinone scaffold presents a challenge for selective methylation. Both groups can potentially be methylated.

Potential CauseRecommended Solutions
N-Methylation - Protect the Amino Group: Before methylation, consider protecting the amino group, for example, by acetylation. The protecting group can be removed after the etherification is complete. - Optimize Base: A milder base might favor O-methylation over N-methylation. Experiment with bases like sodium bicarbonate.
Di-methylation - Control Stoichiometry: Use a stoichiometric amount or only a slight excess of dimethyl sulfate to minimize the methylation of both functional groups. - Lower Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity.
Reaction Conditions - Solvent Choice: The choice of solvent can influence the reactivity of the nucleophiles. Aprotic polar solvents like DMF or acetone are commonly used. Experiment with different solvents to find the optimal conditions for your desired product.

Experimental Workflow for Methylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Suspend 2-Amino-3- hydroxyanthraquinone and K2CO3 in Acetone add_dms Add Dimethyl Sulfate dropwise start->add_dms react Reflux the Mixture add_dms->react monitor Monitor by TLC react->monitor monitor->react Incomplete filter Filter off K2CO3 monitor->filter Reaction Complete evap Evaporate Acetone filter->evap extract Extract with Dichloromethane evap->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by Column Chromatography dry->purify end 2-Amino-3- methoxyanthraquinone purify->end

Methylation Workflow

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for the purification of this compound derivatives?

A1: Column chromatography is a common and effective method for purifying these derivatives. A silica gel stationary phase is typically used. The choice of eluent (mobile phase) will depend on the polarity of the derivative. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective in separating the desired product from starting materials and byproducts.

Q2: Are there any known biological activities of this compound and its derivatives?

A2: Yes, anthraquinone derivatives are known to exhibit a range of biological activities, including anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells.[1][2]

Q3: What signaling pathways might be affected by this compound derivatives?

A3: Research has indicated that some anthraquinone derivatives can act as inhibitors of certain signaling pathways implicated in cancer progression. Two notable pathways are:

  • c-Met Kinase Signaling Pathway: This pathway is involved in cell proliferation, migration, and invasion. Some anthraquinone derivatives have been shown to inhibit c-Met kinase.[3]

  • Reactive Oxygen Species (ROS)/JNK Signaling Pathway: This pathway can be activated by cellular stress and can lead to apoptosis. Certain novel amide anthraquinone-amino acid derivatives have been shown to induce cancer cell proliferation inhibition via this pathway.

Signaling Pathway Diagrams

cluster_cmet c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet P1 P cMet->P1 P2 P cMet->P2 PI3K PI3K P1->PI3K RAS RAS P2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Anthraquinone Anthraquinone Derivative Anthraquinone->cMet Inhibition

c-Met Signaling Pathway Inhibition

cluster_ros ROS/JNK Signaling Pathway Stress Cellular Stress (e.g., Anthraquinone Derivative) ROS ROS Stress->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

ROS/JNK Signaling Pathway Activation

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for each specific setup and reaction scale. Always follow appropriate laboratory safety procedures.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-3-hydroxyanthraquinone and Other Anthraquinone Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Amino-3-hydroxyanthraquinone with other notable anthraquinone dyes, focusing on their performance characteristics and potential applications in research and development. The information presented is supported by available experimental data to assist professionals in making informed decisions for their specific applications, ranging from use as a chemical intermediate to its potential as a biologically active agent.

Introduction to Anthraquinone Dyes

Anthraquinone dyes are a significant class of colorants characterized by the anthraquinone core structure. Their chemical stability, good lightfastness, and brilliant colors make them valuable in various industries.[1][2] The introduction of electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, onto the anthraquinone skeleton, is crucial for developing their color, which can range from red to blue.[1] Beyond their role as dyes, many anthraquinone derivatives exhibit significant biological activity, drawing interest from the pharmaceutical and drug development sectors.[3] This guide focuses on this compound, a derivative with potential applications as a dye intermediate and a biologically active compound, and compares it against other anthraquinones to highlight its unique properties.[4][5]

Physicochemical and Spectroscopic Properties

The properties of anthraquinone dyes are heavily influenced by the nature and position of their substituents. These substitutions affect the molecule's electronic properties, which in turn dictate its color, solubility, and interactions with other molecules. This compound is an organic compound that appears as a red or orange-brown crystalline solid and is generally insoluble in water but soluble in certain organic solvents.[4][5]

Table 1: Comparison of Physicochemical and Spectroscopic Data

PropertyThis compoundAlizarin (1,2-dihydroxyanthraquinone)RheinDisperse Red 9
Molecular Formula C₁₄H₉NO₃[5][6]C₁₄H₈O₄C₁₅H₈O₆C₁₄H₁₀N₂O₂
Molecular Weight 239.23 g/mol [6][7]240.21 g/mol 284.22 g/mol 238.23 g/mol
Appearance Orange to dark red powder/crystal[8][9]Reddish-yellow crystalsYellow needlesRed powder
Max. Absorption (λmax) Not specified in results~430 nm~430 nmNot specified in results
Max. Emission (λem) Not specified in resultsNot specified in resultsNot specified in resultsNot specified in results
Fluorescence Quantum Yield Not specified in resultsNot specified in resultsNot specified in resultsNot specified in results

Note: Spectroscopic data can vary significantly with solvent and pH. Data for λmax, λem, and quantum yield for this compound were not available in the provided search results.

Biological Activity and Applications in Drug Development

Anthraquinone derivatives are recognized for their diverse biological activities, including potential as anticancer agents.[10] Their planar structure allows them to intercalate with DNA, and their quinone moiety can participate in redox cycling, generating reactive oxygen species that can induce cell death.

This compound has been identified as an analogue of anthracycline drugs, a class of potent chemotherapy agents.[11] Studies have shown that it can induce apoptosis in human breast adenocarcinoma cells (MDA-MB-231).[11][12] Its antioxidant and antibacterial properties have also been noted.[5] Primarily, it serves as a crucial intermediate in the synthesis of other dyes, such as C.I. Vat Red 10, and various pharmaceuticals.[4]

In comparison, Rhein , another naturally occurring anthraquinone, has demonstrated antitumor, anti-inflammatory, and antibacterial activities.[3] It is known to promote apoptosis in several cancer cell lines, including human colonic adenocarcinoma and cervical cancer cells.[3] Disperse Red 9 , while a foundational dye, is also investigated for its potential to modulate key cellular signaling pathways due to its structural similarity to other biologically active anthraquinones.[13]

Table 2: Comparative Cytotoxicity Data

CompoundCell LineIC₅₀ ValueReference
This compound MDA-MB-231Induces apoptosis; specific IC₅₀ not provided[11][12]
Rhein Caco-2 (Colon adenocarcinoma)49.55 µg/mL[3]
Chrysazin (Danthron) Caco-2 (Colon adenocarcinoma)15 µg/mL[3]
Aloe-emodin Caco-2 (Colon adenocarcinoma)55.34 µg/mL[3]
Celecoxib-2-aminoanthraquinone hybrid (47) HepG2 (Hepatocellular carcinoma)3.74 µg/mL[10]

Key Experimental Methodologies

The characterization and comparison of these dyes rely on standardized experimental protocols. Below are outlines of key methodologies frequently employed.

UV-Visible Spectroscopy

This technique is used to determine the maximum absorption wavelength (λmax) of a dye, which corresponds to its perceived color.

  • Protocol:

    • Prepare a dilute solution of the anthraquinone dye in a suitable solvent (e.g., ethanol, DMSO).

    • Use a calibrated UV-Vis spectrophotometer and a quartz cuvette.

    • Record the absorption spectrum over a relevant range (e.g., 200-800 nm).

    • The wavelength at which the highest absorbance is recorded is the λmax.

Fluorescence Spectroscopy

This method measures the emission properties of fluorescent compounds.

  • Protocol:

    • Prepare a dilute solution of the dye in an appropriate solvent.

    • Use a spectrofluorometer.

    • Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring a fixed emission wavelength.

    • With the optimal excitation wavelength, scan the emission spectrum to find the emission maximum (λem).

    • The fluorescence quantum yield (ΦF) can be determined relative to a known standard (e.g., quinine sulfate) using the comparative method.[14]

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the anthraquinone dye dissolved in the appropriate cell culture medium. Include untreated and solvent-only controls.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Workflows and Pathways

Diagrams created using Graphviz help to visualize complex processes and relationships relevant to the study of anthraquinone dyes.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Screening start Starting Materials (e.g., Bromaminic Acid, Amine) synth Ullmann Coupling Reaction start->synth purify Purification (Chromatography) synth->purify char Spectroscopic Analysis (NMR, MS, UV-Vis) purify->char cell_culture Cell Line Culture purify->cell_culture treatment Compound Treatment cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay data Data Analysis (IC50 Determination) assay->data

Caption: Experimental workflow for synthesis and cytotoxicity screening of anthraquinone dyes.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Anthraquinones Anthraquinone Derivatives Anthraquinones->PI3K Anthraquinones->AKT Anthraquinones->mTORC1

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by anthraquinone derivatives.[13]

Conclusion

This compound stands as a valuable compound for both the dye industry and biomedical research. While sharing the characteristic stability of the anthraquinone class, its specific amino and hydroxy substitutions make it a precursor for other complex dyes and impart biological activities, such as the ability to induce apoptosis, warranting further investigation. Compared to other anthraquinones like Rhein, which has more extensively documented cytotoxic data, this compound represents an area with potential for new discoveries in drug development. The choice between these dyes will ultimately depend on the specific research goal, whether it is leveraging established properties like color and fastness or exploring novel therapeutic applications.

References

In Vitro Efficacy of 2-Amino-3-hydroxyanthraquinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: 2-Amino-3-hydroxyanthraquinone vs. Doxorubicin

The following tables summarize the available data on the in vitro performance of this compound and Doxorubicin in inducing cell death in the MDA-MB-231 human breast adenocarcinoma cell line.

Table 1: Cytotoxicity Data (IC50 Values)

CompoundCell LineIC50 ValueCitation(s)
This compoundMDA-MB-231Data not available-
DoxorubicinMDA-MB-231~1 µM[1]
DoxorubicinMDA-MB-2311.65 ± 0.23 µg/mL[2]
DoxorubicinMDA-MB-2316602 nM (6.6 µM)[3]

Note: The variability in reported IC50 values for Doxorubicin can be attributed to differences in experimental conditions, such as incubation time and assay methodology.

Table 2: Mechanistic Comparison

FeatureThis compoundDoxorubicinCitation(s)
Mechanism of Action Induces apoptosis.[4][5] The specific signaling pathway in MDA-MB-231 cells is not fully elucidated, but related anthraquinones have been shown to act via the SIRT1/p53 pathway.Intercalates into DNA, inhibits topoisomerase II, leading to DNA damage and activation of the intrinsic apoptotic pathway.[1][3]
Effect on MDA-MB-231 Cells Induces apoptosis through nucleation within the cells.[4][5]Induces apoptosis and cell cycle arrest.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (or Doxorubicin) of known concentration

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms of Action

The following diagrams illustrate the experimental workflow for determining cytotoxicity and the proposed signaling pathways for apoptosis induction by this compound and Doxorubicin.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed MDA-MB-231 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serial dilutions of compounds incubate_24h->add_compounds incubate_treatment Incubate for 24/48/72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 signaling_pathways Proposed Apoptotic Signaling Pathways cluster_aha This compound cluster_dox Doxorubicin AHA This compound SIRT1_inhibition SIRT1 Inhibition* AHA->SIRT1_inhibition p53_activation_AHA p53 Activation SIRT1_inhibition->p53_activation_AHA Bax_up Bax Upregulation p53_activation_AHA->Bax_up Bcl2_down Bcl-2 Downregulation p53_activation_AHA->Bcl2_down Mito_dysfunction_AHA Mitochondrial Dysfunction Bax_up->Mito_dysfunction_AHA Bcl2_down->Mito_dysfunction_AHA Caspase9_activation_AHA Caspase-9 Activation Mito_dysfunction_AHA->Caspase9_activation_AHA Caspase3_activation_AHA Caspase-3 Activation Caspase9_activation_AHA->Caspase3_activation_AHA Apoptosis_AHA Apoptosis Caspase3_activation_AHA->Apoptosis_AHA DOX Doxorubicin DNA_intercalation DNA Intercalation & Topoisomerase II Inhibition DOX->DNA_intercalation DNA_damage DNA Damage DNA_intercalation->DNA_damage p53_activation_DOX p53 Activation DNA_damage->p53_activation_DOX Bax_up_DOX Bax Upregulation p53_activation_DOX->Bax_up_DOX Bcl2_down_DOX Bcl-2 Downregulation p53_activation_DOX->Bcl2_down_DOX Mito_dysfunction_DOX Mitochondrial Dysfunction Bax_up_DOX->Mito_dysfunction_DOX Bcl2_down_DOX->Mito_dysfunction_DOX Caspase9_activation_DOX Caspase-9 Activation Mito_dysfunction_DOX->Caspase9_activation_DOX Caspase3_activation_DOX Caspase-3 Activation Caspase9_activation_DOX->Caspase3_activation_DOX Apoptosis_DOX Apoptosis Caspase3_activation_DOX->Apoptosis_DOX caption *Based on studies of a related anthraquinone, 2-hydroxy-3-methyl anthraquinone.

References

A Comparative Analysis of the Cytotoxic Profiles of 2-Amino-3-hydroxyanthraquinone and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of 2-Amino-3-hydroxyanthraquinone and the widely used chemotherapeutic agent, doxorubicin. The information presented is based on available experimental data, offering insights into their respective mechanisms of action and cytotoxic potencies against various cancer cell lines.

Executive Summary

Doxorubicin is a well-established anthracycline antibiotic with broad-spectrum anti-cancer activity, exerting its cytotoxic effects primarily through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species. In contrast, this compound is a structurally related anthraquinone derivative that has been shown to induce apoptosis in cancer cells. While direct comparative studies on their cytotoxicity are limited, this guide consolidates available data to facilitate a scientific evaluation.

Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for doxorubicin and the available cytotoxic information for this compound across various cancer cell lines. It is crucial to note that the IC50 values for doxorubicin are derived from multiple studies with varying experimental conditions, and therefore, direct comparison should be approached with caution.

Table 1: Cytotoxicity of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time
BFTC-905Bladder Cancer2.324h[1]
MCF-7Breast Cancer2.524h[1]
M21Skin Melanoma2.824h[1]
HeLaCervical Carcinoma2.924h[1]
UMUC-3Bladder Cancer5.124h[1]
HepG2Hepatocellular Carcinoma12.224h[1]
TCCSUPBladder Cancer12.624h[1]
Huh7Hepatocellular Carcinoma> 2024h[1]
VMCUB-1Bladder Cancer> 2024h[1]
A549Lung Cancer> 2024h[1]
SNU-449Hepatocellular CarcinomaSignificantly higher than HepG2 & Huh724h, 48h, 72h[2]

Table 2: Cytotoxic and Apoptotic Effects of this compound

Cell LineCancer TypeObservationNotes
MDA-MB-231Human Breast AdenocarcinomaInduces apoptosis through nucleation.[3]Specific IC50 values are not provided. Showed minimal cytotoxic effect on normal HBL-100 breast epithelial cells.

Experimental Protocols

The majority of the cited cytotoxicity data was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the metabolic activity of cells as an indicator of cell viability and proliferation, and thus the cytotoxic potential of a compound.

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The concentration of the formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium and incubated overnight under standard conditions (37°C, 5% CO₂).

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound or doxorubicin). A vehicle control (e.g., DMSO) and a positive control are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours under the same conditions.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 treat Add serially diluted compounds incubate1->treat incubate2 Incubate for 24/48/72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Solubilize formazan crystals (DMSO) incubate3->solubilize read Measure absorbance (570 nm) solubilize->read calculate Calculate % viability and IC50 read->calculate

Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways

Doxorubicin's Mechanism of Action

Doxorubicin's cytotoxic effects are multifactorial. It intercalates into DNA, inhibiting DNA replication and transcription. It also inhibits topoisomerase II, an enzyme crucial for relaxing DNA supercoils, leading to DNA strand breaks. Furthermore, doxorubicin can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, lipids, and proteins, ultimately triggering apoptosis.

Doxorubicin_Pathway cluster_dna DNA Damage cluster_ros Oxidative Stress dox Doxorubicin intercalation DNA Intercalation dox->intercalation top2 Topoisomerase II Inhibition dox->top2 ros Reactive Oxygen Species (ROS) Generation dox->ros dna_breaks DNA Strand Breaks intercalation->dna_breaks top2->dna_breaks apoptosis Apoptosis dna_breaks->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M phase) dna_breaks->cell_cycle_arrest oxidative_damage Oxidative Damage to DNA, Lipids, Proteins ros->oxidative_damage oxidative_damage->apoptosis

Signaling pathways of Doxorubicin-induced cytotoxicity.

This compound's Postulated Mechanism of Action

The precise signaling pathway of this compound is not as extensively characterized as that of doxorubicin. However, available evidence suggests that it induces apoptosis in cancer cells. Studies on structurally similar anthraquinones, such as emodin and 2-hydroxy-3-methyl anthraquinone, indicate that the apoptotic mechanism may involve the generation of reactive oxygen species, leading to mitochondrial dysfunction, or modulation of the SIRT1/p53 pathway.

AHA_Pathway cluster_ros Oxidative Stress (Postulated) cluster_p53 SIRT1/p53 Pathway (Postulated) aha This compound ros ROS Generation aha->ros sirt1 SIRT1 Inhibition aha->sirt1 nucleation Nucleation in MDA-MB-231 cells aha->nucleation mito_dys Mitochondrial Dysfunction ros->mito_dys apoptosis Apoptosis mito_dys->apoptosis p53 p53 Activation sirt1->p53 p53->apoptosis nucleation->apoptosis

Postulated signaling pathways for this compound.

Conclusion

Doxorubicin remains a potent and widely used cytotoxic agent with a well-defined mechanism of action. This compound shows promise as an apoptosis-inducing agent in breast cancer cells, with a potential for selectivity between cancerous and non-cancerous cells. However, a lack of comprehensive, direct comparative studies necessitates further research to fully elucidate the cytotoxic potential and mechanism of action of this compound and to establish a clear comparative efficacy against doxorubicin. Researchers are encouraged to conduct head-to-head in vitro and in vivo studies to provide a more definitive comparison.

References

comparative analysis of different synthesis routes for 2-Amino-3-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of different potential synthesis routes for 2-Amino-3-hydroxyanthraquinone, a valuable intermediate in the synthesis of various dyes and pharmaceuticals. The information presented is based on established chemical principles and available literature on related compounds, aiming to guide researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is an important scaffold in medicinal chemistry and dye manufacturing. Its synthesis, however, is not extensively documented in readily available literature. This guide explores plausible synthetic pathways, drawing parallels from the known chemistry of anthraquinone derivatives. The two primary strategies involve the introduction of a hydroxyl group onto the 2-aminoanthraquinone backbone and the amination of a 3-hydroxyanthraquinone precursor.

Data Presentation: Comparison of Potential Synthesis Routes

The following table summarizes the key aspects of the potential synthesis routes for this compound. It is important to note that while the synthesis of the precursor, 2-aminoanthraquinone, is well-established, the subsequent hydroxylation step is based on established but not explicitly detailed methods for this specific molecule.

Route Starting Material Key Intermediates Key Reactions Potential Advantages Potential Challenges
Route 1: Hydroxylation of 2-Aminoanthraquinone 2-Aminoanthraquinone2-Aminoanthraquinone-3-sulfonic acidSulfonation, Alkali FusionReadily available starting material. Established methods for sulfonation and alkali fusion.Harsh reaction conditions for alkali fusion. Potential for side product formation. Lack of specific literature for this substrate.
Route 2: Amination of a Halogenated Precursor 2-Bromo-3-hydroxyanthraquinone-Nucleophilic Aromatic SubstitutionPotentially milder reaction conditions compared to alkali fusion. Good regioselectivity.Availability and synthesis of the starting material may be a limiting factor.

Experimental Protocols

Route 1: Synthesis of 2-Aminoanthraquinone (Precursor)

Two primary methods are commonly employed for the synthesis of 2-aminoanthraquinone.

Method A: From Sodium Anthraquinone-2-sulfonate

This is a widely used industrial method.

  • Reaction: Ammonolysis of sodium anthraquinone-2-sulfonate.

  • Procedure: A mixture of sodium anthraquinone-2-sulfonate and a concentrated aqueous solution of ammonia is heated in an autoclave. The reaction is typically carried out at temperatures ranging from 180-200°C for several hours. The product, 2-aminoanthraquinone, precipitates upon cooling and can be isolated by filtration.

  • Yield: High yields, often exceeding 90%, are reported in the literature.

  • Purity: The crude product is generally of high purity but can be further purified by recrystallization.

Method B: From 2-Nitroanthraquinone

This method involves the reduction of the nitro group.

  • Reaction: Reduction of 2-nitroanthraquinone.

  • Procedure: 2-Nitroanthraquinone is reduced to 2-aminoanthraquinone using a variety of reducing agents. A common laboratory method involves the use of sodium sulfide or sodium hydrosulfite in an aqueous or alcoholic solution. The mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and washing.

  • Yield: Good to excellent yields are typically obtained.

  • Purity: The purity of the product is generally high.

Proposed Synthesis of this compound

From 2-Aminoanthraquinone via Sulfonation and Alkali Fusion (Route 1)

This proposed route is based on classical aromatic substitution reactions.

  • Step 1: Sulfonation of 2-Aminoanthraquinone. 2-Aminoanthraquinone is treated with fuming sulfuric acid (oleum) to introduce a sulfonic acid group. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to favor the formation of the 3-sulfonic acid derivative.

  • Step 2: Alkali Fusion of 2-Aminoanthraquinone-3-sulfonic acid. The isolated 2-aminoanthraquinone-3-sulfonic acid is then fused with a strong base, such as potassium hydroxide or sodium hydroxide, at high temperatures (typically >250°C). This process replaces the sulfonic acid group with a hydroxyl group. The reaction mixture is then cooled, dissolved in water, and acidified to precipitate the this compound.

From 2-Bromo-3-hydroxyanthraquinone (Route 2)

This route involves a nucleophilic aromatic substitution.

  • Reaction: Amination of 2-bromo-3-hydroxyanthraquinone.

  • Procedure: 2-Bromo-3-hydroxyanthraquinone would be reacted with an ammonia source, such as aqueous ammonia or a protected amine, in the presence of a copper catalyst (Ullmann condensation). The reaction would likely be carried out in a high-boiling solvent at elevated temperatures. After the reaction, the product would be isolated by filtration and purified by chromatography.

Mandatory Visualization

Logical Workflow for the Synthesis of this compound

Synthesis_Routes A Sodium Anthraquinone-2-sulfonate C 2-Aminoanthraquinone A->C Ammonolysis B 2-Nitroanthraquinone B->C D 2-Aminoanthraquinone-3-sulfonic acid C->D Sulfonation E This compound D->E Alkali Fusion F 2-Bromo-3-hydroxyanthraquinone F->E

Caption: Comparative workflow of two potential synthesis routes for this compound.

Experimental Workflow for Route 1

Route1_Workflow start Start: 2-Aminoanthraquinone step1 Sulfonation with Fuming Sulfuric Acid start->step1 intermediate Isolate 2-Aminoanthraquinone-3-sulfonic acid step1->intermediate step2 Alkali Fusion with KOH/NaOH intermediate->step2 workup Aqueous Workup and Acidification step2->workup product Product: this compound workup->product

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-3-hydroxyanthraquinone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Amino-3-hydroxyanthraquinone, a key chemical entity, is paramount for ensuring product quality, safety, and efficacy. The selection of a robust and reliable analytical method is a critical step in the drug development pipeline. This guide provides an objective comparison of commonly employed analytical methods for the quantification of this compound, supported by established experimental data for analogous compounds. Furthermore, it outlines a comprehensive cross-validation workflow to ensure data integrity and consistency between different analytical techniques.

Comparison of Analytical Method Performance

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are two of the most powerful and widely used techniques for the quantification of organic molecules like this compound. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

The choice between these methods often depends on the specific requirements of the analysis, such as the concentration range of the analyte, the complexity of the sample matrix, and the desired level of confidence in the results. The following table summarizes the key performance parameters for these analytical methods, based on typical validation data for similar anthraquinone and amino-containing compounds.[1][2][3]

Analytical MethodAnalyteLinearity (R²)Precision (RSD%)Accuracy (Recovery %)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV Anthraquinones>0.999Intra-day: <2%, Inter-day: <5%98-102%~0.1 µg/mL~0.3 µg/mL
UPLC-MS/MS Amino Compounds>0.995Intra-day: <15%, Inter-day: <15%85-115%~1-300 nM~0.01-0.5 µM

Note: The values presented are typical and may vary depending on the specific instrumentation, column chemistry, and mobile phase composition used.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for the quantification of this compound using HPLC-UV and UPLC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique suitable for routine quality control and quantification in less complex matrices.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).[4]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: Determined by the UV spectrum of this compound (typically in the range of 254-400 nm).

  • Analysis: Inject the standards and samples and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex biological matrices.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or HILIC UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase:

  • A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

Procedure:

  • Standard Preparation: Prepare calibration standards as described for the HPLC-UV method, often including an internal standard.

  • Sample Preparation: Sample preparation may involve more extensive cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.

  • UPLC-MS/MS Conditions:

    • Flow rate: 0.4 mL/min

    • Column temperature: 40 °C

    • Injection volume: 2 µL

    • Ionization mode: ESI positive or negative, optimized for this compound.

    • MRM transitions: Select specific precursor-product ion transitions for this compound and the internal standard for high selectivity.

  • Analysis: Inject the standards and samples and acquire the data in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that an alternative analytical method provides results that are equivalent to an established reference method. This is essential when transferring methods between laboratories or upgrading to new technologies.

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods for the quantification of this compound.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol method1 Method 1 (e.g., HPLC-UV) Reference Method start->method1 method2 Method 2 (e.g., UPLC-MS/MS) Alternative Method start->method2 sample_prep Prepare a Set of Identical Samples (Spiked Matrix at Different Concentrations) analysis1 Analyze Samples with Method 1 sample_prep->analysis1 analysis2 Analyze Samples with Method 2 sample_prep->analysis2 data_comp Compare Results from Both Methods analysis1->data_comp analysis2->data_comp stat_analysis Statistical Analysis (e.g., Bland-Altman Plot, t-test) data_comp->stat_analysis acceptance Acceptance Criteria Met? stat_analysis->acceptance pass Methods are Interchangeable acceptance->pass Yes fail Investigate Discrepancies (e.g., Method Bias, Matrix Effects) acceptance->fail No end End: Cross-Validation Complete pass->end fail->end

Caption: A logical workflow for the cross-validation of two analytical methods.

Validation Parameters

According to the International Council for Harmonisation (ICH) guidelines, a comprehensive validation of an analytical method should assess the following parameters to ensure its suitability for the intended purpose.[5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram illustrates the relationship between key validation parameters.

ValidationParameters method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness range_node Range linearity->range_node lod LOD linearity->lod loq LOQ linearity->loq accuracy->range_node precision->range_node

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to the Biological Activities of 2-Amino-3-hydroxyanthraquinone and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activities of 2-Amino-3-hydroxyanthraquinone and its structural isomers. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on their anticancer, antioxidant, and enzyme-inhibiting properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed, field-proven experimental protocols for their evaluation.

Introduction: The Therapeutic Potential of Aminohydroxyanthraquinones

Anthraquinones are a large class of aromatic compounds based on the anthracene core. Their planar tricyclic structure makes them ideal scaffolds for interacting with biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. Within this class, aminohydroxyanthraquinones are of particular interest due to their structural similarity to potent anticancer drugs like doxorubicin and mitoxantrone[2][3].

The precise positioning of amino (-NH₂) and hydroxyl (-OH) groups on the anthraquinone framework is critical in defining the molecule's biological activity. Even minor positional changes—creating structural isomers—can significantly alter their therapeutic efficacy and toxicity profiles. This guide focuses on this compound and its key isomers, such as 1-Amino-4-hydroxyanthraquinone, to elucidate how these structural nuances translate into differences in biological function. We will explore their cytotoxic effects against cancer cell lines, their ability to scavenge free radicals, and their mechanisms of action, including the induction of apoptosis and inhibition of key cellular enzymes like topoisomerases[4][5].

Structural Isomers of Aminohydroxyanthraquinone

The core structure of anthraquinone can be substituted with one amino and one hydroxyl group at various positions, giving rise to several isomers. The location of these functional groups influences the molecule's electronic properties, hydrogen bonding capabilities, and steric hindrance, all of which are crucial for receptor binding and biological activity.

Comparative Biological Activities

While comprehensive side-by-side studies of all aminohydroxyanthraquinone isomers are limited, we can synthesize findings from various sources to draw a comparative picture. The primary activities of interest for this class of compounds are their anticancer and antioxidant effects.

Anticancer Activity & Cytotoxicity

The anticancer potential of aminohydroxyanthraquinones is their most studied biological property. Their mechanism often involves inducing programmed cell death, or apoptosis, in cancer cells.

The SAR for anthraquinones suggests that the presence and position of electron-donating groups like -NH₂ and -OH are vital for their cytotoxic effects[7][8][9]. For instance, some studies indicate that substitutions on the 1 and 4 positions can lead to potent antitumor activity[7]. This is exemplified by the potent experimental anticancer agent 1,4-dihydroxy-5,8-bis[[2-(hydroxyethyl)amino]ethyl]amino-9,10-anthracenedione (dihydroxybisalkylAAD)[7].

Mechanism of Anticancer Action:

  • Induction of Apoptosis: Aminohydroxyanthraquinones can trigger the intrinsic apoptotic pathway. This is often mediated by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases, such as caspase-3[10][11][12]. The activation of caspase-3 is a key event that leads to the cleavage of cellular proteins and ultimately, cell death[11].

  • Topoisomerase Inhibition: Many anthraquinone derivatives function as topoisomerase inhibitors[4][5]. These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds introduce DNA strand breaks, which, if not repaired, trigger apoptosis[4][13]. While some anthraquinones are potent inhibitors of topoisomerase II, others have shown activity against topoisomerase I[14].

Antioxidant Activity

The hydroxyl and amino groups on the anthraquinone ring enable these molecules to act as antioxidants by donating hydrogen atoms or electrons to neutralize free radicals. This activity is significant because oxidative stress is implicated in the pathology of many diseases, including cancer.

The antioxidant capacity can be influenced by the position of the substituents. Generally, hydroxyl groups are key contributors to the antioxidant potential of anthraquinones[15]. The relative position of these groups can affect the stability of the resulting radical and, therefore, the antioxidant efficiency.

In-Depth Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step protocols for key assays used to evaluate the biological activities discussed.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8].

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of these crystals, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminohydroxyanthraquinone isomers in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours at 37°C[14].

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate (24-72 hours) treatment->incubation mtt_add 5. Add MTT Reagent (Incubate 4 hours) incubation->mtt_add solubilize 6. Solubilize Formazan (Add DMSO) mtt_add->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 8. Calculate % Viability & IC50 read_absorbance->calc_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor[10].

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound[16].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to the wells. Add 100 µL of the DPPH solution to each well. A blank well should contain only methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol: Apoptosis Induction (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway[17].

Principle: The assay utilizes a synthetic peptide substrate, DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by active caspase-3. The DEVD peptide is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by caspase-3 releases the reporter molecule, which can then be quantified[5][18].

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the aminohydroxyanthraquinone isomers for a specified time to induce apoptosis. Harvest the cells and lyse them using a chilled lysis buffer to release the cytoplasmic contents, including caspases.

  • Protein Quantification: Determine the total protein concentration of each cell lysate to ensure equal loading in the assay.

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm for the colorimetric assay.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample. Compare the activity in treated cells to that in untreated control cells.

Signaling Pathway Analysis: The Intrinsic Apoptosis Pathway

The cytotoxic activity of many aminohydroxyanthraquinones converges on the induction of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid)[3].

Under normal conditions, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing apoptosis. Upon receiving an apoptotic stimulus from the anthraquinone compounds, this balance is shifted. Pro-apoptotic proteins like Bax and Bak become activated, leading to the permeabilization of the outer mitochondrial membrane. This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the dismantling of the cell[3].

Apoptosis_Pathway AQ Aminohydroxyanthraquinone (Apoptotic Stimulus) Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) AQ->Bcl2 Inhibits Bax Pro-apoptotic (Bax, Bak) AQ->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: The intrinsic apoptosis pathway induced by aminohydroxyanthraquinones.

Conclusion and Future Perspectives

This compound and its isomers represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their biological activity is profoundly influenced by the specific arrangement of their amino and hydroxyl functional groups, which dictates their interaction with cellular targets and subsequent downstream effects.

While existing research confirms their ability to induce apoptosis and inhibit key enzymes, there is a clear need for comprehensive, head-to-head comparative studies. Such research should involve synthesizing a panel of isomers and evaluating them against a broad range of cancer cell lines to establish definitive structure-activity relationships and identify the most potent and selective candidates. Future work should also focus on elucidating their effects on multiple signaling pathways and their potential for combination therapies to overcome drug resistance. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to advancing these promising molecules from the laboratory to the clinic.

References

Validating the Specificity of 2-Amino-3-hydroxyanthraquinone as a Cellular Stain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential use of 2-Amino-3-hydroxyanthraquinone as a cellular stain against established alternatives. While not a conventional commercial stain, its properties as an anthraquinone derivative warrant an evaluation of its specificity and performance based on available experimental data.

Comparative Analysis of Cellular Stains

Anthraquinone-based dyes are a notable class of fluorescent compounds used in cellular imaging, prized for their photostability.[1] This section compares the known characteristics of this compound with a popular anthraquinone-based stain, DRAQ5™, and a widely used non-anthraquinone stain, DAPI.

FeatureThis compoundDRAQ5™DAPI (4',6-diamidino-2-phenylindole)
Target Organelle(s) Appears to permeate the cell membrane and induce apoptosis; specific organelle localization not fully characterized.[2][3]Primarily stains the cell nucleus by binding to DNA.[1][4]Stains the cell nucleus by binding to AT-rich regions of DNA.
Cell Permeability Permeates biological membranes of live cells.[2][3]Cell permeable, suitable for live and fixed cells.[5][6]Cell permeable, but often used with fixed and permeabilized cells for optimal results.
Spectral Properties Exhibits fluorescence, but specific excitation/emission maxima for cellular imaging are not well-documented.[7]Far-red excitation/emission (Ex: ~647 nm, Em: ~681 nm).[4]Ultraviolet excitation/blue emission (Ex: ~358 nm, Em: ~461 nm).
Primary Applications Studied as an analogue of anthracycline drugs and for its interaction with cell membranes.[2][3]Nuclear counterstaining in fluorescence microscopy and flow cytometry.[1][6]Nuclear counterstaining, cell cycle analysis, and apoptosis detection.
Advantages Simple anthraquinone structure.[8] Potential for studying membrane interaction and apoptosis.[2][3]High photostability, far-red emission minimizes spectral overlap with other fluorophores.[1] No wash-off procedure required.[5]High specificity for DNA, bright fluorescence.
Disadvantages Not established as a specific cellular stain. Mechanism of cellular uptake and localization requires further investigation. Potential for cytotoxicity.[2][3]Can be toxic to cells over long-term imaging.Poor photostability compared to anthraquinone dyes.[1] Requires UV excitation which can cause phototoxicity and autofluorescence.

Experimental Protocols

General Protocol for Fluorescent Staining of Adherent Cells

This protocol provides a general workflow for staining adherent cells in culture. Concentrations and incubation times should be optimized for the specific stain and cell type.

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until the desired confluency is reached.

  • Reagent Preparation: Prepare a stock solution of the fluorescent stain in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired working concentration in a cell culture medium or buffer (e.g., PBS).

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells gently with a buffered saline solution (e.g., PBS).

    • Add the staining solution to the cells and incubate for the recommended time, protected from light.

  • Washing (if required):

    • Remove the staining solution.

    • Wash the cells two to three times with a fresh culture medium or buffer to remove any unbound stain.

  • Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter sets for the specific stain.

Methodology for this compound Interaction with MDA-MB-231 Cells

In a study investigating the interaction of this compound (referred to as AQ) with human breast adenocarcinoma cells (MDA-MB-231), the compound was observed to permeate the cell membrane and induce apoptosis.[2][3] The study utilized UV-Vis spectroscopy to monitor the interaction of AQ with surfactant micelles (as a model for biological membranes) and subsequently with the cancer cells.[2][3] This suggests that the compound's potential as a stain is linked to its ability to enter cells and interact with intracellular components, leading to a biological response.[2][3]

Visualizations

G cluster_workflow General Cellular Staining Workflow A Cell Seeding & Culture C Incubate Cells with Stain A->C B Prepare Staining Solution B->C D Wash to Remove Unbound Stain C->D E Fluorescence Microscopy D->E

Caption: A generalized workflow for staining and imaging cells.

G cluster_classification Classification of Anthraquinone-Based Dyes A Anthraquinone Dyes B This compound (Potential Probe) A->B C Established Cellular Stains A->C D DRAQ5™ C->D E DRAQ7™ C->E

Caption: Relationship of this compound to other anthraquinone dyes.

Conclusion

This compound, while not a conventional cellular stain, demonstrates the potential to permeate live cell membranes. Its core anthraquinone structure is shared with highly photostable and specific nuclear stains like DRAQ5™. However, the available research focuses more on its biological activity, such as inducing apoptosis, rather than its utility as a specific organelle marker.[2][3]

For researchers requiring validated and specific cellular staining, established dyes such as DRAQ5™ for far-red nuclear staining or DAPI for UV-excited nuclear staining remain the recommended alternatives. Further research is necessary to fully characterize the intracellular localization and spectral properties of this compound to validate its specificity as a cellular stain.

References

A Comparative Guide to 2-Amino-3-hydroxyanthraquinone-Based Sensors for Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly sensitive and selective chemical sensors is a cornerstone of advancements in environmental monitoring, biomedical diagnostics, and pharmaceutical research. Among the diverse array of sensing molecules, 2-Amino-3-hydroxyanthraquinone and its derivatives have emerged as promising candidates, particularly for the detection of metal ions. This guide provides a comprehensive performance comparison of this compound-based sensors with prominent alternatives, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison of Fluorescent Probes for Copper (II) Detection

Copper (Cu²⁺) is an essential trace element, but its excess can be toxic. Therefore, the development of sensitive and selective sensors for its detection is of significant interest. This section compares the performance of a this compound-based sensor with commonly used rhodamine and fluorescein-based fluorescent probes for the detection of Cu²⁺.

Sensor TypeLimit of Detection (LOD)Response TimeSignaling MechanismExperimental ConditionsReference
2-Aminoanthraquinone-based 15 nM< 15 secondsFluorescence "turn-on"Not specified in detail[1]
Rhodamine-based 15 nM< 15 secondsFluorescence "turn-on"Not specified in detail[1]
Fluorescein-based 1.2 µM~160 secondsFluorescence "turn-on"Ethanol-water (1/1, v/v) solution[2]

Signaling Pathway and Experimental Workflow

The detection of metal ions by this compound-based sensors typically involves a chelation-induced change in their photophysical properties, leading to a colorimetric or fluorescent response.

G cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway prep Sensor Preparation (this compound derivative) mix Mixing of Sensor and Sample prep->mix sample Sample Preparation (Containing analyte, e.g., Cu²⁺) sample->mix measure Spectroscopic Measurement (Colorimetric/Fluorometric) mix->measure analysis Data Analysis (Concentration Determination) measure->analysis sensor_free Sensor (Low/No Fluorescence) complex Sensor-Analyte Complex (High Fluorescence) sensor_free->complex Chelation analyte Analyte (e.g., Cu²⁺) analyte->complex

Caption: Workflow and signaling of a this compound sensor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of sensor performance. Below are generalized experimental protocols for the synthesis of a this compound-based sensor and its application in copper (II) detection.

Synthesis of a 2-Aminoanthraquinone Derivative Sensor

A common approach to synthesizing functionalized 2-aminoanthraquinone sensors involves the reaction of 2-aminoanthraquinone with other molecules to introduce specific binding sites for the target analyte. For instance, a Schiff base derivative can be prepared by reacting 2-aminoanthraquinone with an appropriate aldehyde.

Materials:

  • 2-aminoanthraquinone

  • Aldehyde (e.g., 2-hydroxy-1-naphthaldehyde)

  • Ethanol

  • Catalyst (e.g., acetic acid)

Procedure:

  • Dissolve 2-aminoanthraquinone in ethanol in a round-bottom flask.

  • Add the aldehyde to the solution in a 1:1 molar ratio.

  • Add a few drops of acetic acid as a catalyst.

  • Reflux the mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the sensor molecule.

  • Characterize the synthesized compound using techniques such as FT-IR, ¹H NMR, and mass spectrometry.

General Protocol for Fluorescent Detection of Copper (II) Ions

This protocol outlines the general steps for using a this compound-based fluorescent sensor for the quantification of Cu²⁺.

Materials and Equipment:

  • Stock solution of the this compound-based sensor in a suitable solvent (e.g., DMSO or ethanol).

  • Stock solution of copper (II) sulfate or copper (II) chloride in deionized water.

  • Buffer solution (e.g., Tris-HCl or HEPES) to maintain a constant pH.

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Prepare a series of standard solutions of Cu²⁺ with varying concentrations by diluting the stock solution with the buffer.

  • Prepare a working solution of the sensor by diluting its stock solution in the buffer.

  • In a set of cuvettes, add a fixed volume of the sensor working solution.

  • To each cuvette, add a specific volume of the different Cu²⁺ standard solutions. A blank solution should be prepared with the buffer only.

  • Allow the solutions to incubate for a specific period (response time) to ensure the completion of the binding reaction.

  • Measure the fluorescence intensity of each solution using a fluorometer at the predetermined excitation and emission wavelengths for the sensor-analyte complex.

  • Plot a calibration curve of fluorescence intensity versus Cu²⁺ concentration.

  • The concentration of Cu²⁺ in an unknown sample can be determined by measuring its fluorescence intensity under the same conditions and interpolating the value from the calibration curve.

  • To assess selectivity, the same procedure is repeated with other metal ions to observe any potential interference.

Concluding Remarks

This compound-based sensors present a viable and effective platform for the detection of various analytes, particularly metal ions like Cu²⁺. Their performance, characterized by low detection limits and rapid response times, is comparable to other established sensor families such as rhodamines and fluoresceins. The synthesis of these sensors is often straightforward, and their signaling mechanism allows for sensitive detection through fluorescence or colorimetric changes. For researchers and professionals in drug development and related scientific fields, these sensors offer a valuable tool for analytical applications. Future research may focus on the development of novel this compound derivatives with enhanced selectivity and sensitivity, as well as their integration into practical sensing devices.

References

A Comparative Guide to the Photostability of 2-Amino-3-hydroxyanthraquinone and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a robust fluorescent probe is paramount for the success of fluorescence-based assays and imaging techniques. A critical parameter influencing this choice is the fluorophore's photostability—its ability to resist photochemical degradation and maintain a stable signal upon exposure to excitation light. This guide provides a comparative assessment of the photostability of 2-Amino-3-hydroxyanthraquinone against a selection of widely used fluorophores, supported by experimental data and detailed methodologies to aid in your research and development endeavors.

Quantitative Comparison of Fluorophore Photostability

The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability of a fluorophore being destroyed per absorbed photon; a lower value indicates higher photostability. The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

The following table summarizes the available quantitative photostability data for common fluorophores to provide a basis for comparison.

Fluorophore FamilySpecific DyePhotobleaching Quantum Yield (Φb)Relative Photostability
Anthraquinone This compound Data not available; generally high photostability reported for this class.[1]High (presumed)
DRAQ5™Not specified; qualitatively described as exceptionally photostable.[2][3]Very High
CyTRAK Orange™Not specified; described as having low photobleaching.[1][4]High
Fluorescein Fluorescein isothiocyanate (FITC)~10⁻⁴ - 10⁻⁵Low to Moderate
Rhodamine Tetramethylrhodamine (TMR)~10⁻⁶ - 10⁻⁷Moderate to High
Cyanine Cy5~10⁻⁵ - 10⁻⁶Moderate
Alexa Fluor Alexa Fluor 488Not specified; qualitatively high.High

Experimental Protocols

To ensure accurate and reproducible assessment of fluorophore photostability, standardized experimental protocols are crucial. The following section details a common methodology for measuring the photobleaching half-life of a fluorophore using fluorescence microscopy.

Protocol: Measurement of Photobleaching Half-Life (t1/2)

Objective: To determine the time required for a fluorophore's fluorescence intensity to decrease by 50% under continuous illumination.

Materials:

  • Fluorophore solutions of interest (e.g., this compound, Fluorescein) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., PMT or CCD camera).

  • Appropriate filter sets for the fluorophores being tested.

  • Image analysis software (e.g., ImageJ, Fiji).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the fluorophore in the chosen buffer.

    • To immobilize the fluorophore and minimize diffusion, a thin film of the solution can be dried onto a microscope slide, or the fluorophore can be embedded in a polymer matrix such as polyacrylamide.

  • Microscope Setup:

    • Power on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent illumination intensity.

    • Select the appropriate filter cube for the fluorophore being analyzed.

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous photobleaching. It is critical to maintain the same illumination intensity for all fluorophores being compared.

  • Image Acquisition:

    • Acquire an initial image at time t=0.

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.

  • Data Analysis:

    • Open the image series in the image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Select a background region devoid of fluorophores and measure its mean intensity at each time point.

    • Subtract the background intensity from the ROI intensity for each corresponding time point.

    • Normalize the background-corrected intensity values to the initial intensity at t=0 (I/I₀).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the normalized fluorescence intensity reaches 0.5. This value represents the photobleaching half-life (t1/2).

Mandatory Visualizations

To further elucidate the experimental process, the following diagrams created using the DOT language in Graphviz are provided.

G cluster_prep Sample Preparation cluster_microscopy Fluorescence Microscopy cluster_analysis Data Analysis prep1 Prepare Fluorophore Solution prep2 Immobilize on Slide prep1->prep2 mic1 Stabilize Light Source prep2->mic1 Place on Stage mic2 Set Illumination Intensity mic1->mic2 mic3 Acquire Time-Lapse Images mic2->mic3 ana1 Measure ROI Intensity mic3->ana1 Image Series ana2 Background Correction ana1->ana2 ana3 Normalize Intensity ana2->ana3 ana4 Plot Intensity vs. Time ana3->ana4 ana5 Determine t1/2 ana4->ana5

Caption: Experimental workflow for determining photobleaching half-life.

G S0 S0 S1 S1 S0->S1 Absorption S1->S0 Fluorescence T1 T1 S1->T1 Intersystem Crossing Bleached Bleached State S1->Bleached Photochemical Reaction T1->Bleached Photochemical Reaction

Caption: Simplified Jablonski diagram illustrating photobleaching pathways.

References

comparative study of the binding affinity of 2-Amino-3-hydroxyanthraquinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the binding affinities of various 2-amino-3-hydroxyanthraquinone derivatives and related compounds reveals their potential as inhibitors of a range of biological targets. This guide synthesizes available experimental data to provide a clear comparison of their performance, details the methodologies for key experiments, and visualizes relevant pathways and workflows for researchers, scientists, and drug development professionals.

Comparative Binding Affinity of Anthraquinone Derivatives

The binding affinities of several anthraquinone derivatives against different biological targets are summarized below. The data, presented as IC50 values or binding constants (Kb), indicates the concentration of the compound required to inhibit 50% of the target's activity or the strength of the binding interaction, respectively. Lower values typically signify higher potency or affinity.

Derivative Name/StructureTargetBinding Affinity/Potency (IC50/Kb)Reference
NTPDase Inhibitors
1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (20, PSB-16131)Human NTPDase2539 nM (IC50)[1]
1-amino-4-(3-chloro-4-phenylsulfanyl)phenylamino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (48, PSB-2020)Human NTPDase2551 nM (IC50)[1]
1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (42, PSB-1011)Human NTPDase3390 nM (IC50)[1]
1-amino-4-(3-carboxy-4-hydroxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (33, PSB-2046)Human NTPDase3723 nM (IC50)[1]
Xanthine Oxidase Inhibitors
N-(9,10-anthraquinone-2-carbonyl)-L-phenylalanine (1d)Xanthine Oxidase3.0 µM (IC50)[2]
N-(9,10-anthraquinone-2-carbonyl)-D-phenylalanine (1i)Xanthine Oxidase2.9 µM (IC50)[2]
Allopurinol (Positive Control)Xanthine Oxidase8.1 µM (IC50)[2]
Monoamine Oxidase (MAO) Inhibitors
Quinizarin (1,4-dihydroxyanthraquinone)MAO-A0.065 µM (IC50)[3]
1,2-diaminoanthraquinoneMAO-B2.41 µM (IC50)[3]
Emodin (1,3,8-trihydroxy-6-methylanthraquinone)MAO-B3.24 µM (IC50)[3]
DNA Binding
Quinizarin (1,4-dihydroxyanthraquinone)Calf Thymus DNA (Partially Intercalative)5.0 x 10^4 M^-1 (Kb)[4]
Danthron (1,8-dihydroxyanthraquinone)Calf Thymus DNA (Hydrogen Bonding)2.0 x 10^4 M^-1 (Kb)[4]
Interaction with Surfactant Micelles
2-amino-3-hydroxy-anthraquinone (AQ)Sodium Dodecyl Sulphate (SDS) Micelles-[5]
2-amino-3-hydroxy-anthraquinone (AQ)Cetyltrimethylammonium Bromide (CTAB) Micelles-[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the binding affinities presented above.

Malachite Green Assay for NTPDase Inhibition[1]

This assay quantifies the inorganic phosphate released from the hydrolysis of nucleoside tri- and di-phosphates by NTPDases.

  • Enzyme Preparation : Recombinant human NTPDase1, -2, -3, and -8 expressed in COS7 cell membranes are used.

  • Reaction Mixture : The assay is performed in a 96-well plate containing the enzyme preparation, assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 120 mM NaCl, 5 mM KCl), and the test compound (anthraquinone derivative) at various concentrations.

  • Initiation and Incubation : The reaction is initiated by adding the substrate (ATP or ADP). The mixture is incubated for a specific period (e.g., 20-60 minutes) at 37°C.

  • Termination and Detection : The reaction is stopped by adding a malachite green reagent. The absorbance is measured at approximately 620-650 nm. The amount of phosphate released is proportional to the enzyme activity.

  • Data Analysis : IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Xanthine Oxidase Inhibition Assay[2]

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.

  • Reaction Mixture : The assay is conducted in a phosphate buffer (pH 7.5) containing xanthine oxidase, xanthine (substrate), and the test compound at various concentrations.

  • Measurement : The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis : The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC50 values are determined from the dose-response curves.

DNA Binding Studies using UV-Vis Spectroscopy[4]

This method is used to investigate the interaction between anthraquinone derivatives and DNA.

  • Sample Preparation : Solutions of calf thymus DNA (CT-DNA) and the anthraquinone derivative are prepared in a suitable buffer (e.g., Brittone-Robinson buffer, pH 7.0).

  • Titration : A fixed concentration of the anthraquinone derivative is titrated with increasing concentrations of CT-DNA.

  • Spectroscopic Measurement : UV-Vis absorption spectra are recorded after each addition of DNA. Changes in the absorption spectrum of the anthraquinone derivative (e.g., hypochromism or hyperchromism, and red or blue shifts in the maximum wavelength) indicate interaction with DNA.

  • Data Analysis : The binding constant (Kb) is determined by analyzing the changes in absorbance using appropriate models, such as the Benesi-Hildebrand equation.

Visualizations

Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Target Biological Target (e.g., Enzyme, DNA) Incubation Incubation of Target, Ligand, and Substrate Target->Incubation Ligand Anthraquinone Derivative (Test Compound) Ligand->Incubation Buffer Assay Buffer Buffer->Incubation Measurement Measurement of Activity (e.g., Absorbance, Fluorescence) Incubation->Measurement Signal Generation DoseResponse Dose-Response Curve Generation Measurement->DoseResponse Raw Data Calculation Calculation of Binding Parameters (IC50, Kb) DoseResponse->Calculation Curve Fitting signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Dimerization & Autophosphorylation Grb2 Grb2 RTK->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Ligand Growth Factor Ligand->RTK Binds Inhibitor Anthraquinone Derivative Inhibitor->RTK Inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-3-hydroxyanthraquinone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 2-Amino-3-hydroxyanthraquinone and its derivatives require careful management due to their potential health hazards. This guide provides essential, step-by-step information for its safe disposal.

Immediate Safety and Handling Precautions

2-Aminoanthraquinone, a related compound, is suspected of causing cancer.[1][2] Therefore, stringent safety measures must be observed during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile rubber), a lab coat, and safety glasses with side shields.[1] If there is a risk of generating dust, respiratory protection is required.[1]

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3]

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3] In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][3]

Storage: Store the chemical in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.[1][3]

Spill Management Protocol

In the event of a small spill, follow these procedures to safely contain and clean the area:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[4][5]

  • Dampen the Spill: To prevent dust from becoming airborne, carefully dampen the spilled solid material with 60-70% ethanol or use a HEPA-filter vacuum for clean-up.[3][5]

  • Collect the Material: Using absorbent paper, carefully pick up the spilled material.[3]

  • Package for Disposal: Place the collected material and any contaminated cleaning supplies into a suitable, sealed container labeled as hazardous waste.[3][5][6]

  • Decontaminate the Area: Wash the contaminated surface with soap and water, and then ventilate the area.[3][5]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. This compound should be treated as hazardous chemical waste. It is crucial to segregate this waste at the point of generation to prevent reactions with incompatible materials.[7] Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[7][8]

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary measure due to potential carcinogenicity and limited specific toxicity data.[1][2]
Primary Hazard Suspected Carcinogen, Potential IrritantAvoid contact with skin and eyes.[1][2][5][7]
Container Type Labeled, sealed, compatible container.Prevents leaks and ensures clear identification.[6][7]
Storage Location Designated Satellite Accumulation Area (SAA).Safe, controlled storage prior to pickup.[6][7]
Step-by-Step Disposal Protocol

The most recommended and compliant method for disposing of this compound is through a licensed hazardous waste disposal company.

  • Containerization: Place the waste material in a clearly labeled, sealed, and appropriate container.[3][6] The container must be in good condition and compatible with the waste.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity and composition.[6][7]

  • Waste Accumulation: Place all waste, including contaminated consumables like gloves and weighing papers, into the designated, labeled container.[7] Ensure the container is kept closed except when adding waste.[6]

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a certified waste management contractor for collection and disposal.[3]

  • Follow Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.[3][8]

Alternative Disposal Method: Incineration

For facilities equipped to handle chemical incineration, this is a viable option. The material can be dissolved or mixed with a combustible solvent and then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[3] This process should only be carried out by trained professionals in a permitted facility.[3]

Disposal Workflow

G cluster_0 Waste Generation & Handling cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate as Hazardous Waste B->C D Select Compatible, Sealed Container C->D E Label Container: 'Hazardous Waste' Chemical Name & % D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EH&S) F->G Request Pickup H Arrange for Professional Disposal G->H I Final Disposal (e.g., Incineration) H->I Compliant with Regulations

References

Personal protective equipment for handling 2-Amino-3-hydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-3-hydroxyanthraquinone

Disclaimer: This document provides immediate safety and logistical information based on available data for structurally related compounds and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, this substance should be handled with extreme caution as a compound with unknown toxicological properties, and the following guidance should be considered a minimum safety standard.

Hazard Assessment and Primary Safety Precautions

Core Principles for Safe Handling:

  • Minimize Exposure: Treat this compound as a substance with high chronic toxicity.

  • Engineering Controls: A chemical fume hood is mandatory for all weighing and transfer operations.[4][5]

  • Personal Protective Equipment (PPE): A comprehensive suite of PPE is required at all times.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3][6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile rubber gloves (minimum thickness of 0.11 mm). Double-gloving is recommended.To prevent skin contact with the potentially irritating and absorbable compound. Nitrile offers good chemical resistance to a range of organic compounds.
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a significant risk of splashing.To protect eyes from dust particles and potential splashes of solutions containing the compound.
Respiratory Protection A NIOSH-approved respirator with a P100 particulate filter is recommended when handling the powder outside of a fume hood (e.g., during spill cleanup). For routine handling within a fume hood, respiratory protection may not be necessary but should be available.To prevent inhalation of fine dust particles, which is a primary route of exposure for solid compounds.
Body Protection A full-length laboratory coat, buttoned, with long sleeves. Consider a disposable Tyvek suit for extensive handling or cleanup of spills.To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.To protect feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

    • Have a designated and labeled waste container ready for contaminated materials.

  • Weighing and Transfer:

    • Perform all weighing and transfer of the solid this compound within the fume hood.

    • Use a micro-spatula to handle the powder and avoid generating dust.

    • If transferring to a solution, add the powder slowly to the solvent to prevent splashing.

  • Post-Handling:

    • Carefully clean all equipment used. Non-disposable equipment should be decontaminated with an appropriate solvent.

    • Wipe down the work surface in the fume hood with a damp cloth or paper towel.

    • Dispose of all contaminated disposable materials (gloves, bench paper, etc.) in the designated waste container.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water.

Disposal Plan
  • Solid Waste: All solid waste contaminated with this compound, including empty containers, used gloves, and disposable bench liners, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.[3]

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For a small spill, carefully clean up the powder using a damp paper towel to avoid creating dust. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Visualized Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Action & Post-Action start Start: Handling This compound assess_task Assess Task: - Weighing Powder - Making Solution - Cleanup start->assess_task fume_hood Work in Chemical Fume Hood? assess_task->fume_hood ppe_enhanced Enhanced PPE: - Add Face Shield - Double Glove assess_task->ppe_enhanced Splash Risk ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes fume_hood->ppe_standard Yes respirator Add Respirator (P100 Filter) fume_hood->respirator No proceed Proceed with Task ppe_standard->proceed ppe_enhanced->proceed respirator->ppe_standard decontaminate Decontaminate Workspace & Equipment proceed->decontaminate dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Logical workflow for selecting and using PPE when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-hydroxyanthraquinone
Reactant of Route 2
2-Amino-3-hydroxyanthraquinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.